Product packaging for 3-Bromo-4-chlorophenylboronic acid(Cat. No.:CAS No. 1384956-55-1)

3-Bromo-4-chlorophenylboronic acid

Cat. No.: B1526302
CAS No.: 1384956-55-1
M. Wt: 235.27 g/mol
InChI Key: XUOMDGCMBBIIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromo-4-chlorophenylboronic acid is a useful research compound. Its molecular formula is C6H5BBrClO2 and its molecular weight is 235.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BBrClO2 B1526302 3-Bromo-4-chlorophenylboronic acid CAS No. 1384956-55-1

Properties

IUPAC Name

(3-bromo-4-chlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BBrClO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOMDGCMBBIIOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BBrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718342
Record name (3-Bromo-4-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384956-55-1
Record name (3-Bromo-4-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Utility of a Dihalogenated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-4-chlorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a specialized arylboronic acid that serves as a critical building block in modern organic synthesis. Its significance in drug discovery and materials science is derived from the unique arrangement of its functional groups: a boronic acid moiety and two distinct halogen atoms (bromine and chlorine) on the phenyl ring. This configuration makes it an exceptionally versatile intermediate, particularly for the construction of complex biaryl and poly-aryl structures through palladium-catalyzed cross-coupling reactions.[1][2] The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for programmed, sequential reactions, offering chemists precise control over the synthesis of highly functionalized molecules. This guide provides an in-depth examination of its properties, applications, and the technical considerations for its use in the laboratory.

Physicochemical & Structural Properties

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 235.27 g/mol [3][4]
Molecular Formula C₆H₅BBrClO₂[3][5][6]
CAS Number 1384956-55-1[3][4][5]
Appearance White to off-white powder/solid[6][7]
Purity Typically ≥96-98%[3][4][6]
SMILES OB(O)C1=CC(Br)=C(Cl)C=C1[3][4]
InChI Key XUOMDGCMBBIIOE-UHFFFAOYSA-N[6]

graph Chemical_Structure {
layout=neato;
node [shape=plaintext, fontsize=12, fontname="Arial"];
edge [fontsize=12, fontname="Arial"];

// Benzene ring nodes c1 [label="C"]; c2 [label="C"]; c3 [label="C"]; c4 [label="C"]; c5 [label="C"]; c6 [label="C"];

// Substituent nodes b [label="B"]; o1 [label="O"]; h1 [label="H"]; o2 [label="O"]; h2 [label="H"]; br [label="Br", fontcolor="#EA4335"]; cl [label="Cl", fontcolor="#34A853"];

// Positions of nodes c1 [pos="0,1.2!"]; c2 [pos="-1.04,0.6!"]; c3 [pos="-1.04,-0.6!"]; c4 [pos="0,-1.2!"]; c5 [pos="1.04,-0.6!"]; c6 [pos="1.04,0.6!"]; b [pos="2.2,1.1!"]; o1 [pos="2.9,0.5!"]; h1 [pos="3.5,0.8!"]; o2 [pos="2.9,1.7!"]; h2 [pos="3.5,1.4!"]; br [pos="-2.2,-1.1!"]; cl [pos="0,-2.4!"];

// Benzene ring bonds c1 -- c2 [style=solid]; c2 -- c3 [style=double]; c3 -- c4 [style=solid]; c4 -- c5 [style=double]; c5 -- c6 [style=solid]; c6 -- c1 [style=double];

// Substituent bonds c6 -- b; b -- o1; o1 -- h1; b -- o2; o2 -- h2; c3 -- br; c4 -- cl; }

Caption: 2D structure of this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forging carbon-carbon (C-C) bonds.[8] This reaction is a cornerstone of modern drug development due to its mild conditions, high functional group tolerance, and commercial availability of diverse boronic acids.[9][10]

Mechanistic Rationale & Causality

The Suzuki-Miyaura reaction is a catalytic cycle involving a palladium complex.[8] Understanding the role of each component is crucial for troubleshooting and optimization.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (the coupling partner), forming a Pd(II) complex.

  • Transmetalation : This is the rate-determining step where the organic moiety is transferred from the boron atom to the palladium center.[9] This step requires activation of the boronic acid with a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium catalyst.[8][9][10]

  • Reductive Elimination : The two organic partners on the Pd(II) complex couple and are ejected as the new biaryl product, regenerating the Pd(0) catalyst to re-enter the cycle.[9]

Suzuki_Mechanism pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)-X oxidative_addition->pd_complex1 aryl_halide Ar-X (Coupling Partner) aryl_halide->oxidative_addition transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)-R transmetalation->pd_complex2 boronic_acid R-B(OH)₂ (this compound) ate_complex [R-B(OH)₃]⁻ boronic_acid->ate_complex base Base (e.g., K₂CO₃) base->ate_complex ate_complex->transmetalation reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Biaryl Product) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: A Self-Validating System

This protocol provides a generalized, robust starting point for a Suzuki-Miyaura coupling reaction.

Materials
  • This compound (1.0 equiv)

  • Aryl or heteroaryl halide (e.g., an aryl bromide) (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 3.0 equiv)

  • Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1 v/v/v)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Methodology
  • Vessel Preparation : Ensure the reaction vessel is oven-dried and cooled under a stream of inert gas. Causality: This removes atmospheric oxygen and moisture, which can oxidize and deactivate the sensitive Pd(0) catalyst.

  • Reagent Addition : To the flask, add this compound, the aryl halide coupling partner, and the base.

  • Inert Atmosphere Purge : Seal the flask and evacuate and backfill with inert gas three times. Causality: This robustly ensures an oxygen-free environment for the catalyst's stability.

  • Solvent Degassing : Separately, degas the solvent mixture by sparging with inert gas for 15-20 minutes or by a freeze-pump-thaw cycle. Causality: Solvents can dissolve significant amounts of oxygen, which must be removed prior to adding the catalyst.

  • Reaction Assembly : Add the degassed solvent to the reaction flask via cannula or syringe, followed by the palladium catalyst.

  • Reaction Execution : Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up : Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purification : Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification Phase prep_vessel 1. Dry Vessel & Cool under Inert Gas add_reagents 2. Add Boronic Acid, Halide, and Base prep_vessel->add_reagents purge 3. Evacuate & Backfill with Inert Gas (3x) add_reagents->purge assemble 5. Add Solvents & Catalyst purge->assemble degas 4. Degas Solvents degas->assemble heat 6. Heat and Stir (Monitor Progress) assemble->heat workup 7. Cool, Dilute, & Wash heat->workup purify 8. Purify via Chromatography workup->purify

Caption: Step-by-step workflow for a Suzuki-Miyaura coupling reaction.

Safety, Handling, and Storage

Hazard Identification

Arylboronic acids are generally classified as irritants.

  • Causes skin irritation (H315)[12]

  • Causes serious eye irritation (H319)[12]

  • May cause respiratory irritation (H335)[12]

Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14][15]

Storage and Stability

Arylboronic acids are susceptible to dehydration to form cyclic anhydrides known as boroxines.[16] They can also be hygroscopic.[13][16]

  • Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13][17]

  • Inert Atmosphere : For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture and air.[13]

  • Incompatibilities : Avoid strong oxidizing agents and strong acids.[13][14]

Analytical Characterization

While a full characterization suite is standard, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly insightful for boronic acids. It can be used to assess the purity and the ratio of the free boronic acid to its boroxine anhydride.[18] The presence of broad signals for the B(OH)₂ protons is characteristic.

Conclusion

This compound is a high-value synthetic intermediate whose utility is centered on its capacity for selective C-C bond formation. Its dihalogenated structure provides a platform for sequential, regiocontrolled cross-coupling reactions, enabling the efficient assembly of complex molecular architectures. A thorough understanding of its properties, the mechanistic details of the Suzuki-Miyaura reaction, and proper handling protocols are essential for leveraging this powerful building block in research and development.

References

3-Bromo-4-chlorophenylboronic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-4-chlorophenylboronic acid: Properties, Synthesis, and Applications

Abstract

This compound is a key bifunctional organoboron intermediate, strategically important for synthetic chemists in pharmaceutical and materials science research. Its distinct halogenated structure, featuring a bromine and a chlorine atom on the phenyl ring, offers opportunities for selective, sequential cross-coupling reactions. This guide provides a comprehensive technical overview of its chemical properties, synthesis, purification, and core applications, with a particular focus on its role in Suzuki-Miyaura cross-coupling. Methodologies and expert insights are provided to equip researchers with the knowledge to effectively utilize this versatile reagent.

Physicochemical and Structural Properties

This compound is typically supplied as a solid, ranging from white to off-white in color.[1][2] Understanding its fundamental properties is the first step in successful experimental design.

PropertyValueSource(s)
CAS Number 1384956-55-1[1][3]
Molecular Formula C₆H₅BBrClO₂[1][3]
Molecular Weight 235.27 g/mol [1][3]
Appearance Solid[1]
Purity Typically ≥96-98%[1][3][4]
SMILES OB(O)C1=CC(Br)=C(Cl)C=C1[3]
InChI Key XUOMDGCMBBIIOE-UHFFFAOYSA-N[1]

Synthesis and Purification

The synthesis of arylboronic acids generally relies on two primary routes: the Grignard reagent method or the organolithium method, followed by reaction with a trialkyl borate.[5]

Proposed Synthetic Route

A plausible and common laboratory-scale synthesis for this compound involves the formation of a Grignard or organolithium reagent from a dihalogenated precursor, such as 1-bromo-2-chlorobenzene.

Step-by-Step Protocol (Illustrative):

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add magnesium turnings.

  • Grignard Formation: Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-2-chlorobenzene in anhydrous THF to the flask. The reaction is exothermic and should be controlled with an ice bath. The more reactive C-Br bond will preferentially form the Grignard reagent.

  • Borylation: Cool the resulting Grignard reagent solution to -78 °C (dry ice/acetone bath). Add a solution of trimethyl borate or triisopropyl borate in anhydrous THF dropwise, maintaining the low temperature to prevent side reactions.

  • Acidic Workup: After the addition is complete, allow the mixture to warm to room temperature and stir overnight. Quench the reaction by slowly adding it to a cold aqueous acid solution (e.g., 1M HCl).

  • Extraction & Isolation: Extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Start 1-Bromo-2-chlorobenzene Grignard Grignard Formation (Mg, THF) Start->Grignard Step 1 Borylation Borylation (B(OR)₃, -78 °C) Grignard->Borylation Step 2 Workup Acidic Workup (HCl, H₂O) Borylation->Workup Step 3 Crude Crude Product Workup->Crude Recrystallization Recrystallization Crude->Recrystallization Step 4 Pure Pure Product Recrystallization->Pure

Caption: Synthesis and Purification Flowchart.

Purification Strategies

Arylboronic acids are prone to forming anhydride trimers (boroxines) upon dehydration.[6] Proper purification is critical for consistent reactivity.

  • Recrystallization: This is the most common method. The crude product can be dissolved in a minimal amount of a hot solvent (e.g., a mixture of an organic solvent and water) and allowed to cool slowly, causing the purified boronic acid to crystallize.[6][7]

  • Acid/Base Extraction: Boronic acids are weakly acidic. The crude material can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., NaOH). The boronate salt moves to the aqueous layer, which is then separated and re-acidified to precipitate the pure boronic acid.[7]

  • Column Chromatography: While possible, silica gel chromatography can sometimes be challenging due to the polarity and acidity of boronic acids. Neutral alumina can be an effective alternative for less polar boronic acid derivatives.[7]

Chemical Reactivity and Applications

The primary utility of this compound lies in its application as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8][9]

The Suzuki-Miyaura Cross-Coupling Reaction

This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate.[10][11] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.[9]

The Catalytic Cycle: The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar¹-X), forming a Pd(II) complex.[10][11]

  • Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., carbonates, phosphates), which forms a more nucleophilic "ate" complex.[9]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex Ar¹-Pd(II)L₂-Ar² transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar¹-Ar² reductive_elimination->product ar1_x Ar¹-X ar1_x->oxidative_addition boronic_acid Ar²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The Suzuki-Miyaura Catalytic Cycle.

Chemoselective and Sequential Coupling

A key feature of this compound is the differential reactivity of its two halogen atoms. In palladium-catalyzed reactions, the C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond.[12] This allows for selective functionalization at the bromine-bearing position while leaving the chlorine atom intact for a subsequent, different coupling reaction under more forcing conditions. This orthogonal reactivity is a powerful tool for building complex, polysubstituted aromatic structures from a single starting material.[8]

Applications in Drug Discovery

Boronic acids are considered a "privileged motif" in medicinal chemistry.[8] The boron atom can form reversible covalent bonds with diols, a property exploited in the design of enzyme inhibitors.[13] Several FDA-approved drugs, such as the proteasome inhibitor Bortezomib, contain a boronic acid functional group.[13][14] Intermediates like this compound are therefore highly valuable for synthesizing novel drug candidates and building complex molecular scaffolds for screening libraries.[15]

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum in a solvent like DMSO-d₆ would be expected to show three signals in the aromatic region (approx. 7.0-8.0 ppm). The protons would exhibit coupling patterns (e.g., doublet, doublet of doublets) consistent with a 1,2,4-trisubstituted benzene ring. A broad singlet corresponding to the B(OH)₂ protons would also be present, which would be exchangeable with D₂O.[6]

  • ¹³C NMR: The carbon NMR spectrum would be expected to show six distinct signals for the aromatic carbons, one of which would be a broad signal for the carbon attached to the boron atom due to quadrupolar relaxation.

  • IR Spectroscopy: The infrared spectrum would show characteristic peaks for O-H stretching (broad, ~3200-3400 cm⁻¹), B-O stretching (~1350 cm⁻¹), and C-H/C=C stretching and bending for the aromatic ring.

Safety and Handling

As a class, arylboronic acids are considered hazardous chemicals and require appropriate handling procedures.[2][19][20]

  • Hazard Classification: Typically classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[21][22] Some may also be harmful if swallowed (Acute oral toxicity, Category 4).[19]

  • Handling Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid generating dust.[2]

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents and moisture to prevent decomposition and boroxine formation.[3]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[2]

    • Skin: Wash off with soap and plenty of water.[20]

    • Inhalation: Move to fresh air.[2]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[2] In all cases of exposure, seek medical attention.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its defining feature—two different halogens with distinct reactivities—provides a strategic advantage for the stepwise construction of complex molecules. A thorough understanding of its properties, synthesis, purification, and reactivity, particularly in the context of the Suzuki-Miyaura reaction, enables researchers in drug discovery and materials science to leverage its full synthetic potential. Adherence to proper safety and handling protocols is essential for its effective and safe utilization in the laboratory.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-4-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Bromo-4-chlorophenylboronic acid, a key building block in modern medicinal chemistry and organic synthesis. Recognizing the current scarcity of public-domain quantitative solubility data for this specific compound, this document shifts focus from presenting pre-existing data to empowering researchers with the foundational knowledge and detailed methodologies required to perform these critical measurements in their own laboratory settings. We will delve into the theoretical underpinnings of boronic acid solubility, present robust, step-by-step experimental protocols for solubility determination, and discuss the critical factors that influence the solubility of this compound class. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the solubility characteristics of this compound to advance their research and development efforts.

Introduction: The Pivotal Role of this compound in Drug Discovery and Synthesis

This compound is a halogenated arylboronic acid of significant interest in the pharmaceutical and chemical industries. Its utility as a synthetic intermediate is primarily driven by its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl structures that are prevalent in many biologically active molecules. The bromine and chlorine substituents on the phenyl ring offer distinct reactivity profiles, allowing for selective and sequential cross-coupling reactions, which is a powerful strategy in the synthesis of poly-substituted aromatic compounds.

The boronic acid moiety itself is a unique functional group that can engage in reversible covalent interactions with diols, a property that has been ingeniously exploited in the design of sensors and enzyme inhibitors. The solubility of this compound is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation. A thorough understanding of its solubility in various solvent systems is therefore paramount for optimizing synthetic routes and for the development of robust and scalable processes.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. While extensive experimental data is not available, a compilation of known and predicted properties provides valuable insights.

PropertyValueSource
Molecular Formula C₆H₅BBrClO₂--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 235.27 g/mol --INVALID-LINK--[1], --INVALID-LINK--[2]
Appearance Solid, typically a white to off-white powder--INVALID-LINK--[1], --INVALID-LINK--[3]
Purity Typically ≥96-98%--INVALID-LINK--[1], --INVALID-LINK--[4]
Predicted LogP 0.7823--INVALID-LINK--
Predicted TPSA 40.46 Ų--INVALID-LINK--
Predicted pKa 7.29 ± 0.10 (for the isomeric 4-bromo-3-chlorophenylboronic acid)--INVALID-LINK--[5]

Note: The LogP (a measure of lipophilicity) and TPSA (Topological Polar Surface Area) values suggest a moderate polarity, indicating that the compound is likely to have limited solubility in water and higher solubility in polar organic solvents. The predicted pKa for a closely related isomer suggests that the acidity of the boronic acid will influence its solubility in aqueous solutions in a pH-dependent manner.

Factors Influencing the Solubility of Arylboronic Acids

The solubility of arylboronic acids is a complex interplay of several factors. A comprehensive understanding of these is crucial for designing meaningful solubility studies and for interpreting the results.

The Boroxine Conundrum: Dehydration and its Impact on Solubility

Arylboronic acids have a propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines. This equilibrium is influenced by factors such as temperature, solvent, and the electronic nature of the substituents on the aromatic ring.

Boroxine_Formation cluster_0 Boronic Acid Monomers cluster_1 Boroxine Trimer cluster_2 Water 3_BA 3 x ArB(OH)₂ Boroxine (ArBO)₃ 3_BA->Boroxine Dehydration Boroxine->3_BA Hydration 3_H2O + 3 x H₂O

Caption: Equilibrium between this compound and its corresponding boroxine.

The formation of the less polar boroxine can significantly decrease the apparent solubility of the boronic acid, particularly in polar solvents. It is therefore critical to be aware of this equilibrium when conducting solubility experiments and to ensure that the system has reached a steady state.

Solvent Effects: Polarity and Hydrogen Bonding

The choice of solvent is a primary determinant of solubility. Generally, for arylboronic acids:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the polar boronic acid group. Good solubility is generally expected.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, DMF, DMSO): These solvents can accept hydrogen bonds from the boronic acid's hydroxyl groups, leading to favorable interactions and often good solubility.[6]

  • Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be low in these solvents due to the polar nature of the boronic acid functional group.

  • Aqueous Solubility: The aqueous solubility of arylboronic acids is often low and is highly dependent on pH.

The Influence of pH on Aqueous Solubility

In aqueous media, the boronic acid moiety can exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The pKa of the boronic acid dictates the pH at which this transition occurs.

pH_Equilibrium cluster_0 Trigonal Boronic Acid cluster_1 Tetrahedral Boronate Trigonal ArB(OH)₂ Tetrahedral ArB(OH)₃⁻ Trigonal->Tetrahedral + OH⁻ Tetrahedral->Trigonal - OH⁻

Caption: pH-dependent equilibrium of this compound in aqueous solution.

The formation of the charged boronate species at higher pH can lead to a significant increase in aqueous solubility. Conversely, at low pH, the neutral, less soluble form will predominate.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of published quantitative solubility data for this compound, the following section provides a detailed, adaptable protocol for its determination. The isothermal shake-flask method is a reliable and widely used technique for this purpose.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps and PTFE septa

  • Constant temperature incubator/shaker or water bath

  • Vortex mixer

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

Experimental Workflow

Solubility_Workflow cluster_A cluster_B cluster_C cluster_D A 1. Preparation of Supersaturated Solutions B 2. Equilibration A->B Incubate A1 Add excess solid to a known volume of solvent in a vial. C 3. Sample Collection and Preparation B->C Sample B1 Place vials in a constant temperature shaker. D 4. Quantification of Solute Concentration C->D Analyze C1 Allow solids to settle or centrifuge the vials. E 5. Data Analysis and Reporting D->E Calculate D1 Prepare a calibration curve using standard solutions of known concentrations. A2 Seal the vial tightly. B2 Agitate for a sufficient time (e.g., 24-72 hours) to reach equilibrium. C2 Withdraw a known volume of the supernatant. C3 Filter the aliquot immediately using a syringe filter. C4 Dilute the filtered sample with a suitable solvent. D2 Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). D3 Determine the concentration of the saturated solution from the calibration curve.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromo-4-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility and Challenges of a Versatile Reagent

3-Bromo-4-chlorophenylboronic acid (CAS No. 1384956-55-1) is a valuable reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its bifunctional nature, possessing both a bromine and a chlorine atom on the phenyl ring, allows for selective and sequential reactions, making it a key building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. However, as with many reactive chemical species, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides a comprehensive overview of the safety and handling considerations for this compound, grounded in established safety principles and field-proven insights.

Hazard Identification and Risk Assessment

GHS Classification (Inferred from Related Compounds)

Based on data from analogous compounds, this compound can be anticipated to fall under the following GHS classifications:

  • Skin Corrosion/Irritation: Category 2[5]

  • Serious Eye Damage/Eye Irritation: Category 2[5]

  • Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation: Category 3[5]

  • Acute Toxicity, Oral: Category 4[3]

The following table summarizes the key toxicological and physical hazard information synthesized from available data on related boronic acids.

Hazard ProfileDescriptionAssociated RisksPrimary Routes of Exposure
Acute Toxicity (Oral) Harmful if swallowed.May cause gastrointestinal irritation, nausea, and vomiting.[4]Ingestion
Skin Irritation Causes skin irritation.Redness, itching, and inflammation upon contact.[4]Dermal
Eye Irritation Causes serious eye irritation.Pain, redness, and potential for corneal damage.[4]Ocular
Respiratory Irritation May cause respiratory tract irritation.Coughing, sneezing, and shortness of breath.[4]Inhalation
Reactivity Stable under normal conditions.Incompatible with strong oxidizing agents and strong acids.[4][5]N/A

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A proactive approach to safety necessitates a combination of robust engineering controls and appropriate personal protective equipment to minimize the risk of exposure.

Engineering Controls:
  • Chemical Fume Hood: All manipulations of this compound powder should be conducted in a certified chemical fume hood to prevent the inhalation of airborne particles.[6][7]

  • Ventilated Balance Enclosure: For precise weighing of the powder, a ventilated balance enclosure or a glove box is recommended to contain any dust generated during the process.[8]

  • Local Exhaust Ventilation: If a full fume hood is not feasible for certain operations, a local exhaust ventilation system (e.g., a snorkel) should be positioned to capture any dust at the source.

Personal Protective Equipment (PPE):

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential. A face shield should be worn in conjunction with goggles when there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated.

  • Body Protection: A flame-resistant laboratory coat, fully fastened, is required. Long pants and closed-toe shoes are also mandatory to protect the skin from accidental spills.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a NIOSH-approved particulate respirator (e.g., N95) should be used.

Safe Handling and Storage: Best Practices

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling:
  • Avoid Dust Generation: Minimize the creation of dust when handling the solid material. Use spatulas for transferring powder instead of pouring.[6]

  • Grounding: To prevent the dispersal of powder due to static electricity, consider using anti-static weigh boats or an anti-static gun.[8]

  • Work Area Designation: Designate a specific area within the laboratory for working with toxic powders and ensure it is clearly labeled.[9]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage:
  • Container: Store this compound in a tightly sealed, properly labeled container.

  • Conditions: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[10]

  • Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents and strong acids.[4][5]

Experimental Protocols: From Weighing to Waste Disposal

The following protocols provide step-by-step guidance for common laboratory procedures involving this compound.

Protocol 1: Weighing and Transferring the Powdered Reagent

This protocol is designed to minimize the risk of inhalation and dermal exposure during the weighing and transfer of this compound.

  • Preparation: Don all required PPE and ensure the chemical fume hood or ventilated balance enclosure is functioning correctly.

  • Tare the Container: Place a clean, dry, and labeled receiving vessel (e.g., a round-bottom flask) on the analytical balance and tare it.

  • Transfer in a Fume Hood: Move the tared vessel and the stock container of this compound into the chemical fume hood.

  • Aliquot the Reagent: Carefully transfer the desired amount of the powdered reagent from the stock container to the tared vessel using a clean spatula.

  • Seal and Re-weigh: Securely cap the receiving vessel and carefully transport it back to the analytical balance to obtain the final weight.

  • Clean-up: Decontaminate the spatula and the work surface within the fume hood.

Weighing_Protocol cluster_prep Preparation cluster_weighing Weighing & Transfer cluster_cleanup Cleanup PPE Don PPE FumeHood Verify Fume Hood PPE->FumeHood 1. Tare Tare Vessel FumeHood->Tare 2. Transfer Transfer in Hood Tare->Transfer 3. Weigh Re-weigh Vessel Transfer->Weigh 4. Clean Decontaminate Weigh->Clean 5.

Figure 1: Workflow for safely weighing and transferring powdered this compound.
Protocol 2: A Typical Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using this compound. All steps should be performed in a chemical fume hood.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl halide coupling partner (1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Add the degassed solvent (e.g., dioxane/water mixture) and the base (e.g., K₂CO₃, 2.0 eq.) via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Add Reagents Inert Inert Atmosphere Reagents->Inert 1. SolventBase Add Solvent & Base Inert->SolventBase 2. Heat Heat & Monitor SolventBase->Heat 3. Workup Aqueous Work-up Heat->Workup 4. Purify Column Chromatography Workup->Purify 5.

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Emergency Procedures: Spill and Exposure Response

Prompt and appropriate action is critical in the event of a spill or personal exposure.

Spill Response:
  • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Contain: For small spills, contain the powder using an inert absorbent material like sand or vermiculite. Avoid sweeping dry powder, which can create dust.[11]

  • Neutralize (for acidic waste): For the disposal of waste solutions, neutralization with a weak base like sodium bicarbonate can be considered, but only after consulting with your institution's Environmental Health and Safety (EHS) department.[12][13]

  • Collect: Carefully scoop the contained material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water. All cleaning materials should also be disposed of as hazardous waste.[14]

First Aid Measures:
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[13]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[13]

Waste Disposal

All waste containing this compound, including contaminated PPE, spill cleanup materials, and reaction residues, must be treated as hazardous waste.

  • Segregation: Collect all waste in a designated, clearly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your EHS department.[15]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's certified hazardous waste management program. Never dispose of this chemical down the drain or in the regular trash.[13][15]

Hazard_Mitigation_Flowchart cluster_risk Risk Identification cluster_control Control Measures cluster_response Emergency Response cluster_disposal Waste Management Hazard Hazard: Irritant, Harmful EngControls Engineering Controls (Fume Hood) Hazard->EngControls PPE Personal Protective Equipment Hazard->PPE Handling Safe Handling Protocols Hazard->Handling Spill Spill Response EngControls->Spill FirstAid First Aid PPE->FirstAid Disposal Hazardous Waste Disposal Handling->Disposal

References

(3-Bromo-4-chlorophenyl)boronic acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide serves as a critical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of (3-Bromo-4-chlorophenyl)boronic acid. This key organic compound is a valuable building block in medicinal chemistry and organic synthesis, largely due to its utility in forming carbon-carbon bonds through cross-coupling reactions.

Core Structural and Physicochemical Profile

(3-Bromo-4-chlorophenyl)boronic acid is a halogenated arylboronic acid, a class of compounds highly valued as synthetic intermediates.[1] Its structure, featuring both bromine and chlorine atoms on the phenyl ring, provides reactive sites for further chemical modifications, enabling the construction of complex, multi-functionalized molecules.[1]

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number 1384956-55-1[2][3][4][5][6]
Molecular Formula C₆H₅BBrClO₂[2][3][4]
Molecular Weight 235.27 g/mol [2][3][4]
Appearance White to off-white powder or solid[3][6]
Purity ≥96-98%[2][3][5]
Storage Store at room temperature in a dry, sealed place.[2][5]

Synthesis and Mechanistic Insights

The synthesis of arylboronic acids like (3-Bromo-4-chlorophenyl)boronic acid typically involves the reaction of a Grignard reagent or an organolithium species with a trialkyl borate, followed by hydrolysis.

General Synthetic Approach:

A common method begins with an appropriate bromo- and chloro-substituted benzene derivative. This starting material is converted to an organometallic intermediate (either a Grignard reagent using magnesium or an organolithium reagent using n-butyllithium). This intermediate then reacts with a trialkyl borate (e.g., trimethyl borate) at low temperatures. The final step is an acidic workup to hydrolyze the resulting boronate ester to the desired boronic acid.

Diagram 1: Generalized Synthetic Workflow for Arylboronic Acids

G A Aryl Halide (e.g., 1-Bromo-2-chloro-4-iodobenzene) B Organometallic Intermediate (Grignard or Organolithium) A->B Mg or n-BuLi D Boronate Ester B->D + C Trialkyl Borate (e.g., Trimethyl borate) C->D E Arylboronic Acid D->E Acidic Workup (Hydrolysis) G A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L)₂ B->C Ar-X D Transmetalation C->D Ar'-B(OH)₂ Base E Ar-Pd(II)-Ar'(L)₂ D->E Ar'-B(OH)₂ Base F Reductive Elimination E->F G Ar-Ar' (Product) F->G G->A G cluster_0 Preparation cluster_1 Handling cluster_2 Cleanup and Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Weigh and Transfer in Fume Hood E Avoid Inhalation of Dust D->E F Prevent Skin and Eye Contact E->F G Clean Work Area H Dispose of Waste According to Regulations G->H I Wash Hands Thoroughly H->I

References

3-Bromo-4-chlorophenylboronic acid reactivity profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 3-Bromo-4-chlorophenylboronic Acid

Authored by a Senior Application Scientist

Introduction: The Strategic Utility of a Dihalogenated Phenylboronic Acid

This compound is a pivotal reagent in modern organic synthesis, particularly valued within medicinal chemistry and materials science.[1][2] Its structure, featuring a boronic acid group and two distinct halogen atoms on a phenyl ring, makes it a highly versatile building block. The boronic acid moiety is a cornerstone for transition metal-catalyzed cross-coupling reactions, while the bromine and chlorine atoms offer reactive sites for sequential and chemoselective functionalization.[1] This guide provides an in-depth exploration of its reactivity, focusing on the strategic and mechanistic considerations that enable the synthesis of complex, poly-substituted aromatic compounds.

structure cluster_molecule This compound mol mol

Caption: Structure of this compound.

Part 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most prominent application of arylboronic acids, enabling the formation of carbon-carbon bonds.[3][4] For this compound, this reaction proceeds with high chemoselectivity, a feature of significant synthetic value.

Mechanistic Insight & Chemoselectivity

The palladium-catalyzed cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The critical selectivity arises during the initial oxidative addition step. The C(sp²)–Br bond is significantly more reactive towards Pd(0) insertion than the C(sp²)–Cl bond due to its lower bond dissociation energy.[3][5] This reactivity difference (C-I > C-Br > C-OTf >> C-Cl) allows for the selective coupling at the C-3 position (bromine) while leaving the C-4 position (chlorine) untouched, provided the reaction conditions are carefully controlled.[5][6] This creates a powerful synthetic handle for subsequent transformations.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX R¹-X (e.g., Aryl Bromide) ArX->OxAdd PdII_complex R¹-Pd(II)L₂-X (trans-complex) OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal ArBoronic R²-B(OH)₂ (Boronic Acid) Base Base (e.g., K₂CO₃) ArBoronic->Base Activation Boronate [R²-B(OH)₃]⁻ (Boronate Complex) Boronate->Transmetal PdII_biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Coupled Product) RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Field-Proven Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the selective coupling at the C-Br position. The choice of a palladium(0) precursor and a suitable phosphine ligand is crucial for efficiency.

Objective: To synthesize 3-(Aryl)-4-chlorophenylboronic acid from this compound.

Reagent/MaterialMolar Eq.Purpose
This compound1.0Starting Material
Arylboronic Acid1.1 - 1.2Coupling Partner
Pd(PPh₃)₄0.03 - 0.05Palladium Catalyst
K₂CO₃ or Cs₂CO₃2.0 - 3.0Base
1,4-Dioxane/Water (e.g., 4:1)-Solvent System
Anhydrous Na₂SO₄-Drying Agent
Silica Gel-Chromatography

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.

  • Solvent Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add the degassed solvent system (e.g., 1,4-dioxane and water) via cannula.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[7]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Part 2: Copper-Catalyzed Chan-Lam Cross-Coupling

The Chan-Lam coupling provides an effective method for forming aryl carbon-heteroatom bonds, representing a powerful alternative to the Buchwald-Hartwig amination.[8][9] It allows for the coupling of arylboronic acids with N-H or O-H containing compounds, such as amines, amides, phenols, and alcohols.[10]

Mechanistic Rationale and Advantages

The Chan-Lam reaction is typically catalyzed by copper(II) salts, like Cu(OAc)₂.[10] A proposed mechanism involves the transmetalation of the aryl group from the boronic acid to the copper(II) center. This is followed by coordination of the amine or alcohol. The key C-N or C-O bond-forming step occurs via reductive elimination from a transient Cu(III) intermediate, which is often facilitated by an oxidant, commonly oxygen from the air.[8][9]

Key Advantages:

  • Mild Conditions: Often proceeds at room temperature and is open to the air, simplifying the experimental setup.[9][11]

  • Cost-Effective: Utilizes an inexpensive and abundant copper catalyst instead of palladium.[11]

  • Broad Scope: Tolerates a wide range of nucleophiles including amines, anilines, amides, carbamates, and phenols.[8][10]

Chan_Lam_Cycle Proposed Chan-Lam Catalytic Cycle CuII Cu(II)L₂ Transmetal Transmetalation CuII->Transmetal ArBOH2 Ar-B(OH)₂ ArBOH2->Transmetal ArCuII Ar-Cu(II)L Transmetal->ArCuII Coordination Coordination ArCuII->Coordination NuH R-NH₂ or R-OH NuH->Coordination ArCuII_Nu Ar-Cu(II)(NuR)L Coordination->ArCuII_Nu Oxidation Oxidation (O₂) ArCuII_Nu->Oxidation ArCuIII_Nu Ar-Cu(III)(NuR)L Oxidation->ArCuIII_Nu RedElim Reductive Elimination ArCuIII_Nu->RedElim Product Ar-NuR RedElim->Product CuI Cu(I)L RedElim->CuI Reoxidation Reoxidation (O₂) CuI->Reoxidation Reoxidation->CuII Cycle complete

Caption: Proposed catalytic cycle for the Chan-Lam C-N/C-O coupling.

Field-Proven Experimental Protocol: Chan-Lam N-Arylation

This protocol outlines a general procedure for the N-arylation of a primary or secondary amine with this compound.

Objective: To synthesize N-Alkyl/Aryl-(3-bromo-4-chlorophenyl)amine.

Reagent/MaterialMolar Eq.Purpose
This compound1.0Arylating Agent
Amine (R¹R²NH)1.5 - 2.0Nucleophile
Cu(OAc)₂1.0 (stoichiometric) or 0.1 (catalytic)Copper Catalyst
Pyridine or Et₃N2.0Base
Dichloromethane (DCM) or Toluene-Solvent
4 Å Molecular Sieves-Drying Agent (optional)

Step-by-Step Methodology:

  • Setup: To a round-bottom flask open to the air, add this compound (1.0 eq), copper(II) acetate (1.0 eq for stoichiometric, or 0.1 eq for catalytic), and optional 4 Å molecular sieves.

  • Reagent Addition: Add the solvent (e.g., DCM), followed by the amine (1.5 eq) and the base (e.g., pyridine, 2.0 eq).

  • Reaction: Stir the resulting mixture vigorously at room temperature. The reaction is often characterized by a color change from blue/green to brown. Monitor progress by TLC.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite or silica gel, eluting with ethyl acetate or DCM.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via column chromatography to obtain the N-arylated product.

Part 3: The Power of Orthogonal Reactivity

The true synthetic prowess of this compound lies in the orthogonal reactivity of its functional groups.[1] A skilled chemist can orchestrate a sequence of reactions, addressing each reactive site independently to build molecular complexity in a controlled, stepwise manner. This is a cornerstone of modern synthetic strategy, particularly for creating libraries of related compounds in drug discovery.[12]

The general hierarchy of reactivity is:

  • Boronic Acid: Most reactive site for couplings like Chan-Lam.

  • C-Br Bond: Reactive in standard Suzuki-Miyaura couplings.

  • C-Cl Bond: Least reactive, typically requires more forcing conditions or specialized catalyst systems (e.g., with bulky, electron-rich phosphine ligands) for Suzuki-Miyaura coupling.

This differential reactivity allows for a two-directional cross-coupling strategy.[12]

Orthogonal_Strategy Sequential Cross-Coupling Strategy Start This compound Step1 Suzuki Coupling 1 (Standard Conditions) Pd(PPh₃)₄, Base Start->Step1 Reacts at C-Br Intermediate Intermediate: 3-Aryl-4-chlorophenylboronic acid Step1->Intermediate Step2 Suzuki Coupling 2 (Forcing Conditions) Pd₂(dba)₃, PCy₃, Base Intermediate->Step2 Reacts at C-Cl FinalProduct Final Product: 3-Aryl-4-Aryl'- phenylboronic acid Step2->FinalProduct

Caption: Workflow for orthogonal, sequential Suzuki-Miyaura couplings.

This sequential approach enables the synthesis of unsymmetrical tri-aryl structures from a single, readily available starting material, highlighting the strategic importance of this compound as a synthetic linchpin.

References

Spectroscopic Characterization of 3-Bromo-4-chlorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-Bromo-4-chlorophenylboronic acid (CAS No: 1384956-55-1), a key building block in modern synthetic chemistry.[1][2] Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule. The insights herein are derived from foundational spectroscopic principles and comparative analysis with structurally related compounds, offering a robust framework for the identification and characterization of this important reagent.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the phenyl ring, which dictates its reactivity and its distinct spectroscopic fingerprint. The presence of two different halogen atoms (Bromine and Chlorine) and a boronic acid functional group provides multiple active sites for spectroscopic interrogation. Understanding these spectral features is paramount for verifying sample purity, elucidating reaction mechanisms, and ensuring the quality of downstream applications.

Fragmentation_Pathway M [C₆H₄BrClB(OH)₂]⁺˙ m/z = 234, 236, 238 Frag1 [C₆H₄BrClBO]⁺˙ m/z = 216, 218, 220 M->Frag1 - H₂O Frag2 [C₆H₄BrCl]⁺˙ m/z = 188, 190, 192 M->Frag2 - B(OH)₂

References

Methodological & Application

Application Note: Chemoselective Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 3-Bromo-4-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Dihalogenated Building Block

In the landscape of medicinal chemistry and materials science, arylboronic acids are indispensable building blocks for constructing complex molecular architectures. Among these, 3-bromo-4-chlorophenylboronic acid stands out as a particularly valuable reagent. Its dihalogenated phenyl ring offers two distinct reactive handles for sequential or site-selective functionalization, enabling the rapid assembly of polysubstituted aromatic compounds. This capability is crucial in drug discovery for structure-activity relationship (SAR) studies and in materials science for tuning the electronic properties of organic molecules.

The primary synthetic challenge presented by this substrate is achieving chemoselectivity. Palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, are the methods of choice for this transformation.[1] The inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the key to controlling the reaction outcome. Generally, the reactivity of aryl halides in palladium-catalyzed couplings follows the order: I > Br > OTf >> Cl.[2][3] By carefully selecting the catalyst, ligands, and reaction conditions, one can selectively activate the more labile C-Br bond, leaving the C-Cl bond intact for subsequent transformations.

This application note provides a detailed guide to the principles and protocols for the selective Suzuki-Miyaura cross-coupling of this compound with various aryl halides. It is designed to provide researchers with both the theoretical understanding and the practical, field-proven methodologies required for success.

Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds between organoboron compounds and organic halides.[4][5] The mechanism proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2]

The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is typically the rate-determining step, and its efficiency is highly dependent on the nature of the halide (Br vs. Cl).[2]

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[6][7]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][4]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdi Ar-Pd(II)-X(L)₂ (Oxidative Adduct) pd0->pdi Oxidative Addition pdii Ar-Pd(II)-Ar'(L)₂ (Transmetalation Product) pdi->pdii Transmetalation pdii->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) pdii->product arx Ar-X (Aryl Halide) arx->pdi ar_boronic Ar'-B(OH)₂ (Boronic Acid) boronate [Ar'-B(OH)₃]⁻ (Boronate Complex) ar_boronic->boronate Activation base Base base->boronate boronate->pdii

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Achieving Chemoselectivity: Exploiting Halide Reactivity

The successful selective coupling at the C-Br position of this compound hinges on exploiting the greater reactivity of the C-Br bond over the C-Cl bond in the oxidative addition step. While aryl bromides are common substrates for a wide range of palladium catalysts, the activation of aryl chlorides typically requires more specialized and highly active catalytic systems, often involving sterically hindered and electron-rich phosphine ligands.[8]

By employing milder reaction conditions and standard catalytic systems, the reaction can be directed to occur exclusively at the bromine-substituted position.

Key Experimental Parameters for Selective C-Br Coupling:

  • Palladium Precatalyst: Standard Pd(II) or Pd(0) sources are effective. Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are common choices. These precatalysts are reduced in situ to the active Pd(0) species.[9] For routine C-Br couplings, Pd(PPh₃)₄ is often sufficient and reliable.

  • Ligand Selection: The choice of ligand is critical for modulating catalyst activity.[10] For selective C-Br coupling, triphenylphosphine (PPh₃) is a standard and cost-effective choice. More electron-rich and bulky ligands like those from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly active and may lead to over-reactivity, potentially causing competitive coupling at the C-Cl site or side reactions if conditions are not carefully controlled.[6][11]

  • Base: An inorganic base is required to facilitate the transmetalation step.[6] Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are widely used. Cesium carbonate (Cs₂CO₃) is a stronger base and can sometimes accelerate the reaction but may also promote side reactions. The choice often depends on the specific coupling partners and solvent system.

  • Solvent System: A mixture of an organic solvent and water is typically employed.[7] Common systems include 1,4-dioxane/water, toluene/water, or THF/water. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

Detailed Experimental Protocol: General Procedure

This protocol provides a robust, field-tested starting point for the selective Suzuki-Miyaura coupling of an aryl halide (Ar-X) with this compound.

Materials & Equipment:

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup

  • Silica gel for column chromatography

Reagents:

  • Aryl halide (e.g., iodobenzene or a substituted aryl bromide) (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., K₂CO₃) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed Water

Workflow A 1. Reagent Preparation B 2. Reaction Setup A->B C 3. Inert Atmosphere Purge B->C D 4. Solvent & Reagent Addition C->D E 5. Heating & Stirring D->E F 6. Reaction Monitoring (TLC/LC-MS) E->F Periodically F->E Incomplete G 7. Workup & Extraction F->G Complete H 8. Purification (Chromatography) G->H I 9. Product Analysis (NMR, MS) H->I

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is crucial as the Pd(0) catalyst is sensitive to oxygen.[2]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water via syringe. A typical solvent ratio is 4:1 or 5:1 (organic:water).[12]

  • Reaction: Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-100 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic phase with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Application Data: Representative Coupling Conditions

The following table summarizes recommended starting conditions for the selective coupling of this compound with various aryl halides. Optimization may be required for specific substrates.

EntryAryl Halide (Ar-X)Pd Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)
14-IodoanisolePd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)9012
21-Bromo-4-nitrobenzenePd(OAc)₂ (2)PPh₃ (4)K₃PO₄ (3)Toluene/H₂O (5:1)10016
33-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF/H₂O (4:1)8018
4Methyl 4-iodobenzoatePd(PPh₃)₄ (3)-K₂CO₃ (2)DMF/H₂O (5:1)9012

Note on Entry 3: The use of a more advanced ligand like XPhos with a reactive substrate like 3-bromopyridine may require careful temperature control to avoid any potential reactivity at the C-Cl bond, though this is generally unlikely under these conditions.

Troubleshooting and Field-Proven Insights

  • Low or No Conversion: If the reaction stalls, ensure the inert atmosphere was properly maintained and that the solvents were adequately degassed. An increase in temperature or catalyst loading may be beneficial. In some cases, a different base or solvent system might be required.

  • Dehalogenation Side Reaction: A common side reaction is the reductive dehalogenation of the starting aryl halide (Ar-X → Ar-H).[2] This can sometimes occur if there are proton sources and the reductive elimination step is slow. Using a stronger, non-coordinating base or ensuring anhydrous organic solvents can sometimes mitigate this.

  • Boronic Acid Homocoupling: The formation of Ar'-Ar' from the boronic acid can occur, especially in the presence of oxygen.[2] Rigorous exclusion of air is the best preventative measure.

  • Impure Boronic Acid: Commercial boronic acids can contain corresponding boroxime (anhydride trimer) impurities, which are less reactive.[13] If reactivity is low, recrystallizing the boronic acid from water can improve results.

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling of this compound is a powerful and reliable method for synthesizing valuable, selectively functionalized intermediates. By leveraging the intrinsic reactivity difference between C-Br and C-Cl bonds, researchers can achieve high chemoselectivity. Success relies on the careful control of key parameters, particularly the choice of catalyst system and the rigorous exclusion of oxygen. The protocols and insights provided in this note offer a solid foundation for the application of this versatile building block in diverse research and development programs.

References

Application Note: Strategic Synthesis of Functionalized Biaryl Scaffolds Utilizing 3-Bromo-4-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic application of 3-bromo-4-chlorophenylboronic acid as a versatile building block in the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Biaryl moieties are pivotal structural motifs in numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The presence of two distinct halogen atoms (bromine and chlorine) on the phenylboronic acid ring offers a unique opportunity for sequential and site-selective C-C bond formation, enabling the construction of intricate molecular architectures.[4][5] This document provides in-depth theoretical background, detailed experimental protocols, and expert insights into reaction optimization and troubleshooting, empowering researchers to leverage this powerful synthetic tool.

Introduction: The Significance of Biaryl Structures and the Power of Suzuki-Miyaura Coupling

Biaryl frameworks are ubiquitous in medicinal chemistry and materials science, often conferring desirable pharmacokinetic properties, conformational rigidity, and unique electronic characteristics to molecules.[1][6] The development of efficient and versatile methods for their synthesis is therefore of paramount importance. Among the myriad of cross-coupling reactions, the Nobel Prize-winning Suzuki-Miyaura reaction stands out for its mild reaction conditions, broad functional group tolerance, and the use of readily available and generally less toxic organoboron reagents.[7][8]

This application note focuses on a specialized, yet highly valuable building block: This compound . Its di-halogenated nature provides a platform for controlled, stepwise functionalization, a critical advantage in the synthesis of complex, multi-substituted biaryl compounds.

Understanding the Reagent: this compound

This compound is a solid, crystalline compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol .[9][10] The key to its synthetic utility lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) center than the more robust C-Cl bond.[11] This reactivity difference is the cornerstone of achieving chemoselective coupling.

Key Properties:

PropertyValue
Molecular FormulaC₆H₅BBrClO₂
Molecular Weight235.27 g/mol
AppearanceSolid
PurityTypically ≥98%

Data sourced from commercial suppliers.[9][10]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization.[7][12]

The primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (preferentially the C-Br bond of our substrate) to form a Pd(II) intermediate.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center, a step that is facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X_L2 Ar-Pd(II)-X Intermediate Pd(0)L2->Ar-Pd(II)-X_L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'_L2 Di-organopalladium Intermediate Ar-Pd(II)-X_L2->Ar-Pd(II)-Ar'_L2 Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-Ar'_L2->Pd(0)L2 Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'_L2->Ar-Ar' Reductive Elimination Ar-X Aryl Halide Ar'-B(OH)2 Boronic Acid Base Base caption Suzuki-Miyaura Catalytic Cycle Protocol_Workflow start Start reaction_setup Reaction Setup: - Add boronic acid, aryl halide, base, and catalyst to a flame-dried flask. start->reaction_setup inert_atmosphere Establish Inert Atmosphere: - Evacuate and backfill with N₂ or Ar (3x). reaction_setup->inert_atmosphere solvent_addition Solvent Addition: - Add degassed solvent system. inert_atmosphere->solvent_addition heating Heating and Stirring: - Heat to 80-100°C with vigorous stirring. - Monitor by TLC. solvent_addition->heating workup Work-up: - Cool to RT. - Add water and extract with ethyl acetate. heating->workup purification Purification: - Dry organic layer. - Concentrate and purify by column chromatography. workup->purification end End purification->end

References

The Strategic Utility of 3-Bromo-4-chlorophenylboronic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the rational design of synthetic intermediates is paramount to the efficient construction of complex molecular architectures with tailored biological functions. Among the vast arsenal of building blocks available to medicinal chemists, halogenated arylboronic acids stand out as particularly versatile reagents. This guide focuses on 3-Bromo-4-chlorophenylboronic acid , a di-halogenated phenylboronic acid that offers unique strategic advantages in the synthesis of pharmacologically active agents, particularly in the realm of kinase inhibitors. Its distinct substitution pattern provides a platform for selective and sequential functionalization, enabling the exploration of chemical space and the optimization of structure-activity relationships (SAR).

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, provide validated protocols for its application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, and present a case study illustrating its role in the synthesis of potent kinase inhibitors.

Physicochemical Properties and Strategic Advantages

The inherent value of this compound lies in its chemical properties and the strategic placement of its functional groups. A summary of its key physicochemical data is presented below.

PropertyValueReference(s)
IUPAC Name (3-bromo-4-chlorophenyl)boronic acid[1]
CAS Number 1384956-55-1[2]
Molecular Formula C₆H₅BBrClO₂[2]
Molecular Weight 235.27 g/mol [2]
Appearance Solid
Purity Typically ≥98%[2]

The presence of both a bromine and a chlorine atom on the phenyl ring is the cornerstone of its utility. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This differential reactivity allows for chemoselective coupling, where the C-Br bond can be selectively functionalized while leaving the C-Cl bond intact for subsequent transformations.[1] This opens up possibilities for creating diverse molecular libraries from a single, advanced intermediate.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures that are prevalent in many drug molecules.[3] this compound is an excellent substrate for this reaction, serving as the organoboron component.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving a palladium(0) catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl or heteroaryl halide), forming a Pd(II) species.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_steps Pd(0)L2 Pd(0)L₂ R1-Pd(II)-X R¹-Pd(II)L₂-X Pd(0)L2->R1-Pd(II)-X R¹-X Oxidative_Addition Oxidative Addition (R¹-X) R1-Pd(II)-R2 R¹-Pd(II)L₂-R² R1-Pd(II)-X->R1-Pd(II)-R2 R²-B(OH)₂ Transmetalation Transmetalation (R²-B(OH)₂ + Base) R1-Pd(II)-R2->Pd(0)L2 R¹-R² Reductive_Elimination Reductive Elimination Product R¹-R² Kinase_Inhibitor_Synthesis cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling cluster_product Product A This compound C Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/Water) Microwave Irradiation, 120°C A->C B Substituted Amino-bromo-pyridopyrimidine B->C D 7-(3-Bromo-4-chlorophenyl)-amino-pyridopyrimidine (Kinase Inhibitor Scaffold) C->D

References

Application Notes & Protocols: Strategic Use of 3-Bromo-4-chlorophenylboronic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Dihalogenated Phenylboronic Acids

In the landscape of modern pharmaceutical development, the precise construction of complex molecular architectures is paramount. Aryl and biaryl scaffolds form the backbone of countless therapeutic agents.[1][2] 3-Bromo-4-chlorophenylboronic acid (CAS: 1384956-55-1) has emerged as a particularly valuable building block for synthetic chemists.[3][4][5] Its utility stems not just from its role as a boronic acid, but from the presence of two distinct halogen atoms on the phenyl ring. This "dual-handle" feature allows for selective, sequential functionalization, providing a powerful tool for building molecular diversity and accessing novel chemical space.

This document serves as a technical guide for researchers, outlining the core applications and providing a detailed, field-proven protocol for the use of this compound in Suzuki-Miyaura cross-coupling reactions—a cornerstone of carbon-carbon bond formation in pharmaceutical synthesis.[6][7]

Compound Profile:

PropertyValueSource
IUPAC Name (3-bromo-4-chlorophenyl)boronic acid[4]
CAS Number 1384956-55-1[3]
Molecular Formula C₆H₅BBrClO₂[3]
Molecular Weight 235.27 g/mol [3]
Appearance White to off-white crystalline powderN/A
Purity Typically ≥96%[4]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling of an organoboron species (like a boronic acid) with an organic halide or triflate.[8] Its widespread adoption is due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the generally lower toxicity of boronic acid reagents compared to other organometallics.[7][9]

Mechanistic Rationale: The "Why" Behind the Reaction

Understanding the catalytic cycle is crucial for troubleshooting and optimizing reaction conditions. The process is a self-validating system built on three key steps that regenerate the active catalyst.[7][10]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond of the organic halide (Ar-X). This is often the rate-determining step and results in a Pd(II) complex.[7][8][10]

  • Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group (the 3-bromo-4-chlorophenyl moiety in our case) to the palladium(II) center, displacing the halide.[10][11] The choice of base is critical and can significantly impact yield.

  • Reductive Elimination: The two organic groups on the palladium center couple and are ejected as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[6][8]

Visualization of the Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura coupling mechanism.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X (Palladacycle) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)-Ar' (Diorganopalladium) Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd BoronicAcid Boronic Acid (Ar'-B(OH)₂) + Base BoronicAcid->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 3'-Bromo-4'-chloro-4-methoxy-1,1'-biphenyl

This protocol provides a reliable method for coupling this compound with 4-iodoanisole, a common transformation for generating a biaryl intermediate with remaining halogen handles for subsequent diversification.

Materials & Reagents
ReagentCAS No.MW ( g/mol )MmolEquiv.AmountPurity
This compound1384956-55-1235.271.21.2282 mg≥96%
4-Iodoanisole696-62-8234.031.01.0234 mg≥98%
Pd(PPh₃)₄14221-01-31155.560.030.0335 mg≥98%
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0276 mg≥99%
1,4-Dioxane123-91-188.11--8 mLAnhydrous
Deionized Water7732-18-518.02--2 mL-

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Weigh Reagents B 2. Add Solids to Flask A->B C 3. Purge with Argon B->C D 4. Add Degassed Solvents C->D E 5. Heat to 90 °C D->E F 6. Monitor by TLC E->F G 7. Cool & Quench F->G H 8. Extract with EtOAc G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K Characterization (NMR, MS) J->K Final Product

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology

Causality Note: All reactions involving palladium catalysts must be performed under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the Pd(0) species, which would render it inactive.[12] Solvents must be degassed to remove dissolved oxygen.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodoanisole (234 mg, 1.0 mmol), this compound (282 mg, 1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).[10]

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with Argon gas for 10-15 minutes.

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water (8 mL dioxane, 2 mL water). Degas this solvent mixture by bubbling Argon through it for 20 minutes. Using a syringe, add the degassed solvent mixture to the reaction flask.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

  • Reaction Monitoring: The reaction's progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The disappearance of the 4-iodoanisole spot indicates reaction completion.[6]

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).[6][13]

  • Purification: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

  • Final Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure biaryl product.[6][13]

Safety & Handling

As a matter of professional practice, always consult the Safety Data Sheet (SDS) for every reagent before use.[6]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood.[14][15][16]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Solvents: 1,4-Dioxane is flammable and a suspected carcinogen. Ethyl acetate is flammable. Handle all organic solvents away from ignition sources and in a fume hood.[6]

By following this detailed guide, researchers can confidently and safely employ this compound as a strategic building block to accelerate the synthesis of complex pharmaceutical intermediates.

References

Application Notes & Protocols: 3-Bromo-4-chlorophenylboronic Acid as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Overview: The Strategic Advantage of Dihalogenated Phenylboronic Acids

3-Bromo-4-chlorophenylboronic acid (CAS No. 1384956-55-1) is a highly versatile and strategically important building block in organic synthesis.[1][2][3] Its utility extends far beyond that of a simple arylboronic acid. The presence of two distinct halogen atoms—bromine and chlorine—on the phenyl ring provides chemists with a powerful tool for sequential and site-selective cross-coupling reactions. This differential reactivity allows for the controlled, stepwise construction of complex molecular architectures, making it an invaluable intermediate in the fields of medicinal chemistry and materials science.[4] This guide provides a deep dive into the properties, strategic applications, and detailed protocols for leveraging this powerful reagent, with a primary focus on the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4][5]

Physicochemical Properties and Handling

Accurate knowledge of a reagent's properties is fundamental to successful and safe experimentation. The key data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 1384956-55-1[1][2][3]
Molecular Formula C₆H₅BBrClO₂[1][2][3]
Molecular Weight 235.27 g/mol [1][4]
Appearance Solid, white to light yellow crystalline powder[6]
Purity Typically ≥96-98%[2][3]
SMILES OB(O)C1=CC(Br)=C(Cl)C=C1[1][3]
InChI Key XUOMDGCMBBIIOE-UHFFFAOYSA-N[2][4]

Handling and Storage:

  • Store at room temperature in a dry, well-ventilated area.[1]

  • Arylboronic acids can undergo dehydration to form cyclic boroxine anhydrides. While this is often reversible under reaction conditions, for sensitive or high-precision reactions, it is best practice to use the reagent as fresh as possible or to recrystallize it to ensure maximum monomeric boronic acid content.[7]

  • Wear appropriate personal protective equipment (PPE), including gloves and eye protection, as the compound may cause eye, skin, and respiratory irritation.[8]

The Core Concept: Exploiting Orthogonal Halide Reactivity

The primary strategic value of this compound lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive and will undergo oxidative addition to a Pd(0) catalyst under milder conditions than the more robust C-Cl bond.[9] This allows for a stepwise synthetic approach where the C-Br site is functionalized first, leaving the C-Cl site available for a subsequent, different coupling reaction under more forcing conditions.

This chemoselectivity enables the synthesis of complex, tri-substituted aromatic rings from a single, readily available building block.

G start This compound proc1 Suzuki Coupling 1 (Mild Conditions) Pd(0), Base start->proc1 reac1 R1-B(OH)2 (Boronic Acid Partner 1) reac1->proc1 intermed Intermediate: 3-(R1)-4-chlorophenylboronic acid proc1->intermed Selective C-Br activation proc2 Coupling 2 (Forcing Conditions) Pd(0), Base intermed->proc2 reac2 R2-Y (Coupling Partner 2, e.g., Stannane, Alkyne) reac2->proc2 final Final Product: Tri-substituted Arene proc2->final C-Cl activation

Figure 1: Sequential cross-coupling strategy using this compound.

Application Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most common and powerful application for this building block, enabling the formation of carbon-carbon bonds to create biaryl structures.[4][5] These motifs are central to many pharmaceuticals and advanced materials.[4][9]

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The generally accepted catalytic cycle involves three main stages: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition center pd_complex Ar-Pd(II)L2-X transmetal Transmetalation di_aryl_pd Ar-Pd(II)L2-Ar' red_elim Reductive Elimination product Ar-Ar' (Biaryl Product) red_elim->product Product Released aryl_halide Ar-X (e.g., Aryl Bromide) aryl_halide->ox_add Enters Cycle boronic_acid Ar'-B(OH)2 boronic_acid->transmetal base Base (e.g., K2CO3) base->transmetal Activates Boron

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the coupling of an aryl bromide with this compound. Conditions should be optimized for specific substrates.

Reagents & Equipment:

  • Aryl Bromide (Ar-Br)

  • This compound (1.2 - 1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous Solvent (e.g., Toluene, Dioxane, DMF)

  • Reaction flask, condenser, magnetic stirrer, nitrogen/argon line

  • Standard workup and purification equipment (silica gel, solvents)

Step-by-Step Procedure:

  • Flask Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

    • Causality: Using an excess of the boronic acid ensures the complete consumption of the potentially more valuable aryl halide partner. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[10]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., a mixture of Toluene and water, or Dioxane/water). If using a solid catalyst like Pd(PPh₃)₄, it can be added in step 1. If using a catalyst precursor like PdCl₂(dppf), add it now.

    • Causality: A biphasic solvent system (e.g., Toluene/water) is often used.[11] The inorganic base is soluble in the aqueous phase, while the organic reactants and catalyst reside in the organic phase. The reaction occurs at the interface.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Causality: Heating provides the necessary activation energy for the reaction, particularly for the oxidative addition and reductive elimination steps.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired biaryl product.

Summary of Typical Reaction Conditions
ParameterTypical Range/ChoiceRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + LigandChoice depends on substrate reactivity. dppf is a robust ligand for many couplings.[11]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄Carbonates are common; Cesium bases can enhance reactivity for difficult couplings.[11][12]
Solvent Toluene/H₂O, Dioxane/H₂O, DMF, THFBiphasic systems are common and effective.[11] DMF is used for higher temperatures.
Temperature 80 - 120 °CSufficient to drive the reaction without causing significant decomposition.
Equivalents (Boronic Acid) 1.1 - 1.5Drives the reaction to completion.

Broader Applications in Drug Discovery and Materials Science

The ability to selectively introduce different functionalities makes this compound a valuable tool for building molecular libraries for structure-activity relationship (SAR) studies in drug discovery.[5][13] By varying the coupling partners at the C-Br and C-Cl positions, chemists can rapidly generate a diverse set of analogs to probe biological targets.

In materials science, this building block can be used to synthesize conjugated polymers and organic frameworks.[6][14] The defined substitution pattern allows for precise control over the electronic and physical properties of the resulting materials, which is essential for applications in organic electronics like OLEDs and sensors.[6]

Conclusion

This compound is more than a simple reagent; it is a strategic platform for the efficient construction of complex organic molecules. Its defining feature—the orthogonal reactivity of its two halogen atoms—provides a clear and powerful pathway for sequential functionalization. By mastering its application, particularly in the robust and versatile Suzuki-Miyaura cross-coupling, researchers in pharmaceuticals, agrochemicals, and materials science can significantly streamline their synthetic routes and accelerate innovation.

References

Catalyst selection for 3-Bromo-4-chlorophenylboronic acid Suzuki reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Catalyst Selection for Chemoselective Suzuki-Miyaura Reactions of 3-Bromo-4-chlorophenylboronic acid

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds.[1][2] Dihalo-substituted substrates, such as this compound, are powerful bifunctional building blocks that present a unique challenge and opportunity: chemoselectivity. This guide provides an in-depth analysis of catalyst selection and parameter optimization to selectively couple at the more reactive C-Br position while preserving the C-Cl bond for subsequent transformations. We will explore the mechanistic basis for this selectivity, compare various palladium catalyst systems, and provide a detailed, field-proven protocol for researchers in synthetic chemistry and drug development.

Introduction: The Strategic Value of Chemoselectivity

The Suzuki-Miyaura reaction facilitates the creation of biaryl structures from organoboron compounds and organic halides, a transformation so fundamental it was recognized with the 2010 Nobel Prize in Chemistry.[3][4] Substrates like this compound are of particular interest as they allow for sequential, site-selective cross-coupling reactions.[5] The ability to control which halogen reacts is dictated by the significant difference in reactivity between carbon-halogen bonds. In palladium-catalyzed couplings, the general reactivity trend is C−I > C−Br >> C−Cl.[4]

This inherent reactivity difference is the key to strategic synthesis. By carefully selecting the catalyst and conditions, a chemist can perform a Suzuki-Miyaura coupling exclusively at the C-Br bond. This leaves the C-Cl bond intact, serving as a reactive handle for a subsequent, different coupling reaction, enabling the efficient and controlled construction of complex, multi-substituted aromatic molecules.[6]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states.[3][7] Understanding this cycle is critical to rational catalyst selection.

  • Oxidative Addition: A coordinatively unsaturated Pd(0) complex initiates the cycle by inserting into the carbon-halogen (Ar-X) bond. This is typically the rate-determining and selectivity-determining step. The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond means that oxidative addition occurs preferentially at the C-Br site.[4][8][9]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[10]

  • Reductive Elimination: The two organic groups on the palladium center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants cluster_outputs Product pd0 Pd(0)L₂ (Active Catalyst) pdiia Ar-Pd(II)-X(L)₂ (Oxidative Adduct) pd0->pdiia Oxidative Addition (Ar-X) pdiib Ar-Pd(II)-Ar'(L)₂ (Diaryl Complex) pdiia->pdiib Transmetalation (Ar'-B(OH)₂) + Base pdiib->pd0 Reductive Elimination (Ar-Ar') ArAr Coupled Product (Ar-Ar') pdiib->ArAr ArX Organic Halide (Ar-X) ArX->pdiia ArB Organoboron (Ar'-B(OH)₂) ArB->pdiia

Caption: The Suzuki-Miyaura Catalytic Cycle.

Catalyst System Selection for C-Br Selectivity

Achieving high selectivity for C-Br coupling over C-Cl requires a catalyst system that is active enough to cleave the C-Br bond efficiently but not so reactive that it begins to activate the more robust C-Cl bond.

Palladium Precursors

The choice of palladium precursor is largely one of convenience and stability, as most Pd(II) sources are readily reduced in situ to the active Pd(0) species.

  • Pd(PPh₃)₄: A Pd(0) source that is often used directly. It can be effective for simple couplings but may require higher temperatures.

  • Pd(OAc)₂ or Pd₂(dba)₃: Common Pd(II) and Pd(0) precursors, respectively, that are almost always used in combination with an external phosphine ligand. This allows for greater modularity and tuning of the catalyst's properties.[8][11]

The Critical Role of Ligands

The ligand is the most important variable for controlling catalytic activity and selectivity. Ligands stabilize the palladium center and modulate its electronic and steric properties.

  • Traditional Triphenylphosphine (PPh₃): Often sufficient for selective C-Br coupling. Its moderate electron-donating ability and size create a catalyst active enough for the C-Br bond without readily attacking the C-Cl bond, especially at temperatures around 80-100 °C.[12]

  • Bulky, Electron-Rich Phosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and DavePhos are highly effective in Suzuki couplings.[10][13] Their steric bulk promotes the formation of monoligated Pd(0)L species, which are highly reactive in oxidative addition.[13] While these are the go-to ligands for challenging C-Cl couplings, their high reactivity can lead to a loss of selectivity in dihalo systems if the reaction temperature is too high or the reaction time is too long. For selective C-Br coupling, they should be used with caution and at lower temperatures.

  • Bulky Alkylphosphines (e.g., PCy₃): Tricyclohexylphosphine is another electron-rich ligand known to promote the coupling of aryl chlorides.[2][11] Similar to the Buchwald ligands, its use requires careful temperature control to maintain C-Br/C-Cl selectivity.

Catalyst_Selection_Workflow start Goal: Selective Suzuki Coupling of This compound decision_reactivity Desired Reactivity Level? start->decision_reactivity cat_moderate Moderate Reactivity: Target C-Br ONLY decision_reactivity->cat_moderate Selective C-Br cat_high High Reactivity: Targeting C-Cl (Potential Double Coupling) decision_reactivity->cat_high Non-Selective ligand_moderate Select Ligand: Pd(PPh₃)₄ or Pd(OAc)₂ + PPh₃ cat_moderate->ligand_moderate ligand_high Select Ligand: Pd(OAc)₂ / Pd₂(dba)₃ + Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, PCy₃) cat_high->ligand_high conditions_moderate Conditions: - Temp: 80-100 °C - Monitor closely to avoid  over-reaction ligand_moderate->conditions_moderate conditions_high Conditions: - Temp: >100 °C or  prolonged reaction time - Expect potential loss of selectivity ligand_high->conditions_high outcome_selective Outcome: Selective C-Br Coupling Product conditions_moderate->outcome_selective outcome_mixed Outcome: Mixture of C-Br, C-Cl, and di-coupled products conditions_high->outcome_mixed

Caption: Decision workflow for catalyst selection.

Influence of Base and Solvent
  • Base: A base is essential for the transmetalation step.[4] Inorganic bases are most common.

    • K₂CO₃ or Cs₂CO₃: Effective and widely used. Cesium carbonate is more soluble and basic, often accelerating reactions.[8][14]

    • K₃PO₄: A strong base that is particularly effective with sterically hindered substrates or when using Buchwald-type ligands.[10][15]

  • Solvent: The solvent system must solubilize both the organic reagents and the inorganic base. Biphasic systems are very common.[4]

    • 1,4-Dioxane/Water or Toluene/Water: Classic solvent mixtures that are highly effective.[8][12] The water phase dissolves the base and facilitates the formation of the active boronate species.

    • DMF or THF: Polar aprotic solvents can also be used, sometimes with water as a co-solvent.[14][16]

Comparative Catalyst Performance

The following table summarizes typical conditions for achieving chemoselective Suzuki-Miyaura coupling on substrates with both bromo and chloro substituents.

Catalyst PrecursorLigandBaseSolvent SystemTemp (°C)Expected Outcome & SelectivityReference
Pd(PPh₃)₄ (2-5 mol%)(PPh₃)K₂CO₃1,4-Dioxane / H₂O80-100Good to excellent C-Br selectivity. Low risk of C-Cl activation.[12]
Pd(OAc)₂ (1-2 mol%)P(t-Bu)₃K₃PO₄Toluene80High C-Br selectivity. P(t-Bu)₃ is active but selectivity is maintained at moderate temps.[11]
Pd(OAc)₂ (0.5-2 mol%)PCy₃Cs₂CO₃Toluene / H₂O80Excellent C-Br selectivity. PCy₃ is known for C-Cl coupling but is selective at lower temps.[17]
Pd₂(dba)₃ (1-2 mol%)SPhosK₃PO₄Dioxane / H₂O60-80Excellent C-Br selectivity. High activity of SPhos allows for lower temperatures.[10][18]
Pd(OAc)₂ (2 mol%)XPhosK₃PO₄Toluene / H₂O>100Loss of Selectivity. Highly active catalyst system will begin to couple the C-Cl bond at elevated temperatures.[10][13]

Detailed Experimental Protocol

This protocol describes a general procedure for the chemoselective Suzuki-Miyaura coupling of an aryl bromide (Ar-Br) with this compound at the C-Br position.

Materials & Equipment:

  • This compound (1.0 equiv)

  • Aryl bromide partner (1.1 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (ACS Grade)

  • Deionized Water

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Heating mantle or oil bath with temperature control

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide coupling partner (1.1 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Degassing: In a separate flask, prepare a 4:1 mixture of 1,4-dioxane and water. Sparge this solvent mixture with Argon or Nitrogen gas for 20-30 minutes to remove dissolved oxygen.

  • Reaction Assembly: Under a positive pressure of inert gas, add the degassed dioxane/water solvent mixture to the reaction flask via cannula or syringe until the reagents are dissolved (concentration typically 0.1-0.2 M).

  • Catalyst Addition: Briefly remove the septum and add the Pd(PPh₃)₄ catalyst (3 mol%) to the stirring mixture. Immediately reseal the flask and briefly purge the headspace with inert gas.

  • Heating and Monitoring: Attach a condenser to the flask and heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 2-4 hours, checking for the consumption of the starting materials and the formation of the desired product.

  • Reaction Workup: Once the reaction is complete (typically 8-16 hours), cool the mixture to room temperature. Dilute the reaction with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure biaryl product.

Conclusion

The chemoselective Suzuki-Miyaura coupling of this compound is a powerful strategy for the synthesis of complex molecules. Control over selectivity is primarily achieved by tuning the activity of the palladium catalyst system. For selective C-Br coupling, moderately active catalysts like Pd(PPh₃)₄ under standard thermal conditions provide a reliable and robust method. While highly active Buchwald-type ligands can be used, careful control of temperature is paramount to prevent over-reaction and loss of selectivity to the C-Cl position. The provided protocol serves as a validated starting point for researchers to leverage this versatile building block in their synthetic campaigns.

References

Application Notes and Protocols for the Scale-Up Synthesis Utilizing 3-Bromo-4-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Bromo-4-chlorophenylboronic Acid in Complex Molecule Synthesis

This compound is a pivotal building block in contemporary organic synthesis, particularly within the pharmaceutical and materials science sectors. Its trifunctional nature—a boronic acid for versatile carbon-carbon bond formation, and two distinct halogen atoms (bromine and chlorine) for sequential, site-selective modifications—offers a strategic advantage in the construction of complex molecular architectures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in scale-up synthesis, with a primary focus on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction. The protocols and insights provided herein are designed to facilitate a seamless transition from laboratory-scale experiments to larger-scale production, ensuring efficiency, reproducibility, and safety.

Physicochemical Properties and Handling

A thorough understanding of the starting material's properties is fundamental to successful process development and scale-up.

PropertyValueSource(s)
CAS Number 1384956-55-1[1][2][3][4][5]
Molecular Formula C₆H₅BBrClO₂[1][2][3][4]
Molecular Weight 235.27 g/mol [1][2][4]
Appearance Solid[3]
Purity Typically ≥96-98%[3][5]
Storage Store at room temperature.[1]

Handling and Storage Recommendations: this compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4] While generally stable, it is good practice to store it in a tightly sealed container in a cool, dry place to prevent potential degradation.

The Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most prominent application of this compound, enabling the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate.[6] This reaction is favored in industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[6]

Reaction Mechanism: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[6][7][8] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide).

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic partners are eliminated from the palladium complex, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Oxidative Addition Oxidative Addition R1-X R1-X Ar-Pd(II)-R2(L2) Ar-Pd(II)-R2(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R2(L2) Transmetalation Transmetalation Transmetalation Base Base [Ar-B(OH)3]- [Ar-B(OH)3]- Ar-Pd(II)-R2(L2)->Pd(0)L2 Reductive Elimination R1-R2 R1-R2 Ar-Pd(II)-R2(L2)->R1-R2 Reductive Elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Scale-Up Protocol for Suzuki-Miyaura Coupling

This protocol provides a general framework for a multi-gram to kilogram scale Suzuki-Miyaura coupling reaction using this compound.

Reagents and Equipment
  • This compound

  • Aryl halide or triflate coupling partner

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, 2-MeTHF)

  • Water (degassed)

  • Reaction vessel of appropriate size, equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Step-by-Step Procedure
  • Vessel Preparation: Ensure the reaction vessel and all glassware are clean and thoroughly dried.

  • Inert Atmosphere: Assemble the reaction setup and purge the vessel with nitrogen for at least 30 minutes to establish an inert atmosphere. Maintain a positive nitrogen pressure throughout the reaction.

  • Charging Reagents:

    • To the reaction vessel, add this compound (1.0 eq), the aryl halide/triflate coupling partner (1.0-1.2 eq), and the base (2.0-3.0 eq).

    • Add the anhydrous solvent. The reaction concentration should be carefully considered for scalability.

  • Degassing: Sparge the reaction mixture with nitrogen for 15-30 minutes to remove any dissolved oxygen.

  • Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst (0.1-2 mol%). For larger scale reactions, using a pre-catalyst can be advantageous for consistency.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC, or TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water and an organic solvent (e.g., ethyl acetate, toluene) for extraction.

    • Separate the organic layer. Extract the aqueous layer with the organic solvent.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography. For large-scale purification, recrystallization is often the more practical and economical choice.[9]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Vessel_Prep Vessel Preparation (Clean & Dry) Inert_Atmosphere Establish Inert Atmosphere (N2) Vessel_Prep->Inert_Atmosphere Charge_Reagents Charge Reagents & Solvent Inert_Atmosphere->Charge_Reagents Degas Degas Mixture Charge_Reagents->Degas Add_Catalyst Add Pd Catalyst Degas->Add_Catalyst Heat_Stir Heat & Stir Add_Catalyst->Heat_Stir Monitor Monitor Progress Heat_Stir->Monitor Cool Cool to RT Monitor->Cool Extraction Aqueous Work-up & Extraction Cool->Extraction Dry Dry Organic Layer Extraction->Dry Concentrate Concentrate Dry->Concentrate Purify Purification (Recrystallization/Chromatography) Concentrate->Purify

Caption: A typical experimental workflow for a scale-up Suzuki-Miyaura coupling reaction.

Troubleshooting and Optimization for Scale-Up

IssuePotential Cause(s)Suggested Solution(s)
Low or Incomplete Conversion - Inactive catalyst- Insufficient base- Low reaction temperature- Poor quality of reagents (e.g., wet solvent)- Use a fresh batch of catalyst or a pre-catalyst.- Increase equivalents of base or screen different bases.- Incrementally increase the reaction temperature.- Use anhydrous solvents and high-purity reagents.
Formation of Homocoupling Byproducts - Oxygen contamination- High catalyst loading- Ensure thorough degassing and maintain a positive inert atmosphere.- Reduce the catalyst loading.
Protodeboronation (Loss of Boronic Acid) - Presence of water or protic solvents- Elevated temperatures for extended periods- Use anhydrous conditions where possible.- Minimize reaction time once the starting material is consumed.
High Residual Palladium in Product - Inefficient work-up or purification- Consider treatment with a palladium scavenger.- Optimize recrystallization conditions.

Safety Considerations for Scale-Up

  • Palladium Catalysts: Some palladium catalysts, particularly palladium on carbon, can be pyrophoric, especially after filtration when exposed to air.[10][11] Handle used catalyst under an inert atmosphere.

  • Boronic Acids: Boronic acids can be irritants. Avoid inhalation and contact with skin and eyes.[4]

  • Solvents: Many organic solvents used in these reactions are flammable. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources.

  • Exothermic Reactions: While Suzuki-Miyaura couplings are generally not highly exothermic, it is crucial to monitor the internal temperature during heating, especially on a large scale.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, flame-retardant lab coats, and gloves.[12][13][14]

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex organic molecules. The Suzuki-Miyaura cross-coupling reaction provides a reliable and scalable method for its application. By carefully considering the reaction parameters, implementing robust safety protocols, and anticipating potential scale-up challenges, researchers can successfully transition from small-scale discovery to larger-scale production, paving the way for advancements in drug development and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-4-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on optimizing yields when using 3-Bromo-4-chlorophenylboronic acid. The unique electronic and steric properties of this di-substituted arylboronic acid present specific challenges that require careful consideration of reaction parameters.

I. Understanding the Substrate: this compound

This compound is a valuable building block in medicinal chemistry and material science. However, the presence of two different halogen atoms on the phenyl ring introduces complexities in reactivity and selectivity. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, offering a pathway for selective functionalization.[1][2]

Key Structural Features:
  • Differential Reactivity: The C-Br bond is more susceptible to oxidative addition to the palladium catalyst than the C-Cl bond. This allows for selective coupling at the 3-position.

  • Electronic Effects: The electron-withdrawing nature of both the bromo and chloro substituents can influence the rate of transmetalation.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?

A1: Low yields in this specific Suzuki coupling can often be attributed to several critical factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Reagent Quality and Stability:

    • Boronic Acid Integrity: Boronic acids can be prone to degradation, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3][4] This is often exacerbated by the presence of water and strong bases.[3] Ensure you are using high-purity this compound that has been stored under appropriate conditions (room temperature, dry).[5][6]

    • Catalyst and Ligand Activity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[4] Use fresh, properly stored catalysts and ligands. The choice of ligand is critical; bulky, electron-rich phosphine ligands often enhance catalyst stability and activity.[3][7]

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[4] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[8]

    • Solvent and Base Purity: Use anhydrous and degassed solvents.[4] The presence of oxygen can deactivate the catalyst. Ensure your base is of high purity and finely powdered for better solubility and reactivity.[8]

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a common side reaction, often favored by the presence of oxygen.[9]

Solutions:

  • Thorough Degassing: Before adding the palladium catalyst, ensure your reaction mixture is rigorously degassed. This can be achieved by bubbling an inert gas through the solvent or by using a freeze-pump-thaw technique for more sensitive reactions.[3]

  • Maintain Inert Atmosphere: A positive pressure of nitrogen or argon should be maintained throughout the reaction to prevent oxygen ingress.[3]

  • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.

Q3: What is the optimal catalyst and ligand system for the Suzuki coupling of this compound?

A3: The choice of catalyst and ligand is crucial for success. For di-substituted haloarenes, a robust catalyst system is necessary to achieve high yields and selectivity.

Catalyst/Ligand SystemKey AdvantagesConsiderations
Pd(PPh₃)₄ (Tetrakis) Commercially available and widely used.Can be less effective for challenging substrates; may require higher temperatures.
Pd(dppf)Cl₂ Often provides good yields and is relatively air-stable.May require optimization of reaction conditions.
**Buchwald Ligands (e.g., XPhos, SPhos) with a Pd precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) **Bulky, electron-rich ligands that promote oxidative addition and stabilize the catalytic species.[7][10]Higher cost, but often provide superior results for difficult couplings.[3]

Recommendation: For this compound, starting with a system like Pd(dppf)Cl₂ is a good baseline. If yields are suboptimal, moving to a more active system with a Buchwald ligand is highly recommended.

Q4: How do I select the appropriate base and solvent for this reaction?

A4: The base and solvent play a synergistic role in the Suzuki coupling mechanism.

Base Selection: The primary role of the base is to activate the boronic acid for transmetalation.[1][11][12]

  • Inorganic Bases:

    • Potassium Carbonate (K₂CO₃): A common and effective base.

    • Cesium Carbonate (Cs₂CO₃): Often provides higher yields, particularly for sterically hindered substrates.

    • Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is often a good choice for sensitive substrates.[3]

  • Fluoride Sources (e.g., KF): Can be used for base-labile substrates, but may lead to slower reaction rates.[11][13]

Solvent Selection: The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if present).[2]

  • Aqueous Mixtures: Dioxane/water, THF/water, and Toluene/water are common solvent systems.[2][14] Water helps to dissolve the inorganic base and activate the boronic acid.[2]

  • Anhydrous Conditions: In cases where protodeboronation is a significant issue, anhydrous solvents like DMF or toluene with a soluble organic base (e.g., an amine) can be employed.[13]

Q5: I am struggling with the purification of my final product. What are some common impurities and how can I remove them?

A5: Common impurities in Suzuki coupling reactions include residual starting materials, homocoupled products, and dehalogenated byproducts.

Purification Strategy:

  • Workup: After the reaction is complete, a standard aqueous workup is typically performed. The reaction mixture is cooled, diluted with an organic solvent like ethyl acetate, and washed with water and brine to remove the inorganic base and other water-soluble impurities.[8][15]

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying the crude product.[8][15] A gradient elution system (e.g., hexanes and ethyl acetate) is typically used to separate the desired product from less polar impurities (like homocoupled byproducts) and more polar impurities.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.[15]

III. Experimental Protocols & Visualizations

General Experimental Protocol

This protocol provides a starting point for the Suzuki coupling of this compound. Optimization may be required based on the specific coupling partner.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[8]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[8]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1–5 mol%).[8]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[8]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[8]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[8][16]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4][8]

  • Purification: Purify the crude product by flash column chromatography.[4][8]

Visualizing the Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product A Pd(0)L_n Active Catalyst B Oxidative Addition Ar-Pd(II)-X L_n A->B Ar-X C Transmetalation Ar-Pd(II)-Ar' L_n B->C Ar'-B(OH)₂ Base D Reductive Elimination C->D D->A Ar-Ar' ArAr Biaryl Product (Ar-Ar') D->ArAr ArX Aryl Halide (Ar-X) ArX->B ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) ArBOH2->C caption Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Quality (Boronic Acid, Catalyst, Ligand) start->check_reagents check_reagents->start Reagents Degraded check_conditions Verify Reaction Conditions (Inert Atmosphere, Degassed Solvent) check_reagents->check_conditions Reagents OK check_conditions->start Conditions Faulty optimize_catalyst Optimize Catalyst/Ligand System check_conditions->optimize_catalyst Conditions OK optimize_base_solvent Optimize Base and Solvent optimize_catalyst->optimize_base_solvent side_reactions Investigate Side Reactions (Homocoupling, Protodeboronation) optimize_base_solvent->side_reactions adjust_conditions Adjust Conditions to Minimize Side Reactions side_reactions->adjust_conditions Side Reactions Present success Improved Yield side_reactions->success No Significant Side Reactions adjust_conditions->success caption Troubleshooting workflow for low yield.

Caption: A systematic workflow for troubleshooting low-yielding Suzuki coupling reactions.

IV. References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, December 19). Suzuki reaction. Retrieved from --INVALID-LINK--

  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemistryOpen, 3(3), 116-121.

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307.

  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Retrieved from --INVALID-LINK--

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--

  • Lei, P., et al. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 552–559.

  • BenchChem. (n.d.). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. Retrieved from --INVALID-LINK--

  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen, 3(3).

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. Retrieved from --INVALID-LINK--

  • Rutgers University. (2021). Green Solvent Selection for Suzuki-Miyaura Coupling of Amides. Retrieved from --INVALID-LINK--

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from --INVALID-LINK--

  • Catalysis Consulting. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction. Retrieved from --INVALID-LINK--

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Retrieved from --INVALID-LINK--

  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from --INVALID-LINK--

  • YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from --INVALID-LINK--

  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions Using (3-Bromophenyl)(4-methoxyphenyl)methanone. Retrieved from --INVALID-LINK--

  • University of British Columbia. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 3). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from --INVALID-LINK--

  • ACS Publications. (2022, June 30). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. Retrieved from --INVALID-LINK--

  • Advion. (n.d.). Suzuki Reaction Monitoring. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). 1384956-55-1 | (3-Bromo-4-chlorophenyl)boronic acid. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from --INVALID-LINK--

  • AChemBlock. (n.d.). This compound 96% | CAS: 1384956-55-1. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from --INVALID-LINK--

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from --INVALID-LINK--

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from --INVALID-LINK--

  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of Suzuki-Miyaura coupling reaction (reactions carried out.... Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). (4-Bromo-3-chlorophenyl)boronic acid | 1217501-28-4. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from --INVALID-LINK--

  • FULIR. (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Retrieved from --INVALID-LINK--

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from --INVALID-LINK--

  • Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from --INVALID-LINK--

  • GuideChem. (n.d.). (3-bromo-4-chlorophenyl)boronic acid CAS NO.1384956-55-1. Retrieved from --INVALID-LINK--

  • Nature. (2021, September 17). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Retrieved from --INVALID-LINK--

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Note: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling Using 3-Bromo-5-propoxyphenylboronic acid. Retrieved from --INVALID-LINK--

References

Technical Support Center: Cross-Coupling Reactions of 3-Bromo-4-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of cross-coupling reactions involving 3-Bromo-4-chlorophenylboronic acid. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges and achieve successful synthetic outcomes.

Introduction: The Challenge of Selectivity and Side Reactions

This compound is a valuable building block in medicinal chemistry and materials science, offering two distinct reactive sites for sequential functionalization. However, its successful application in Suzuki-Miyaura cross-coupling reactions is often hampered by a variety of side reactions. The primary challenges include controlling chemoselectivity between the C-Br and C-Cl bonds, and mitigating common side reactions such as homocoupling and protodeboronation. This guide will dissect these issues and provide actionable protocols to minimize byproduct formation and maximize the yield of your desired product.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and resolve common issues encountered during the cross-coupling of this compound.

Issue 1: Poor Chemoselectivity - Mixture of Mono-bromocoupled and Mono-chlorocoupled Products

Symptoms:

  • LC-MS or GC-MS analysis of the crude reaction mixture shows the desired product along with a significant amount of the isomer where coupling occurred at the C-Cl position.

  • ¹H NMR spectrum is complex, showing overlapping signals that are difficult to interpret.

Root Cause Analysis:

The inherent reactivity difference between C(sp²)-Br and C(sp²)-Cl bonds is the basis for achieving chemoselectivity in palladium-catalyzed cross-coupling reactions. The oxidative addition of palladium to the C-Br bond is generally much faster than to the C-Cl bond.[1][2] However, under harsh reaction conditions (e.g., high temperatures, prolonged reaction times, or highly active catalysts), the energy barrier for C-Cl bond activation can be overcome, leading to a loss of selectivity.

Troubleshooting Workflow:

start Poor Chemoselectivity Observed temp Lower Reaction Temperature (e.g., 60-80 °C) start->temp catalyst Screen Catalyst/Ligand System (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) temp->catalyst base Use a Milder Base (e.g., K₂CO₃ instead of Cs₂CO₃ or K₃PO₄) catalyst->base time Reduce Reaction Time (Monitor by TLC/LC-MS) base->time result Improved Selectivity time->result

Caption: Workflow for improving chemoselectivity.

Corrective Actions & Scientific Rationale:

ParameterRecommended ActionScientific Rationale
Temperature Decrease the reaction temperature. Start with a moderate temperature (e.g., 60-80 °C) and only increase if the reaction is sluggish.Lowering the temperature increases the kinetic differentiation between the more facile C-Br oxidative addition and the more demanding C-Cl activation.
Catalyst System Use a less reactive catalyst system. For initial screening, Pd(PPh₃)₄ is a good starting point. If C-Br coupling is still slow, consider more electron-rich and bulky phosphine ligands like SPhos or XPhos, but be mindful of the temperature.[3][4]Highly active catalysts, often featuring bulky, electron-rich phosphine ligands, can lower the activation energy for C-Cl bond cleavage, thus reducing selectivity.
Base Opt for a milder base. Carbonates such as K₂CO₃ or Na₂CO₃ are often sufficient. Stronger bases like K₃PO₄ or Cs₂CO₃ can sometimes promote side reactions and may not be necessary for C-Br coupling.[5][6]The base's primary role is to activate the boronic acid to form a more nucleophilic boronate species.[7][8] An excessively strong base can lead to catalyst degradation or promote unwanted side reactions.
Reaction Time Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting aryl bromide is consumed.Prolonged heating after the initial C-Br coupling is complete provides more opportunity for the slower C-Cl coupling to occur.
Issue 2: Significant Formation of Homocoupled Biaryl Byproduct

Symptoms:

  • A major byproduct is observed with a mass corresponding to the dimer of your coupling partner (Ar-Ar from Ar-B(OH)₂).

  • This byproduct can sometimes be the major component of the crude mixture.

Root Cause Analysis:

Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings.[3][9] It can be mediated by Pd(II) species and is often exacerbated by the presence of oxygen.[10][11][12] If a Pd(II) precatalyst is used, its reduction to the active Pd(0) can be accompanied by the oxidative homocoupling of two boronic acid molecules.[2] Ingress of air into the reaction mixture can re-oxidize Pd(0) to Pd(II), perpetuating a catalytic cycle for homocoupling.

Troubleshooting Workflow:

start Homocoupling Observed degas Ensure Rigorous Degassing (Sparging with Ar/N₂ or Freeze-Pump-Thaw) start->degas catalyst Use a Pd(0) Precatalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) degas->catalyst pd_ii_reduction If using Pd(II), add a reducing agent (e.g., a small amount of phosphine ligand or potassium formate) catalyst->pd_ii_reduction check_reagents Check Purity of Boronic Acid (Recrystallize if necessary) pd_ii_reduction->check_reagents result Minimized Homocoupling check_reagents->result

Caption: Workflow for minimizing homocoupling.

Corrective Actions & Scientific Rationale:

ParameterRecommended ActionScientific Rationale
Atmosphere Rigorously degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst to Pd(II) species, which are known to promote homocoupling.[10][12]
Catalyst Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃/ligand. If using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), ensure efficient in situ reduction.Starting with a Pd(0) source bypasses the initial reduction step that can consume the boronic acid via homocoupling.[2]
Additives Consider adding a small amount of a mild reducing agent, like potassium formate, to the reaction mixture when using a Pd(II) precatalyst.[10]This can help to rapidly and cleanly reduce the Pd(II) to Pd(0) without consuming the boronic acid.
Reagent Purity Ensure the boronic acid is pure. Some impurities can promote homocoupling. Recrystallization may be necessary.Impurities in the boronic acid can sometimes interfere with the catalytic cycle and promote side reactions.
Issue 3: Formation of Protodeboronated Byproduct (4-bromo-1-chlorobenzene)

Symptoms:

  • GC-MS or LC-MS analysis shows a peak corresponding to the mass of 4-bromo-1-chlorobenzene.

  • The yield of the desired product is lower than expected, even with full consumption of the starting aryl halide.

Root Cause Analysis:

Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[13] This side reaction is often catalyzed by acid or base and is highly dependent on the reaction conditions and the electronic nature of the arylboronic acid.[13][14][15] For electron-deficient arylboronic acids, base-catalyzed protodeboronation can be particularly problematic.[15][16] The presence of water in the reaction medium is a prerequisite for this side reaction.

Troubleshooting Workflow:

start Protodeboronation Observed base Use a Weaker, Non-Hydroxide Base (e.g., K₂CO₃, KF) start->base solvent Use Anhydrous Solvents (If aqueous base is not essential) base->solvent boronic_ester Consider using a Boronic Ester (e.g., pinacol ester) solvent->boronic_ester temp Lower Reaction Temperature boronic_ester->temp result Reduced Protodeboronation temp->result

Caption: Workflow for reducing protodeboronation.

Corrective Actions & Scientific Rationale:

ParameterRecommended ActionScientific Rationale
Base Selection Avoid strong hydroxide bases (e.g., NaOH, KOH) if possible. Use carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄). In some cases, fluoride sources like KF can be effective.[7]The mechanism of base-catalyzed protodeboronation involves the formation of a boronate species, which then reacts with a proton source (like water).[13][15] The choice of base can influence the concentration and reactivity of these species.
Solvent If the reaction tolerates it, use anhydrous solvents. However, many Suzuki couplings require some water for the base to be effective. Minimize the amount of water used.Water is the proton source for protodeboronation. Reducing its concentration can slow down this undesired pathway.[17]
Boronic Acid Derivative Convert the boronic acid to a more stable boronic ester, such as a pinacol (Bpin) or MIDA ester. These can be used in the coupling reaction and are generally more resistant to protodeboronation.[2][13]Boronic esters are less prone to protodeboronation than the corresponding free boronic acids. They slowly hydrolyze in situ to release the boronic acid for the cross-coupling reaction, keeping its instantaneous concentration low.[13]
Temperature Lower the reaction temperature.Like many side reactions, the rate of protodeboronation is often accelerated at higher temperatures.

Frequently Asked Questions (FAQs)

Q1: Which bond, C-Br or C-Cl, is expected to react first in a Suzuki-Miyaura coupling with this compound?

A: The C-Br bond will react preferentially. The order of reactivity for aryl halides in the oxidative addition step of the Suzuki-Miyaura reaction is generally I > Br > OTf >> Cl.[1][18] This difference in reactivity allows for selective functionalization of the C-Br bond under carefully controlled conditions.

Q2: I am not seeing any product formation. What are the first things I should check?

A: If your reaction is not proceeding, consider these primary factors:

  • Catalyst Activity: Ensure your palladium catalyst is active. Older bottles of catalysts, especially Pd(0) sources, can degrade. Try a fresh batch or a different precatalyst.

  • Base: The base is crucial for the transmetalation step.[5][6][8] Ensure you are using a suitable base (K₂CO₃ or K₃PO₄ are good starting points) and that it is of good quality.

  • Solvent and Degassing: Make sure your solvents are anhydrous (if required by the protocol) and have been properly degassed to remove oxygen, which can deactivate the catalyst.

  • Temperature: The reaction may require more thermal energy. If you started at a low temperature, try incrementally increasing it while monitoring for product formation and the onset of side reactions.

Q3: Can I perform a second coupling reaction on the C-Cl bond after reacting the C-Br bond?

A: Yes, this is a primary application of dihalogenated building blocks like this compound. After the first selective Suzuki-Miyaura coupling at the C-Br position, you can purify the mono-coupled product. This intermediate can then be subjected to a second cross-coupling reaction under more forcing conditions (e.g., higher temperature, a more active catalyst system like one employing Buchwald or Fu ligands, and a stronger base) to functionalize the C-Cl bond.

Q4: What is the role of water in a Suzuki-Miyaura reaction?

A: Water can play several roles. It is often required to dissolve inorganic bases like K₂CO₃ or K₃PO₄. It can also influence the catalytic cycle, sometimes accelerating the transmetalation step. However, as discussed, it is also a key ingredient for the protodeboronation side reaction.[17] The optimal amount of water is therefore a balance and needs to be determined empirically for your specific reaction.

Q5: My reaction mixture turned black immediately after adding the catalyst. Is this normal?

A: The formation of a black precipitate, often referred to as "palladium black," can indicate the decomposition of the palladium catalyst. This happens when the Pd(0) species agglomerates and precipitates out of solution, losing its catalytic activity. This can be caused by excessively high temperatures, an inappropriate ligand, or the presence of impurities. While some color change is expected, a rapid change to a black, heterogeneous mixture often signals a failed reaction. To mitigate this, ensure proper ligand selection, temperature control, and the use of pure reagents.

Experimental Protocols

Protocol 1: Chemoselective Mono-Coupling at the C-Br Position

This protocol is optimized for the selective coupling at the C-Br bond of this compound, minimizing side reactions.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl halide (1.1 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the aryl halide, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the stirring mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Preventing Homocoupling of 3-Bromo-4-chlorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of homocoupling of 3-bromo-4-chlorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the expertise and practical knowledge to minimize this undesirable side reaction, thereby improving your reaction yields, simplifying purification, and ensuring the robustness of your synthetic routes.

Introduction: The Challenge of Homocoupling with Electron-Deficient Arylboronic Acids

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. However, the homocoupling of the boronic acid reagent to form a symmetrical biaryl byproduct is a frequent and troublesome side reaction. This issue is particularly pronounced with electron-deficient arylboronic acids, such as this compound, due to their electronic properties which can influence the kinetics of the catalytic cycle.[1]

This guide will delve into the mechanistic underpinnings of this side reaction and provide a series of actionable strategies to suppress it, ensuring the desired cross-coupled product is the major component of your reaction outcome.

Troubleshooting Guide & FAQs

Q1: I am observing a significant amount of a byproduct with a mass corresponding to the dimer of my boronic acid. What is happening and why is it more of a problem with this compound?

A1: You are observing the homocoupling of your boronic acid, which in this case would be 3,3'-dibromo-4,4'-dichlorobiphenyl. This side reaction is a common issue in Suzuki-Miyaura couplings and stems from two primary pathways, both of which are exacerbated by the nature of your specific boronic acid.[2][3]

  • Oxygen-Mediated Homocoupling: The most prevalent cause is the presence of dissolved oxygen in your reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst.[3]

  • Pd(II) Precatalyst-Mediated Homocoupling: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it can directly react with the boronic acid to generate the homocoupled product as part of its reduction to the active Pd(0) species.[4]

This compound is an electron-deficient arylboronic acid. Such boronic acids can be more susceptible to homocoupling.[1]

Q2: How can I definitively identify and quantify the homocoupling byproduct?

A2: Several analytical techniques can be employed to identify and quantify the homocoupling byproduct:

  • Thin-Layer Chromatography (TLC): The homocoupled product will typically appear as a less polar spot compared to the starting materials and often close to the desired cross-coupled product, which can make purification challenging.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent tool for identifying the homocoupling product by its mass-to-charge ratio. The molecular weight of 3,3'-dibromo-4,4'-dichlorobiphenyl is 312.00 g/mol .[5]

  • High-Performance Liquid Chromatography (HPLC): A properly developed HPLC method can separate the desired product from the homocoupling byproduct, allowing for quantification. A reversed-phase C18 column is often a good starting point.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish the symmetrical homocoupled product from the unsymmetrical cross-coupled product.

Q3: What are the most critical first steps I should take to minimize homocoupling?

A3: The most impactful initial step is the rigorous exclusion of oxygen from your reaction.

Protocol: Degassing Reaction Mixtures

Method 1: Inert Gas Sparging

  • Combine your aryl halide, this compound, base, and solvent in the reaction flask.

  • Insert a long needle connected to an inert gas source (Argon or Nitrogen) below the surface of the liquid.

  • Insert a second, shorter needle as an outlet.

  • Bubble the inert gas through the solution for 15-30 minutes.

  • After sparging, remove the needles and add your palladium catalyst under a positive pressure of the inert gas.

Method 2: Freeze-Pump-Thaw

This method is highly effective for removing dissolved gases.[3]

  • Place your solvent in a Schlenk flask and freeze it using liquid nitrogen.

  • Once completely frozen, apply a high vacuum for several minutes.

  • Close the vacuum line and allow the solvent to thaw completely.

  • Repeat this freeze-pump-thaw cycle three to five times for maximum efficiency.

G cluster_0 Degassing Workflow Combine Reagents Combine Reagents Degas Solvent/Mixture Degas Solvent/Mixture Combine Reagents->Degas Solvent/Mixture Crucial Step Add Catalyst Add Catalyst Degas Solvent/Mixture->Add Catalyst Under Inert Gas Run Reaction Run Reaction Add Catalyst->Run Reaction

Caption: Workflow for setting up an oxygen-free reaction.

Q4: Does my choice of palladium catalyst and ligand matter?

A4: Absolutely. The choice of catalyst and ligand is critical in controlling the prevalence of homocoupling.

  • Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ is generally preferable to a Pd(II) source like Pd(OAc)₂ because it does not require an in-situ reduction step that can be mediated by homocoupling.[4] Modern precatalysts, such as the Buchwald G3 and G4 precatalysts, are designed for the clean and efficient generation of the active Pd(0) species, which can also help to minimize side reactions.[7]

  • Ligand Selection: Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are highly effective at suppressing homocoupling.[1] Their steric bulk can hinder the formation of palladium intermediates that lead to the undesired dimerization, while their electron-donating properties can accelerate the desired reductive elimination step of the cross-coupling cycle.

Comparative Data: Catalyst and Ligand Effects on Homocoupling
Palladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Desired Product Yield (%)Homocoupling Byproduct (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O90~75~15-20
Pd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O90~85~5-10
Pd₂(dba)₃ (1)SPhos (2)K₃PO₄Dioxane/H₂O90>95<2
PdCl₂(dppf) (3)-K₃PO₄Dioxane/H₂O90~90<5
Pd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane/H₂O90>98<1

This data is representative and compiled from multiple sources for illustrative purposes. Actual results may vary depending on the specific substrates and reaction conditions.[8]

Q5: How does the choice of base affect homocoupling?

A5: The base is crucial for activating the boronic acid for transmetalation, but an improper choice can promote side reactions. For electron-deficient arylboronic acids, a careful selection is necessary.

  • Inorganic Bases: Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred.[9] Stronger bases like hydroxides can sometimes accelerate the decomposition of the boronic acid. K₃PO₄ is often a good choice for challenging couplings involving electron-deficient partners.[9]

  • Organic Bases: Organic bases like triethylamine (NEt₃) are generally less effective in Suzuki couplings and may not be the best choice.

Comparative Data: Base Effect on Suzuki Coupling of an Electron-Deficient Aryl Bromide
Base (2.0 equiv)SolventTemperature (°C)Time (h)Yield (%)
K₃PO₄Dioxane/H₂O (4:1)1001295
K₂CO₃Dioxane/H₂O (4:1)1001288
Cs₂CO₃Dioxane/H₂O (4:1)1001292
Na₂CO₃Dioxane/H₂O (4:1)1001285

This data is representative for a typical Suzuki-Miyaura reaction and illustrates general trends.[8]

Q6: Can reaction temperature and concentration be optimized to reduce homocoupling?

A6: Yes, these parameters can have a significant impact.

  • Temperature: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate is advisable. Higher temperatures can sometimes accelerate the rate of side reactions, including homocoupling, more than the desired cross-coupling.

  • Concentration and Reagent Stoichiometry:

    • Slow Addition: Adding the this compound solution slowly to the reaction mixture via a syringe pump can help to keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[3]

    • Excess Aryl Halide: Using a slight excess of the aryl halide partner can help to ensure that the palladium catalyst preferentially undergoes oxidative addition with the aryl halide rather than participating in boronic acid homocoupling.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homo Undesired Homocoupling Pathway Pd0 Pd(0)L₂ OA Ar-Pd(II)-X(L₂) Pd0->OA Oxidative Addition (Ar-X) PdII_O2 Pd(II) Species Pd0->PdII_O2 Oxidation (O₂) Trans Ar-Pd(II)-Ar'(L₂) OA->Trans Transmetalation (Ar'B(OH)₂) Product Ar-Ar' (Product) Trans->Product Reductive Elimination Product->Pd0 Homo_Trans1 Ar'-Pd(II)-Ar'(L₂) PdII_O2->Homo_Trans1 2 x Transmetalation (2 Ar'B(OH)₂) Homo_Product Ar'-Ar' (Homocoupling) Homo_Trans1->Homo_Product Reductive Elimination Homo_Product->Pd0

Caption: Competing pathways of the desired Suzuki-Miyaura coupling and the undesired homocoupling side reaction.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is a general starting point and may require optimization for your specific aryl halide partner.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane and water)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 eq), this compound (1.2 eq), K₃PO₄ (2.0 eq), and SPhos (2-4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Degassing: Further degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ (1-2 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol for Quantification of Homocoupling Byproduct by GC-MS
  • Sample Preparation: Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate). Filter the sample through a 0.45 µm syringe filter.

  • GC-MS Conditions (General):

    • Column: A standard non-polar column (e.g., HP-5ms) is often suitable.

    • Injector Temperature: 250 °C

    • Oven Program: Start at a lower temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 300 °C) to ensure elution of all components.

    • MS Detector: Operate in scan mode to identify the components by their mass spectra. The homocoupling product, 3,3'-dibromo-4,4'-dichlorobiphenyl, will have a characteristic isotopic pattern due to the presence of bromine and chlorine.

  • Quantification: For accurate quantification, create a calibration curve using an authentic standard of the homocoupling product. Alternatively, relative quantification can be performed by comparing the peak areas of the desired product and the homocoupling byproduct, assuming similar response factors.

References

Technical Support Center: Catalyst Deactivation in 3-Bromo-4-chlorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-Bromo-4-chlorophenylboronic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to troubleshoot common issues, particularly those related to catalyst deactivation. This guide is structured to help you diagnose problems, understand the underlying chemical principles, and implement effective solutions in your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is not working. What are the most common initial culprits?

A1: When a Suzuki-Miyaura reaction fails, the issue often falls into one of three categories: (1) ineffective generation of the active Pd(0) catalyst from the Pd(II) precatalyst, (2) deactivation of the active catalyst during the reaction, or (3) issues with the reagents or conditions, such as impure solvents, a weak or inappropriate base, or low-quality boronic acid. The formation of a black precipitate (Palladium black) early in the reaction is a classic sign of catalyst aggregation and deactivation.[1][2]

Q2: I see a black precipitate forming in my reaction flask almost immediately. What is it and is it always a bad sign?

A2: The black precipitate is typically palladium black, which consists of agglomerated palladium nanoparticles.[2] Its formation signifies that the Pd(0) species, which should be stabilized by ligands in the solution, is crashing out. While the appearance of some black solid is common in many successful couplings, rapid and extensive precipitation, especially early on, is a strong indicator of catalyst deactivation and often correlates with poor conversion.[2][3] This agglomeration drastically reduces the available surface area and the number of active catalytic sites.[2]

Q3: Why is my reaction selective for the bromine position over the chlorine position?

A3: This is expected and desirable chemoselectivity. The oxidative addition of palladium to an aryl-halide bond is a critical step in the catalytic cycle.[2][4] The C-Br bond is weaker and more reactive towards oxidative addition than the C-Cl bond. Therefore, the palladium catalyst will preferentially react at the C-Br position of the this compound. Achieving coupling at the C-Cl position typically requires more forcing conditions or specialized catalyst systems with highly electron-rich and bulky ligands designed for activating less reactive C-Cl bonds.[2][5]

Q4: Can impurities in my starting materials or solvents really stop the reaction?

A4: Absolutely. Palladium catalysts are sensitive to a variety of poisons. Even trace amounts of sulfur or phosphorus-containing compounds (not intended as ligands) can block the catalyst's active sites.[1][2] Oxygen can also be detrimental, leading to the oxidation of the active Pd(0) to inactive Pd(II) or causing the oxidation of phosphine ligands.[1][6] Therefore, using high-purity, degassed solvents and ensuring an inert reaction atmosphere are critical for success.[1]

Troubleshooting Guide: From Diagnosis to Solution
Issue 1: Low or No Product Yield with Starting Material Unconsumed

This is the most common failure mode and often points directly to a problem with the catalyst's activity or stability.

Potential Cause A: Inefficient Pre-catalyst Activation

  • Causality: Most cross-coupling reactions use a stable Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[7] This reduction can be slow or incomplete if the conditions are not optimal, stalling the reaction before it even begins. The reduction process is complex and influenced by the ligand, base, solvent, and temperature.[8]

  • Diagnostic Steps:

    • Review your pre-catalyst and ligand combination. Are they known to be effective for this type of transformation?

    • Observe the reaction mixture at the start. A lack of color change (often to a darker brown or black) might suggest the reduction to Pd(0) is not occurring.

  • Solutions & Optimization:

    • Switch to a Pd(0) Source: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in situ reduction step. This can help diagnose if pre-catalyst activation is the problem.

    • Optimize Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[9][10][11] These ligands accelerate both the reduction of Pd(II) and stabilize the resulting Pd(0) species, preventing deactivation.[9][12]

Potential Cause B: Catalyst Agglomeration (Palladium Black Formation)

  • Causality: The monoligated Pd(0)L species is the highly active catalyst, but it is also coordinatively unsaturated and prone to aggregation if not properly stabilized.[9] This aggregation leads to the formation of inactive palladium black. This is often caused by using ligands that are not bulky enough or running the reaction at too high a concentration or temperature.

  • Diagnostic Steps:

    • Visually monitor the reaction. Does a large amount of black solid form quickly after the reaction starts?

    • Analyze the reaction kinetics. Does the reaction start but then stop prematurely? This suggests the catalyst is dying over time.

  • Solutions & Optimization:

    • Improve Ligand Stabilization: The primary solution is to use sterically demanding ligands. The bulky architecture of ligands like those developed by Buchwald and Hartwig physically shields the palladium center, preventing metal-metal interactions and subsequent aggregation.[9][12]

    • Adjust Reaction Conditions: Lower the reaction temperature. While higher temperatures increase reaction rates, they can also accelerate catalyst decomposition. Diluting the reaction can also sometimes disfavor the bimolecular aggregation process.

Ligand Type Key Features Effect on Catalyst Stability Recommended for Aryl Chlorides?
Triphenylphosphine (PPh₃) Basic, widely availableModerate stability; can be prone to oxidation and dissociation, leading to aggregation.No (Generally ineffective)
Buchwald Ligands (e.g., SPhos, XPhos) Bulky, electron-rich dialkylbiaryl phosphinesExcellent; stabilizes monoligated Pd(0) species, prevents cyclometalation deactivation pathways.[9][10]Yes (Highly effective)[13]
Hartwig Ligands (e.g., QPhos) Bulky, strong σ-donor phosphinesExcellent; similar stabilizing effects to Buchwald ligands.[9]Yes (Highly effective)
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, sterically tunableExcellent; forms very stable Pd-C bonds, highly resistant to deactivation.[11]Yes (Highly effective)[14]
Issue 2: Formation of Side Products (Homocoupling, Dehalogenation)

Sometimes the reaction proceeds, but the desired product is contaminated with significant byproducts.

Potential Cause A: Boronic Acid Homocoupling

  • Causality: The formation of a biaryl product derived from coupling two boronic acid molecules is a common side reaction. This is often promoted by the presence of oxygen or Pd(II) species that have not entered the primary catalytic cycle.[7] Oxygen can facilitate the homocoupling pathway while re-oxidizing Pd(0) to Pd(II).

  • Diagnostic Steps:

    • Use LC-MS or GC-MS to identify the byproduct and confirm its structure.

    • Review your degassing procedure. Was it sufficiently rigorous?

  • Solutions & Optimization:

    • Rigorous Degassing: Ensure all solvents and the reaction headspace are thoroughly deoxygenated. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes before adding reagents.

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst can sometimes minimize the amount of "off-cycle" Pd(II) available to promote homocoupling.[7]

Potential Cause B: Dehalogenation of Starting Material

  • Causality: The aryl halide starting material can be reduced to the corresponding arene (dehalogenation). This occurs when the Ar-Pd(II)-X intermediate, formed after oxidative addition, undergoes reaction with a hydride source before transmetalation can occur.[7] Common hydride sources include amine bases, alcohols, or even water under certain conditions.

  • Diagnostic Steps:

    • Identify the dehalogenated byproduct by mass spectrometry.

    • Evaluate your choice of base and solvent. Are they known to act as hydride donors?

  • Solutions & Optimization:

    • Change the Base: Switch from an amine-based or hydroxide base to a carbonate (Cs₂CO₃, K₂CO₃) or phosphate (K₃PO₄) base, which are less likely to be hydride sources.

    • Use Anhydrous Solvents: Ensure solvents are rigorously dried to minimize water as a potential proton and hydride source.

Visualizing the Process: Workflows and Mechanisms

A clear understanding of the catalytic cycle and the pathways that lead to its failure is essential for effective troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ Active Catalyst OA_Complex Ar-Pd(II)L₂(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Trans_Complex Ar-Pd(II)L₂(Ar') Transmetalation Complex OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination label_RE Trans_Complex->label_RE Ar-Ar' (Product) label_OA Ar-X (this compound) label_Trans Ar'-B(OH)₂ + Base

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Common Catalyst Deactivation Pathways

Deactivation_Pathways Active_Catalyst Active Pd(0)L Pd_Black Inactive Pd(0)n (Palladium Black) Active_Catalyst->Pd_Black Aggregation Oxidized_Pd Inactive Pd(II) Species Active_Catalyst->Oxidized_Pd Oxidation (O₂) Degraded_Ligand Degraded/Oxidized Ligand Active_Catalyst->Degraded_Ligand Ligand Degradation

Caption: Major pathways leading to palladium catalyst deactivation.

Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound.

  • Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 eq), the coupling partner (aryl halide or triflate, 1.1 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add degassed solvent (e.g., Dioxane/Water 4:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Protocol 2: Diagnosing Catalyst Poisoning

This control experiment helps determine if impurities are the cause of reaction failure.[1]

  • Baseline Reaction: Run the reaction using your standard reagents and solvents as per Protocol 1. Note the final conversion.

  • High-Purity Reaction: Set up an identical reaction, but with the following substitutions:

    • Use a fresh bottle of high-purity, anhydrous, and degassed solvent.

    • Use freshly recrystallized solid reagents (boronic acid, coupling partner, base).

    • Use a fresh, unopened vial of catalyst and ligand.

  • Comparison: If the high-purity reaction shows a significant improvement in yield compared to the baseline, it strongly indicates that one or more of your standard reagents or solvents are contaminated with a catalyst poison.[1]

Protocol 3: Attempting Catalyst Reactivation (for Heterogeneous Catalysts)

While challenging for homogeneous catalysts, supported or aggregated catalysts can sometimes be reactivated. This is an advanced procedure and may not always be successful.

  • Catalyst Separation: If a significant amount of palladium black has formed, separate it from the reaction mixture by filtration.

  • Washing: Wash the collected solid extensively with a polar organic solvent like acetone or methanol to remove adsorbed organic impurities.[15]

  • Chemical Treatment: In some cases, treatment with an oxidizing agent like benzoquinone (BQ) has been shown to re-oxidize inactive Pd(0) aggregates back to active Pd(II) species, which can then be reduced again in the catalytic cycle.[16][17] This involves suspending the washed catalyst in a suitable solvent and stirring with the reactivating agent.

  • Recovery and Reuse: After treatment, the catalyst is again filtered, washed, and dried before being tested in a new reaction.

References

Technical Support Center: Purification of Synthetic Products from 3-Bromo-4-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Bromo-4-chlorophenylboronic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of products derived from this versatile synthetic building block. Given its structure, this reagent is overwhelmingly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to generate complex biaryl structures, which are scaffolds for numerous pharmaceutical agents and advanced materials.[1][2]

The purification of the resulting products is often non-trivial due to a specific profile of potential impurities and byproducts. This guide is structured to address these challenges directly, moving beyond generic protocols to explain the underlying chemical principles that govern successful purification.

Core Principles of Purification

Success in purifying products from Suzuki-Miyaura reactions involving this compound hinges on understanding and exploiting the distinct physicochemical properties of the desired product versus the key impurities. The primary strategies revolve around differences in:

  • Acidity: Unreacted boronic acid is acidic (pKa ~9) and can be converted to a water-soluble boronate salt under basic conditions.[3][4]

  • Polarity: The desired biaryl product, starting materials, and byproducts (like homocoupled dimers) often have different polarities, enabling separation by chromatography.

  • Solubility: Differences in solubility in various solvent systems are the basis for effective recrystallization.

  • Adsorption: Residual palladium catalyst and highly polar impurities can be removed by adsorption onto solid supports like Celite, silica gel, or specialized scavengers.[5][6][7]

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific problems you may encounter during the purification process.

Question 1: My crude reaction mixture contains a fine black precipitate. What is it and how do I remove it without losing my product?

Answer: The black precipitate is almost certainly palladium black, which forms when the Pd(0) catalyst aggregates and precipitates out of solution.[8] While it appears insoluble, trace amounts of soluble palladium complexes may still be present, which can contaminate your final product.

Causality: Catalyst aggregation can occur for several reasons, including prolonged reaction times, high temperatures, or incomplete ligand coordination, reducing the efficiency of your reaction and complicating purification.[8]

Recommended Solution: The most effective method is filtration through an adsorbent pad immediately after the reaction workup.

  • Primary Method (Celite Filtration): This is the standard and most cost-effective approach. Pass the entire crude reaction mixture, diluted with a suitable organic solvent (like ethyl acetate or DCM), through a thick (2-3 cm) pad of Celite in a Büchner or fritted glass funnel.[5][6] The Celite's porous structure traps the fine palladium particles. Wash the pad thoroughly with the same solvent to ensure complete recovery of your product.

  • Alternative for Stubborn Cases (Activated Carbon): If you suspect significant soluble palladium remains, you can treat the filtered solution with activated carbon (5-10 wt% relative to the crude product).[9] Stir for 1-18 hours, then filter again through Celite to remove the carbon. Caution: Activated carbon is non-specific and can adsorb your desired product, so monitor for product loss via TLC or LCMS.[9]

  • High-Purity Applications (Scavenger Resins): For pharmaceutical applications requiring very low palladium levels (<10 ppm), use a solid-supported scavenger resin.[7][9] These are typically silica or polystyrene beads functionalized with thiol or amine groups that chelate palladium.[9] Stir the resin with your crude product solution, then filter. This method is highly effective but more expensive.

Question 2: My TLC and crude NMR show my desired product, but also a significant amount of unreacted this compound. How can I remove it without chromatography?

Answer: This is a very common issue, especially if an excess of the boronic acid was used to drive the reaction to completion. You can effectively remove it with a targeted liquid-liquid extraction procedure that exploits its acidic nature.

Causality: Boronic acids are Lewis acids that react with bases to form anionic boronate salts (R-B(OH)₃⁻).[4] These salts are highly polar and exhibit excellent solubility in aqueous layers, while your typically less polar biaryl product remains in the organic phase.

Recommended Solution (Aqueous Basic Wash):

  • After the initial reaction quench, dilute the mixture with an organic solvent like ethyl acetate or toluene.

  • Transfer the solution to a separatory funnel and wash with a 1-2 M aqueous solution of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[4][10]

  • Agitate the funnel thoroughly and allow the layers to separate. The boronate salt of the unreacted boronic acid will partition into the aqueous layer.

  • Drain the aqueous layer. Repeat the wash 1-2 more times to ensure complete removal.

  • Finally, wash the organic layer with brine to remove residual base and dissolved water, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

Question 3: I'm performing column chromatography, but two spots are very close on the TLC plate, leading to poor separation. What are these impurities and how can I improve the separation?

Answer: The close-running spots are likely structurally similar byproducts, most commonly the homocoupled dimer of your boronic acid (3,3'-dibromo-4,4'-dichloro-1,1'-biphenyl) or the homocoupled product of your aryl halide partner.[8][11]

Causality: Homocoupling of boronic acids is a frequent side reaction, often promoted by the presence of molecular oxygen or when using a Pd(II) precatalyst that gets reduced by coupling two boronic acid molecules.[12][13][14] These dimers often have polarities very similar to the desired biaryl product, making chromatographic separation challenging.

Recommended Solutions:

  • Optimize Chromatography Conditions:

    • Solvent System: Do not rely solely on standard hexane/ethyl acetate systems. Experiment with different solvent systems to alter selectivity. Try adding a small amount of a third solvent. For example, a dichloromethane/methanol system or adding a small percentage of toluene or acetone to a hexane/ethyl acetate mobile phase can change the interactions with the silica gel and improve separation.

    • Silica Gel Grade: Use a smaller particle size silica gel (e.g., 230-400 mesh) for higher resolution.

    • Gradient Elution: Employ a very shallow gradient elution on your automated flash chromatography system, increasing the polar solvent percentage by only 0.5-1% increments in the region where your product and the impurity elute.

  • Recrystallization: This is often the best method to separate a desired product from a small amount of a similarly-structured impurity.

    • Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., hexanes, ethanol, isopropanol, acetonitrile, toluene) at room temperature and at reflux. An ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot, while the impurity is either very soluble or very insoluble at all temperatures. A two-solvent system (e.g., dissolving in hot methanol and adding hexanes until cloudy) can also be highly effective.[15]

Purification Workflow Diagram

The following diagram illustrates a typical purification workflow for products derived from a Suzuki-Miyaura coupling reaction.

G start Crude Reaction Mixture workup Aqueous Workup (e.g., add H2O/EtOAc) start->workup filter Palladium Removal workup->filter Filter through Celite/Scavenger extract Liquid-Liquid Extraction filter->extract Wash with 1M NaOH(aq) to remove boronic acid dry Dry & Concentrate extract->dry purify_choice Purification Method? dry->purify_choice chrom Flash Column Chromatography purify_choice->chrom Complex mixture or close-running spots recryst Recrystallization purify_choice->recryst Crude product is >85% pure & solid final_product Pure Product chrom->final_product recryst->final_product

Caption: General purification workflow for Suzuki coupling products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my reaction? A1: Besides unreacted starting materials and residual palladium, the most common reaction-specific impurities are the homocoupling dimer of this compound, the homocoupling dimer of your coupling partner, and the protodeborylated starting material (1-bromo-2-chlorobenzene).[8][12]

Q2: Can I avoid column chromatography entirely? A2: Yes, it is often possible, especially on a larger scale where chromatography is less practical. An effective strategy involves a robust workup (basic wash to remove boronic acid) followed by recrystallization.[15][16] If the product precipitates out of the reaction mixture upon cooling, simple filtration may yield a highly pure product.[16][17]

Q3: My boronic acid seems to be degrading on the shelf. How does this affect my reaction and purification? A3: Boronic acids can dehydrate to form cyclic anhydride trimers known as boroxines.[8] They can also undergo slow protodeborylation. This reduces the effective concentration of the active reagent, potentially leading to lower yields and an excess of the unreacted aryl halide partner at the end of the reaction. The boroxines are generally reactive in the Suzuki coupling. Storing your boronic acid in a cool, dry place is recommended.

Q4: How does my choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) affect the purification process? A4: The primary role of the base is to facilitate the transmetalation step in the catalytic cycle.[1] While all these bases need to be removed during the aqueous workup, stronger or more soluble bases might lead to side reactions if your product contains base-sensitive functional groups (like esters), creating additional impurities that complicate purification.[14] The choice of base generally has a minor direct effect on the final purification steps, as they are removed during the initial workup.

Data Summary Table

Table 1: Common Impurities and Removal Strategies

Impurity NameTypical PolarityIdentification MethodPrimary Removal Strategy
This compoundHigh / Streaks on TLCNMR (B-OH signal), TLCAqueous basic (1M NaOH) wash
Homocoupled Boronic AcidSimilar to productLCMS, High-res NMRRecrystallization, Optimized Chromatography
Homocoupled Aryl HalideSimilar to productLCMS, High-res NMRRecrystallization, Optimized Chromatography
Protodeborylation ProductLess polar than productGCMS, NMRFlash Column Chromatography
Palladium CatalystBaseline on TLCBlack solid, ICP-MSFiltration through Celite/Scavenger Resin
Triphenylphosphine Oxide (from ligand)Moderately PolarNMR (multiplet ~7.5-7.7 ppm)Flash Column Chromatography

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup for Boronic Acid Removal
  • Principle: To remove acidic and water-soluble impurities from the crude organic mixture.

  • Materials: Crude reaction mixture, ethyl acetate (or other suitable organic solvent), 1M NaOH solution, brine, separatory funnel, anhydrous Na₂SO₄.

  • Procedure:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with 5-10 volumes of ethyl acetate.

    • Transfer the diluted mixture to a separatory funnel.

    • Add an equal volume of 1M NaOH solution. Shake vigorously for 30-60 seconds, venting frequently.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the wash with 1M NaOH.

    • Wash the organic layer with an equal volume of brine to remove residual base.

    • Drain the aqueous layer and transfer the organic layer to a clean flask.

    • Add anhydrous Na₂SO₄, swirl, and let it stand for 10-15 minutes until the solution is clear.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, now free of boronic acid.

Protocol 2: Palladium Removal via Celite Filtration
  • Principle: To physically trap insoluble palladium black using a porous filtration aid.[5][6]

  • Materials: Crude reaction mixture, organic solvent (e.g., ethyl acetate), Celite, Büchner funnel, filter paper, filter flask.

  • Procedure:

    • Place a piece of filter paper in the Büchner funnel.

    • Prepare a slurry of Celite in your chosen organic solvent.

    • Pour the slurry into the funnel under gentle vacuum to form a flat, compact pad approximately 2-3 cm thick.

    • Dilute the crude reaction mixture with the same solvent.

    • Carefully pour the diluted mixture onto the center of the Celite pad, ensuring the vacuum is on.

    • Once all the mixture has passed through, wash the Celite pad with several portions of fresh solvent to elute all of the product.

    • Combine the filtrates in the filter flask and concentrate under reduced pressure.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for tackling purification challenges based on initial analysis of the crude product.

G start Analyze Crude Product (TLC, Crude NMR) obs1 Observation: Black precipitate or baseline spot on TLC start->obs1 obs2 Observation: Streaking or polar spot (Rf=0) on TLC start->obs2 obs3 Observation: Multiple spots with similar Rf values start->obs3 sol1 Action: Filter through Celite pad. Consider scavenger resin for high purity needs. obs1->sol1 Indicates Pd catalyst sol2 Action: Perform aqueous basic wash (1M NaOH or K2CO3) to remove boronic acid. obs2->sol2 Indicates acidic impurity sol3_choice Is crude product a solid and >85% pure? obs3->sol3_choice Indicates homocoupling or isomers sol3a Action: Attempt recrystallization. Screen multiple solvent systems. sol3_choice->sol3a Yes sol3b Action: Optimize flash chromatography. Use high-res silica and a shallow solvent gradient. sol3_choice->sol3b No

Caption: Troubleshooting decision tree for purification.

References

Technical Support Center: Low-Temperature Suzuki Coupling of 3-Bromo-4-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the low-temperature Suzuki-Miyaura cross-coupling of 3-Bromo-4-chlorophenylboronic acid. This substrate presents unique challenges due to its dual halogenation and the inherent instability of boronic acids. This document is designed to help you navigate these challenges to achieve high-yield, selective, and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Suzuki-Miyaura cross-coupling reaction?

The Suzuki-Miyaura reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or triflate.[1][2][3] The reaction proceeds through a well-established catalytic cycle involving three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the organic halide, forming a Pd(II) complex.[1][2] This is often the rate-determining step.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[2][3][4]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][3]

Suzuki_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_cycle pd0 Pd(0)L₂ pdiia R¹-Pd(II)L₂-X pd0->pdiia Oxidative Addition pdiib R¹-Pd(II)L₂-R² pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination pdiib->out R¹-R² in1->pd0 R¹-X in2->pdiia R²-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q2: What are the specific challenges associated with the low-temperature coupling of this compound?

This particular substrate introduces several complexities:

  • Chemoselectivity: The molecule has two different halogen atoms, bromide and chloride. For a successful monocoupling, the catalyst must selectively activate the more reactive Carbon-Bromine (C-Br) bond over the stronger Carbon-Chlorine (C-Cl) bond. The general reactivity trend for oxidative addition is C–I > C–Br > C–OTf >> C–Cl.[5][6] Achieving this selectivity requires careful tuning of the catalyst, ligand, and temperature.

  • Potential for Self-Coupling/Polymerization: Since the molecule contains both a boronic acid (the nucleophile) and aryl halides (the electrophile), it can react with itself, leading to oligomers or polymers, which complicates purification and reduces the yield of the desired heterodimer.

  • Protodeboronation: Boronic acids can be unstable, especially under basic conditions or at elevated temperatures, and undergo protodeboronation—a side reaction where the C-B bond is replaced by a C-H bond.[7][8] This consumes the starting material and forms 1-bromo-2-chlorobenzene, reducing the overall yield.

  • Low-Temperature Reactivity: While beneficial for selectivity and stability, low temperatures can slow the reaction rate, particularly the oxidative addition of the less reactive C-Cl bond. An effective catalyst system must be highly active to facilitate the reaction at or near room temperature.[4]

Q3: Why is a low-temperature protocol desirable for this reaction?

Operating at lower temperatures (e.g., room temperature to 60 °C) offers several key advantages:

  • Enhanced Selectivity: It helps favor the kinetic product, which is the coupling at the more labile C-Br bond, while disfavoring the thermodynamically more demanding activation of the C-Cl bond.

  • Reduced Side Reactions: Lower temperatures significantly suppress side reactions like protodeboronation and homocoupling of the boronic acid.[5]

  • Improved Functional Group Tolerance: Many complex molecules in drug development contain sensitive functional groups that can be degraded by the high temperatures (often 80-120 °C) used in traditional Suzuki protocols.[9][10]

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired Product

Question: My reaction shows poor conversion of my starting materials even after several hours. What are the likely causes and how can I fix this?

Answer: Low conversion is a common issue that can often be traced to an insufficiently active catalytic system or suboptimal reaction conditions. Here is a systematic approach to troubleshooting:

Troubleshooting_LowYield start Low / No Yield Observed catalyst Is the Catalyst System Active? start->catalyst conditions Are the Reaction Conditions Optimal? start->conditions reagents Are the Reagents Viable? start->reagents catalyst_check1 Check Pd Source & Ligand: - Use fresh, high-activity catalyst. - Ensure ligand is not oxidized. catalyst->catalyst_check1 conditions_check1 Verify Inert Atmosphere: - Rigorously degas solvents. - Ensure positive pressure of Ar or N₂. conditions->conditions_check1 reagents_check1 Assess Boronic Acid Quality: - Prone to protodeboronation? - Use fresh or consider converting to a more stable MIDA or pinacol ester. reagents->reagents_check1 catalyst_check2 Optimize Ligand: - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands for low-temp activity. catalyst_check1->catalyst_check2 catalyst_check3 Increase Catalyst Loading: - Try increasing from 1-2 mol% to 5 mol%. catalyst_check2->catalyst_check3 conditions_check2 Evaluate Base: - Is the base strong enough? - Consider K₃PO₄ or Cs₂CO₃ for low-temp couplings. conditions_check1->conditions_check2 conditions_check3 Check Temperature: - If at RT, try gentle heating to 40-50 °C. conditions_check2->conditions_check3 reagents_check2 Check Solvent Purity: - Use anhydrous, degassed solvent. - Water can facilitate protodeboronation. reagents_check1->reagents_check2

Caption: A decision tree for troubleshooting low reaction yields.

Detailed Checklist:

  • Catalyst & Ligand Integrity:

    • Palladium Source: Palladium(II) precatalysts can degrade over time. Ensure your Pd(OAc)₂ or other source is fresh.[5]

    • Ligand Oxidation: Phosphine ligands are highly susceptible to oxidation.[5] Use ligands that have been stored under an inert atmosphere. Bulky, electron-rich phosphine ligands like SPhos, XPhos, or cataCXium® A are excellent choices for promoting the difficult oxidative addition step at low temperatures.[11]

  • Choice of Base and Solvent:

    • Base: The base is critical for activating the boronic acid.[12][13] For low-temperature couplings, stronger but non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like sodium carbonate (Na₂CO₃).[13]

    • Solvent: Use anhydrous and thoroughly degassed solvents. Oxygen can deactivate the Pd(0) catalyst and promote unwanted side reactions like homocoupling.[5][14] Aprotic polar solvents like 1,4-dioxane or THF, often with a small amount of water, are common, but for minimizing protodeboronation, a fully anhydrous system may be better.[5][15]

  • Boronic Acid Stability:

    • This compound can be unstable. If significant protodeboronation is suspected (see Problem 2), consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester.[5][7] These act as slow-release sources of the boronic acid, keeping its concentration low and minimizing decomposition.[7]

Problem 2: Significant Protodeboronation Byproduct

Question: My LC-MS and NMR analyses show a major byproduct corresponding to 1-bromo-2-chlorobenzene. How do I prevent this?

Answer: The formation of 1-bromo-2-chlorobenzene is a classic sign of protodeboronation, where the boronic acid is consumed by a proton source before it can participate in the cross-coupling.[7][8]

Mitigation Strategies:

  • Minimize Water: While many Suzuki protocols use aqueous bases, water is a direct proton source for this side reaction.[16]

    • Action: Use anhydrous solvents and a base like anhydrous K₃PO₄ or CsF. Ensure all glassware is oven-dried.

  • Optimize the Base: Strong bases can accelerate protodeboronation by forming the reactive boronate anion.[8]

    • Action: Switch to a milder base. A common strategy is to use potassium fluoride (KF) or cesium fluoride (CsF), which are effective without being overly harsh.

  • Reduce Reaction Time and Temperature: Protodeboronation is often time and temperature-dependent.[8][16]

    • Action: Monitor the reaction closely and work it up as soon as the starting material is consumed. Avoid unnecessarily high temperatures. The goal is to have the desired coupling occur much faster than the decomposition.

  • Use a More Stable Boron Reagent: As mentioned previously, boronate esters are significantly more stable than their corresponding boronic acids.[5][17]

    • Action: Synthesize the MIDA boronate or pinacol boronate ester of this compound. These reagents slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing the rate of protodeboronation.[7]

Problem 3: Poor Selectivity - Coupling at Both Bromine and Chlorine

Question: I am obtaining a mixture of the desired monocoupled product and a dicoupled byproduct. How can I improve selectivity for the C-Br bond?

Answer: Achieving high selectivity between C-Br and C-Cl bonds is a central challenge. The C-Br bond is kinetically favored for oxidative addition, and this difference can be exploited.

Strategies for Enhancing C-Br Selectivity:

  • Lower the Temperature: This is the most critical parameter. Running the reaction at room temperature or even slightly below is often sufficient to prevent the activation of the more robust C-Cl bond.[18]

  • Choose the Right Ligand: The ligand has a profound impact on the reactivity and selectivity of the palladium catalyst.

    • Action: Employ bulky, electron-rich monodentate phosphine ligands. Ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) are specifically designed to promote challenging couplings at low temperatures and can offer excellent discrimination between aryl bromides and chlorides.[11] N-heterocyclic carbene (NHC) ligands are also highly effective for this purpose.[4][18]

  • Careful Choice of Palladium Precatalyst: While many sources of palladium work, modern, well-defined precatalysts (e.g., G3 or G4 palladacycles) can provide more consistent and active catalytic species at low temperatures, leading to cleaner reactions.

Catalyst System ComponentRole in C-Br vs. C-Cl SelectivityRecommended Options
Palladium Precatalyst Provides the active Pd(0) species.Pd₂(dba)₃, Pd(OAc)₂, Buchwald Palladacycle Precatalysts (G3/G4)
Ligand Modulates catalyst activity and steric environment. Critical for selectivity.Bulky Monodentate Phosphines: SPhos, XPhos, RuPhos[11] NHC Ligands: IPr, IMes[4][18]
Base Activates the boronic acid for transmetalation.K₃PO₄, Cs₂CO₃, K₂CO₃, CsF[13]
Solvent Affects solubility and catalyst stability.1,4-Dioxane, THF, Toluene, 2-Propanol[9][15][18]
Temperature The primary tool for kinetic control.Room Temperature (20-25 °C) is the ideal starting point.

General Protocol for Selective Low-Temperature Monocoupling

This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling of an aryl bromide (Ar-Br) with this compound at the C-Br position.

Reagents & Equipment:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium Precatalyst (e.g., SPhos-Pd-G3, 2 mol%)

  • Ligand (if not using a precatalyst, e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv, finely ground)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Schlenk flask or reaction vial, magnetic stir bar, inert gas (Argon or Nitrogen) supply

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and finely ground K₃PO₄ (3.0 mmol).

  • Inerting the Vessel: Seal the flask and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.[5]

  • Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium precatalyst (0.02 mmol). Then, add the degassed anhydrous solvent (e.g., 5 mL of 1,4-dioxane) via syringe.

  • Reaction Execution: Vigorously stir the reaction mixture at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the starting aryl bromide. The reaction is typically complete within 2-12 hours. If the reaction is sluggish, gentle heating to 40 °C may be applied, but monitor carefully for the formation of dicoupled byproducts.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

References

Technical Support Center: Suzuki-Miyaura Coupling of 3-Bromo-4-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving 3-Bromo-4-chlorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. We will delve into the nuances of catalyst selection, comparing air-sensitive and air-stable options, and provide actionable solutions to common experimental challenges.

Introduction: The Challenge of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its use in Suzuki-Miyaura coupling presents a unique set of challenges. The presence of two different halogen atoms (bromine and chlorine) on the phenyl ring requires careful catalyst and condition selection to achieve selective C-C bond formation at the more reactive C-Br bond. Furthermore, the boronic acid functional group itself can be prone to undesired side reactions, such as protodeboronation.[1][2] This guide will address these issues by providing a framework for troubleshooting reactions with both traditional air-sensitive and modern air-stable catalyst systems.

Part 1: Troubleshooting with Air-Sensitive Catalysts

Air-sensitive catalysts, such as those generated in situ from a palladium(0) source like Pd₂(dba)₃ and a phosphine ligand, have been the workhorses of cross-coupling chemistry for decades.[3] While highly active, their sensitivity to oxygen requires stringent anaerobic techniques.

Frequently Asked Questions (FAQs) - Air-Sensitive Catalysts

Q1: My reaction shows no conversion of the starting materials. What are the likely causes?

A1: A complete lack of reactivity often points to issues with the active catalyst formation or the integrity of your reagents.

  • Cause 1: Inactive Catalyst. The Pd(0) active species is readily oxidized to Pd(II) in the presence of air, rendering it inactive for the initial oxidative addition step.[3]

    • Troubleshooting:

      • Ensure a Scrupulously Inert Atmosphere: Use a glovebox for catalyst preparation and reaction setup. If a glovebox is unavailable, employ robust Schlenk line techniques with multiple vacuum/inert gas cycles.

      • Degas Solvents and Reagents: Thoroughly degas all solvents and liquid reagents by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method.

      • Verify Pd(0) Source Quality: Pd₂(dba)₃ can degrade over time, appearing as a dark, clumpy solid instead of a fine, purple powder. Consider using a fresh batch.

  • Cause 2: Poor Ligand Quality. Phosphine ligands, especially electron-rich and bulky ones, can be susceptible to oxidation.[4]

    • Troubleshooting:

      • Check Ligand Appearance: Oxidized phosphines may appear discolored or have a different consistency.

      • Use Fresh or Purified Ligands: If oxidation is suspected, use a fresh bottle or purify the ligand by recrystallization or chromatography.

  • Cause 3: Ineffective Base. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[5][6][7]

    • Troubleshooting:

      • Base Strength and Solubility: Ensure the chosen base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is strong enough and has sufficient solubility in the reaction medium.[7] For instance, K₃PO₄ is often a good choice in toluene or dioxane.

      • Use Fresh, Anhydrous Base: Carbonate and phosphate bases can be hygroscopic. Use a freshly opened bottle or dry the base in an oven before use.

Q2: I'm observing low yields of my desired product, along with significant amounts of unreacted starting material and a byproduct corresponding to the protonated boronic acid (1-bromo-2-chlorobenzene).

A2: This scenario is a classic indicator of protodeboronation, a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1][2][8]

  • Cause 1: Protodeboronation. This side reaction competes with the desired catalytic cycle and is often exacerbated by the presence of water and certain bases.[2][8]

    • Troubleshooting:

      • Minimize Water Content: Use anhydrous solvents and reagents. While a small amount of water can sometimes be beneficial, excess water will promote protodeboronation.

      • Optimize the Base: Strong bases can accelerate protodeboronation.[2][8] Consider switching to a weaker base like K₂CO₃ or using a fluoride source like CsF.

      • Increase Reaction Rate: A faster Suzuki coupling can outcompete protodeboronation.[1] Increasing the catalyst loading or switching to a more active ligand (e.g., a bulky biarylphosphine like SPhos or XPhos) can be effective.[9][10][11]

      • Use a Boronic Ester: Boronic esters, such as the pinacol or MIDA esters, are generally more stable towards protodeboronation than the corresponding boronic acids.[1][12]

  • Cause 2: Catalyst Deactivation. The catalyst may be deactivating over the course of the reaction.

    • Troubleshooting:

      • Ligand Choice: Some phosphine ligands can be unstable at higher temperatures.[4] Consider a more robust ligand.

      • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition and protodeboronation.[2][8] An optimal temperature needs to be found empirically.

Q3: My main byproduct is the homocoupling of this compound (a biphenyl derivative). What is causing this?

A3: Homocoupling of the boronic acid is often promoted by the presence of Pd(II) species in the reaction mixture.[13]

  • Cause: Incomplete Reduction of Pd(II) to Pd(0) or Re-oxidation. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), the in situ reduction to Pd(0) may be inefficient. Alternatively, the active Pd(0) catalyst can be re-oxidized by adventitious air.

    • Troubleshooting:

      • Use a Pd(0) Source: Start with a well-defined Pd(0) source like Pd₂(dba)₃.

      • Improve Inert Atmosphere: As with other issues, maintaining a strict anaerobic environment is key.

      • Adjust Ligand-to-Metal Ratio: A higher ligand-to-palladium ratio can sometimes suppress homocoupling by stabilizing the Pd(0) species.

Part 2: Troubleshooting with Air-Stable Catalysts

Modern palladium precatalysts, often featuring bulky N-heterocyclic carbene (NHC) or phosphine ligands, offer significant advantages in terms of ease of handling and reproducibility.[3][14][15][16][17] These are typically Pd(II) complexes that are activated in situ to generate the active Pd(0) species.[18][19][20]

Frequently Asked Questions (FAQs) - Air-Stable Catalysts

Q1: I'm using an air-stable Pd(II) precatalyst (e.g., a PEPPSI-type catalyst or a Buchwald palladacycle), but the reaction is sluggish or stalls.

A1: While air-stable, these precatalysts still require specific conditions for efficient activation to the catalytically active Pd(0) species.[18][19][20][21]

  • Cause 1: Inefficient Precatalyst Activation. The reduction of the Pd(II) precatalyst to Pd(0) is a critical step and can be influenced by the base, solvent, and temperature.[13][18][20]

    • Troubleshooting:

      • Base Selection: The choice of base can be critical for the activation of some precatalysts. For example, some systems work best with alkoxides, while others prefer carbonates or phosphates. Consult the literature for the specific precatalyst you are using.

      • Solvent Effects: The polarity of the solvent can influence the activation pathway.[22][23][24][25][26] For instance, polar aprotic solvents like DMF or MeCN can stabilize certain intermediates differently than nonpolar solvents like toluene or dioxane.[22][23]

      • Temperature: Some precatalysts require an initial heating period to ensure complete activation.

  • Cause 2: Ligand Dissociation Issues. The "throw-away" ligand on the precatalyst must dissociate to allow the catalytic cycle to proceed.[19]

    • Troubleshooting: This is an inherent property of the precatalyst. If you suspect this is an issue, switching to a different class of air-stable precatalyst might be necessary.

Q2: I'm observing dehalogenation of my aryl halide starting material, resulting in 4-chlorophenylboronic acid or chlorobenzene.

A2: Dehalogenation is a side reaction where the C-Br bond is replaced by a C-H bond.[13]

  • Cause: β-Hydride Elimination. This can occur if a hydride source is present in the reaction mixture. The palladium can insert into the C-Br bond, and if a hydride is transferred to the palladium, reductive elimination can lead to the dehalogenated product.[13][27][28][29][30]

    • Troubleshooting:

      • Identify the Hydride Source: Common hydride sources include certain bases (e.g., those with β-hydrogens), alcohols used as solvents, or even water.

      • Change the Solvent: If you are using an alcohol as a solvent, consider switching to an aprotic solvent like dioxane, THF, or toluene.

      • Change the Base: Switch to a base that is not a potential hydride donor, such as K₃PO₄ or Cs₂CO₃.

Comparative Summary of Catalysts

Catalyst TypeAdvantagesDisadvantagesCommon Examples
Air-Sensitive Highly active, well-established, often cheaper.Requires stringent inert atmosphere techniques, can be less reproducible.Pd(PPh₃)₄, Pd₂(dba)₃ + phosphine ligand.
Air-Stable Easy to handle, highly reproducible, often more active for challenging substrates.[14][15][16][31][32]Can be more expensive, activation conditions may need optimization.[3][18][19]PEPPSI™ catalysts,[16][33][34][35][36] Buchwald palladacycle precatalysts.[11]

Experimental Protocols

Protocol 1: General Procedure using an Air-Sensitive Catalyst

This protocol requires the use of a glovebox or Schlenk line techniques.

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the coupling partner (1.1 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • In a separate vial inside a glovebox, weigh the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., SPhos, 2.2 mol%).

  • Add the catalyst and ligand to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure using an Air-Stable Catalyst
  • To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the coupling partner (1.1 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the air-stable palladium precatalyst (e.g., PEPPSI™-IPr, 2 mol%).[33]

  • Add the solvent (e.g., THF).[33]

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, follow the workup and purification steps outlined in Protocol 1.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Troubleshooting

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation + [Ar'B(OH)₃]⁻ Dehalogenation Dehalogenation PdII_Aryl->Dehalogenation + Hydride Source PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Desired Product) RedElim->Product ArylHalide Ar-X (3-Bromo-4-chlorophenyl...) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ Boronate [Ar'B(OH)₃]⁻ (Activated Nucleophile) BoronicAcid->Boronate + Base Protodeboronation Protodeboronation BoronicAcid->Protodeboronation + H₂O Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Transmetalation Homocoupling Homocoupling Boronate->Homocoupling Pd(II), O₂

Caption: The Suzuki-Miyaura catalytic cycle and common side reactions.

Troubleshooting_Flowchart Start Low Yield or No Reaction CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckReagents Are reagents pure & anhydrous? CheckCatalyst->CheckReagents Yes Sol_Inert Use inert atmosphere (Glovebox/Schlenk) CheckCatalyst->Sol_Inert No CheckConditions Are reaction conditions optimal? CheckReagents->CheckConditions Yes Sol_DryReagents Dry solvents/reagents CheckReagents->Sol_DryReagents No Protodeboronation Protodeboronation suspected? CheckConditions->Protodeboronation Yes Sol_OptimizeBase Optimize base choice & amount CheckConditions->Sol_OptimizeBase No Protodeboronation->Sol_OptimizeBase Sol_BoronicEster Use boronic ester Protodeboronation->Sol_BoronicEster Yes Sol_FasterKinetics Increase catalyst loading/ Use more active ligand Protodeboronation->Sol_FasterKinetics Sol_FreshCat Use fresh catalyst/ligand Sol_Inert->Sol_FreshCat Sol_OptimizeTemp Optimize temperature Sol_OptimizeBase->Sol_OptimizeTemp

References

Technical Support Center: Troubleshooting Steric Hindrance in 3-Bromo-4-chlorophenylboronic acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving the sterically hindered substrate, 3-Bromo-4-chlorophenylboronic acid. The inherent steric challenges of this molecule can often lead to unexpected results, and this guide is here to help you navigate those complexities.

Introduction: The Challenge of Steric Hindrance

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2] However, the efficiency of this palladium-catalyzed reaction can be significantly impacted by the steric and electronic properties of the coupling partners.[3][4] this compound presents a classic example of a sterically hindered substrate. The presence of a bromine atom ortho to the boronic acid group creates significant steric bulk, which can impede key steps in the catalytic cycle, namely transmetalation and reductive elimination. This guide will provide actionable insights and protocols to overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered when using this compound in Suzuki-Miyaura couplings.

Q1: My reaction with this compound is showing low to no conversion. What are the likely causes?

A1: Low conversion with this substrate is a frequent challenge and often points to issues within the catalytic cycle, exacerbated by steric hindrance.[5]

  • Inefficient Transmetalation: The bulky ortho-bromo group can sterically shield the boron center, slowing down the transfer of the aryl group to the palladium complex.[6][7] This is often the rate-limiting step.

  • Difficult Reductive Elimination: The final step to form the C-C bond can also be hindered by the bulky substituents on the palladium complex, making it difficult for the desired product to be released.

  • Catalyst Inactivity: Standard palladium catalysts and ligands may not be robust enough to overcome the steric barriers presented by this substrate.

Troubleshooting Steps:

  • Optimize the Catalyst System: Switch to a catalyst system known for its effectiveness with sterically hindered substrates. This typically involves using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[8][9][10][11]

  • Re-evaluate Your Base: The choice of base is critical. A stronger base may be required to facilitate the formation of the more nucleophilic boronate species, which can enhance the rate of transmetalation.[12][13][14]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barriers for the sterically hindered steps.

Q2: I'm observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction where two molecules of the boronic acid couple with each other. This is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[15]

Mitigation Strategies:

  • Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed to remove dissolved oxygen. Oxygen can lead to the oxidative homocoupling of the boronic acid.

  • Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can minimize the amount of Pd(II) present at the beginning of the reaction, which is often responsible for initiating homocoupling.[15]

  • Control Stoichiometry: Using a slight excess of the aryl halide partner can sometimes help to favor the cross-coupling pathway over homocoupling.

Q3: Protodeboronation is consuming my starting material. What conditions can I change to prevent this?

A3: Protodeboronation is the undesired replacement of the boronic acid group with a hydrogen atom. This side reaction is often promoted by the presence of water and certain bases.[15][16]

Preventative Measures:

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, for sensitive substrates like this, switching to anhydrous conditions can significantly reduce protodeboronation.[16]

  • Choice of Base: Milder bases such as K₃PO₄ or Cs₂CO₃ are often less likely to promote protodeboronation compared to stronger hydroxide bases.[16]

  • Use of Boronic Esters: Converting the boronic acid to a more stable pinacol or MIDA ester can protect it from premature decomposition. These esters slowly release the active boronic acid in situ.[16][17]

Visualizing the Mechanistic Challenges

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Steric hindrance from the ortho-bromo group in this compound primarily impacts the transmetalation and reductive elimination steps.

Suzuki_Cycle_Hindrance cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_hindrance Impact of Steric Hindrance Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetalation Transmetalation (Ar'-B(OR)2) ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar' Transmetalation->ArPdAr ReductiveElim Reductive Elimination ArPdAr->ReductiveElim ReductiveElim->Pd0 Catalyst Regeneration Product Ar-Ar' Transmetalation_note Slowed by ortho-substituent on boronic acid ReductiveElim_note Hindered by bulky groups on Pd complex Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Is the catalyst system optimized for hindered substrates? Start->CheckCatalyst ChangeCatalyst Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) or NHC-based catalyst. CheckCatalyst->ChangeCatalyst No CheckBase Is the base strong enough? CheckCatalyst->CheckBase Yes ChangeCatalyst->CheckBase ChangeBase Try a stronger base (e.g., K3PO4, Cs2CO3). CheckBase->ChangeBase No CheckTemp Is the temperature adequate? CheckBase->CheckTemp Yes ChangeBase->CheckTemp IncreaseTemp Increase reaction temperature (e.g., 100-120 °C). CheckTemp->IncreaseTemp No CheckSideReactions Are side products (homocoupling, protodeboronation) observed? CheckTemp->CheckSideReactions Yes IncreaseTemp->CheckSideReactions AddressSideReactions Implement mitigation strategies: - Thorough degassing - Anhydrous conditions - Milder base CheckSideReactions->AddressSideReactions Yes Success Improved Yield CheckSideReactions->Success No AddressSideReactions->Success

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-4-chlorophenylboronic Acid and 3-Bromo-4-fluorophenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Halogenated arylboronic acids are indispensable building blocks in modern organic synthesis, primarily serving as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction.[1][2] Their utility lies in the ability to construct complex biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] Within this class of reagents, subtle structural changes can lead to significant differences in reactivity, influencing reaction efficiency, yield, and scope.

This guide provides an in-depth, objective comparison of two closely related yet distinct reagents: 3-Bromo-4-chlorophenylboronic acid and 3-Bromo-4-fluorophenylboronic acid . We will dissect their physicochemical properties, analyze the electronic and steric influences of the para-halogen substituent, and provide experimental context to guide researchers in selecting the optimal reagent for their synthetic challenges.

Physicochemical Properties: The Foundation of Reactivity

A molecule's inherent properties govern its behavior in a reaction. The primary differences between the chloro- and fluoro-substituted analogs stem from the fundamental properties of the halogen atoms.

PropertyThis compound3-Bromo-4-fluorophenylboronic acidJustification & Impact
CAS Number 1384956-55-1[5][6]1092533-91-9[7][8]Unique identifiers for sourcing and reference.
Molecular Formula C₆H₅BBrClO₂[6][9]C₆H₅BBrFO₂[7][10]The only elemental difference is the para-halogen.
Molecular Weight 235.27 g/mol [6][9]218.82 g/mol [10]Lower MW of the fluoro analog may be relevant for process mass intensity calculations.
Appearance White to off-white solidWhite to off-white solid[8]Physically similar, indicating no major differences in handling or stability.
Predicted pKa 7.37 ± 0.10[5]~7.2 (Estimated)The stronger inductive effect of fluorine is expected to increase the Lewis acidity of the boronic acid, resulting in a lower pKa compared to the chloro analog.[11]
Predicted Density 1.79 ± 0.1 g/cm³1.75 ± 0.1 g/cm³[7][8]Negligible difference in density.

Electronic Effects: The Decisive Factor in Reactivity

The reactivity of an arylboronic acid in Suzuki-Miyaura coupling is heavily influenced by the electronic nature of its substituents. These effects directly impact the transmetalation step, which is often rate-limiting. The key is the Lewis acidity of the boron atom; a more electron-deficient (electrophilic) boron center facilitates a faster transfer of the aryl group to the palladium catalyst.[1]

Both fluorine and chlorine exert two opposing electronic effects:

  • Inductive Effect (-I): An electron-withdrawing effect through the sigma bond network, driven by electronegativity.

  • Mesomeric or Resonance Effect (+M): An electron-donating effect through the pi system, involving the halogen's lone pairs.

The interplay of these effects determines the net electron density on the boronic acid.

G cluster_F 4-Fluoro Substitution cluster_Cl 4-Chloro Substitution F_Ring Phenyl Ring F_BOH2 B(OH)₂ F_Ring->F_BOH2 Net e⁻ withdrawal F_Halogen F F_Halogen->F_Ring F_Inductive Strong -I Effect (High Electronegativity) F_Resonance Weak +M Effect (Poor p-orbital overlap) Cl_Ring Phenyl Ring Cl_BOH2 B(OH)₂ Cl_Ring->Cl_BOH2 Net e⁻ withdrawal Cl_Halogen Cl Cl_Halogen->Cl_Ring Cl_Inductive Moderate -I Effect (Lower Electronegativity) Cl_Resonance Stronger +M Effect (Better p-orbital overlap)

Figure 1. Comparison of electronic effects of Fluorine vs. Chlorine.

  • 3-Bromo-4-fluorophenylboronic acid: Fluorine is the most electronegative element, resulting in a very strong inductive (-I) effect.[12] However, its 2p orbitals have poor size-match with the carbon 2p orbitals of the benzene ring, leading to a relatively weak resonance (+M) effect. The powerful -I effect dominates, significantly withdrawing electron density from the ring and making the boron atom more Lewis acidic. This enhanced acidity is known to increase the rate of transmetalation.[11][13]

  • This compound: Chlorine is less electronegative than fluorine, resulting in a weaker -I effect. Its 3p orbitals are larger, allowing for more effective overlap with carbon's 2p orbitals, leading to a more pronounced +M effect compared to fluorine. While the net effect is still electron-withdrawing, it is less pronounced than in the fluorine-substituted case. Consequently, the boron atom is less electrophilic.

Steric Effects: A Minor Contributor

Steric hindrance can play a role in the approach of the boronic acid to the palladium center. However, with the substituents located at the 3- and 4-positions, they are relatively remote from the boronic acid group at position 1. The van der Waals radii of fluorine (1.47 Å) and chlorine (1.75 Å) are different, but this difference at the para-position is generally considered to have a negligible impact on the accessibility of the boronic acid moiety. Therefore, electronic effects remain the primary determinant of differential reactivity.

Experimental Protocol: A Self-Validating System for Suzuki-Miyaura Coupling

The following protocol provides a robust framework for comparing the reactivity of the two boronic acids. To conduct a fair comparison, both reactions must be run in parallel under identical conditions.

graphdot prep Preparation (Inert Atmosphere) reagents Combine: - Aryl Halide (1.0 eq) - Boronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) - Base (e.g., K₂CO₃, 2.0 eq) - Solvent (e.g., Dioxane/H₂O) prep->reagents degas Degas Mixture (e.g., N₂ sparging for 15 min) reagents->degas reaction Reaction Heat to 85-95 °C degas->reaction monitor Monitor Progress (TLC or GC-MS) reaction->monitor workup Workup (Cool, Quench, Extract) monitor->workup Upon Completion extract Dilute with EtOAc Wash with H₂O and Brine workup->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry purify Purification (Silica Gel Chromatography) dry->purify product Isolate & Characterize Product purify->product

Figure 2. General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (e.g., an aryl iodide or bromide, 1.0 equiv), the boronic acid (3-bromo-4-chloro- or 3-bromo-4-fluorophenylboronic acid, 1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., 2M aqueous Na₂CO₃, 2.0 equiv).[14]

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of toluene/dioxane.[14]

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with inert gas or sparge with nitrogen for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to 85-95 °C with vigorous stirring. The reaction time can vary from 2 to 12 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Causality Behind Choices:

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxidation, making the removal of oxygen critical for catalytic turnover.[15]

  • Base: The base is essential for the formation of the boronate species [R-B(OH)₃]⁻, which is more nucleophilic and readily participates in the transmetalation step.[1]

  • Excess Boronic Acid: A slight excess of the boronic acid is often used to drive the reaction to completion, compensating for any potential protodeboronation or homocoupling side reactions.

Summary and Recommendations

The choice between this compound and 3-Bromo-4-fluorophenylboronic acid should be guided by the specific demands of the chemical transformation.

FeatureThis compound3-Bromo-4-fluorophenylboronic acidRecommendation
Predicted Reactivity GoodExcellent For challenging couplings, sluggish reactions, or when aiming for lower catalyst loadings and milder conditions, the fluoro analog is the superior choice.
Electronic Profile Moderately electron-withdrawingStrongly electron-withdrawingThe fluoro analog's potent inductive effect accelerates the key transmetalation step.
Cost & Availability Often more readily available/lower costMay be more expensive/specializedFor routine, robust reactions where cost is a primary driver, the chloro analog is a viable and economical option.
Handling Standard for boronic acidsStandard for boronic acidsNo significant difference in handling or stability.

References

A Researcher's Guide to 3-Bromo-4-chlorophenylboronic Acid: A Comparative Analysis in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic chemistry, where the precise construction of molecular frameworks is paramount, the Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and indispensable tool. Its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance has revolutionized the synthesis of biaryls and other complex organic molecules, with profound implications for the pharmaceutical and materials science industries. The choice of the boronic acid coupling partner is a critical determinant of the reaction's success, and among the vast arsenal of available reagents, 3-Bromo-4-chlorophenylboronic acid presents a unique and compelling profile.

This guide offers an in-depth, objective comparison of this compound with other substituted phenylboronic acids. We will explore the nuanced interplay of electronic and steric effects that govern its reactivity, substantiated by experimental data from the peer-reviewed literature. This document is designed for researchers, scientists, and drug development professionals, providing not only a comparative analysis but also detailed experimental protocols and a mechanistic rationale to inform your synthetic strategies.

The Strategic Advantage of this compound: A Tale of Two Halogens

The structure of this compound is distinguished by the presence of two different halogen atoms on the phenyl ring. This di-halogenation imparts a unique electronic character to the molecule. Both bromine and chlorine are inductively electron-withdrawing, which can enhance the Lewis acidity of the boron center, a factor that can be crucial in the transmetalation step of the Suzuki-Miyaura catalytic cycle.

Furthermore, the differential reactivity of the C-Br and C-Cl bonds, along with the C-B bond, offers significant synthetic flexibility. The C-Br bond is generally more reactive in palladium-catalyzed couplings than the C-Cl bond, allowing for selective, sequential cross-coupling reactions. This feature makes this compound a valuable building block for the synthesis of complex, multi-substituted aromatic compounds.

A Comparative Performance Analysis in Suzuki-Miyaura Coupling

To contextualize the utility of this compound, it is essential to compare its performance with other substituted phenylboronic acids. The following table summarizes representative yields from Suzuki-Miyaura coupling reactions, illustrating the impact of different substitution patterns. It is important to note that these data are compiled from various sources and are intended to be illustrative rather than a direct head-to-head comparison under identical conditions.

Table 1: Comparative Yields of Substituted Phenylboronic Acids in Suzuki-Miyaura Reactions

Phenylboronic Acid DerivativeKey FeatureRepresentative Yield (%)
This compound Di-halo, electron-withdrawing64-81%[1]
Phenylboronic acidUnsubstituted (baseline)Up to 99%[2]
4-Methoxyphenylboronic acidElectron-donating group (EDG)~95%[3]
4-Nitrophenylboronic acidStrong electron-withdrawing group (EWG)~85%[4]
2-Methylphenylboronic acidSteric hindrance (ortho-substituent)~92%[4]

Analysis of Comparative Data:

The data in Table 1 reveals several important trends. Unsubstituted phenylboronic acid generally provides high yields and serves as a useful benchmark. Phenylboronic acids with electron-donating groups, such as 4-methoxyphenylboronic acid, are often excellent coupling partners. Conversely, strongly electron-withdrawing groups, as seen in 4-nitrophenylboronic acid, can sometimes lead to slightly diminished yields, although they are still highly effective.

Steric hindrance from ortho-substituents, as in 2-methylphenylboronic acid, can impact the reaction, but often good yields are still achievable. This compound, with its two electron-withdrawing halogen substituents, demonstrates good to excellent reactivity, making it a reliable choice for the synthesis of the corresponding biaryl compounds.

A Validated Experimental Protocol for Suzuki-Miyaura Cross-Coupling

The following is a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction, which can be adapted for use with this compound.

Diagram 1: Experimental Workflow for a Typical Suzuki-Miyaura Cross-Coupling Reaction

G cluster_prep Reaction Setup cluster_reaction Catalysis and Reaction cluster_workup Workup and Purification prep1 Combine Aryl Halide, Boronic Acid, & Base in a Schlenk Flask prep2 Add Solvent (e.g., 1,4-Dioxane/Water) prep1->prep2 prep3 Degas the Mixture with an Inert Gas (e.g., Argon) prep2->prep3 react1 Add Palladium Catalyst (e.g., Pd(PPh3)4) prep3->react1 react2 Heat the Reaction Mixture to Reflux (e.g., 80-100 °C) react1->react2 react3 Monitor Reaction Progress by TLC or GC-MS react2->react3 workup1 Cool to Room Temperature and Dilute with Water react3->workup1 workup2 Extract with an Organic Solvent (e.g., Ethyl Acetate) workup1->workup2 workup3 Dry the Organic Layer (e.g., over Na2SO4) workup2->workup3 workup4 Purify by Flash Column Chromatography workup3->workup4

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

Materials:

  • Aryl Halide (e.g., 4-bromoanisole, 1.0 equiv)

  • This compound (1.1 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1)

  • Anhydrous Sodium Sulfate

  • Silica Gel for Chromatography

  • Solvents for Chromatography (e.g., Hexane/Ethyl Acetate)

Procedure:

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.

  • Solvent Addition: Add the 1,4-dioxane and water solvent mixture to the flask.

  • Degassing: Seal the flask and purge with an inert gas, such as argon, for 15-20 minutes to remove any dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Add water and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system.

Mechanistic Insights: The "Why" Behind the Reaction

The efficacy of the Suzuki-Miyaura coupling is underpinned by a well-understood catalytic cycle. The electronic properties of the substituted phenylboronic acid are a key influencer of the rate and efficiency of this cycle.

Diagram 2: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

G cluster_cycle Catalytic Cycle pd0 Pd(0)L2 arpdx Ar-Pd(II)-X-L2 pd0->arpdx Oxidative Addition arpdar Ar-Pd(II)-Ar'-L2 arpdx->arpdar Transmetalation arpdar->pd0 Reductive Elimination arar Ar-Ar' arpdar->arar Product boronic_acid Ar'B(OH)2 + Base boronic_acid->arpdar

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Expert Insights:

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. The reactivity of the aryl halide generally follows the trend I > Br > Cl.[3]

  • Transmetalation: This is often the rate-determining step. The boronic acid is activated by the base to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The electron-withdrawing nature of the bromo and chloro substituents on this compound can increase the Lewis acidity of the boron atom, facilitating its activation by the base.

  • Reductive Elimination: In the final step, the two organic groups on the palladium complex are eliminated to form the new C-C bond of the biaryl product, regenerating the Pd(0) catalyst.

Conclusion

This compound is a versatile and highly effective reagent for Suzuki-Miyaura cross-coupling reactions. Its di-halogenated structure provides a unique electronic profile that leads to good to excellent yields in the synthesis of biaryl compounds. Moreover, the differential reactivity of its C-B, C-Br, and C-Cl bonds offers strategic advantages for the synthesis of complex, selectively functionalized molecules. For researchers in organic synthesis and drug development, a thorough understanding of the properties and reactivity of substituted phenylboronic acids, such as this compound, is crucial for the rational design of efficient and robust synthetic routes.

References

A Senior Application Scientist's Guide to the Analytical Validation of Biaryl Compounds Synthesized from 3-Bromo-4-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in synthetic chemistry, the robust characterization of newly synthesized compounds is paramount. 3-Bromo-4-chlorophenylboronic acid is a versatile building block, frequently employed in palladium-catalyzed cross-coupling reactions to generate complex biaryl structures, which are scaffolds in many pharmaceutical agents. The Suzuki-Miyaura coupling, in particular, stands out as a powerful method for creating these carbon-carbon bonds.[1][2]

However, the synthesis is only half the battle. Rigorous analytical validation is critical to confirm the identity, purity, and structural integrity of the final product, ensuring its suitability for downstream applications. This guide provides an in-depth comparison of orthogonal analytical techniques for the validation of a representative product: 3-Bromo-4-chloro-1,1'-biphenyl , synthesized via a Suzuki-Miyaura reaction. We will explore the causality behind experimental choices and present a self-validating system of protocols, grounded in authoritative standards like the ICH Q2(R1) guidelines.[3][4]

The Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The foundational step is the synthesis of the target molecule. The Suzuki-Miyaura reaction is chosen for its high tolerance of various functional groups and its reliability.[5][6] The reaction couples this compound with an aryl halide, such as iodobenzene, in the presence of a palladium catalyst and a base.

Reaction Scheme: (3-Bromo-4-chlorophenyl)boronic acid + Iodobenzene --(Pd Catalyst, Base)--> 3-Bromo-4-chloro-1,1'-biphenyl

The mechanism involves a catalytic cycle with three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst.[6][7]

Suzuki_Miyaura_Mechanism pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-X) pd0->oa_complex Oxidative Addition transmetalation_complex Transmetalation Complex (Ar-Pd(II)L₂-Ar') oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product 3-Bromo-4-chloro- 1,1'-biphenyl (Product) transmetalation_complex->product reagents Ar-X (Iodobenzene) boronic_acid Ar'-B(OH)₂ (this compound) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Validation Workflow: An Orthogonal Approach

No single analytical technique can provide a complete picture of a compound's identity and purity. A robust validation strategy relies on an orthogonal approach, where multiple, distinct methods are used to create a self-validating system. For our target molecule, we will employ High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation.[8]

Validation_Workflow synthesis Synthesis of 3-Bromo-4-chloro-1,1'-biphenyl workup Reaction Work-up & Purification synthesis->workup product Purified Product workup->product hplc HPLC-UV Analysis product->hplc Purity Check ms Mass Spectrometry Analysis product->ms Identity Check nmr NMR Spectroscopy Analysis product->nmr Structure Check purity Purity > 95%? hplc->purity mw Correct MW? ms->mw structure Correct Structure? nmr->structure purity->mw Yes mw->structure Yes validated Validated Product structure->validated Yes

Caption: A logical workflow for the analytical validation of a synthesized product.

Comparative Analysis of Validation Techniques

This section compares the core analytical methods, detailing their purpose, protocols, and the unique insights they provide.

Analytical Technique Information Provided Advantages Limitations
HPLC-UV Purity assessment, quantification of impurities, retention time.Excellent for separating product from starting materials and byproducts; highly quantitative.[9][10]Provides limited structural information; co-eluting impurities may be missed.
Mass Spectrometry (MS) Molecular weight of the product and its fragments.High sensitivity, requires minimal sample, provides rapid confirmation of product formation and isotopic pattern.[8][11]Does not provide detailed structural information on its own; isomers may not be distinguishable.
NMR Spectroscopy Detailed atomic connectivity, 3D structure, and identification of impurities.Provides unambiguous structure elucidation; allows for the identification and quantification of impurities.[8][12]Lower sensitivity than MS, requires a larger sample amount, can be more time-consuming to analyze.

Expertise & Experience: The primary goal of HPLC in this context is to separate the target compound from any unreacted starting materials (iodobenzene, boronic acid), the catalyst, and potential side products (e.g., homocoupling products). A reverse-phase C18 column is the workhorse for non-polar to moderately polar small molecules like our biphenyl product. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve sharp peaks and good resolution. UV detection is ideal as the aromatic rings in our product, starting materials, and likely impurities are chromophoric.

Trustworthiness: Method validation is performed according to ICH Q2(R1) guidelines, ensuring specificity, linearity, accuracy, and precision.[13][14] System suitability tests are run before each analysis to confirm the system is performing correctly.[9]

Experimental Protocol: HPLC-UV Purity Assay

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Acetonitrile.

    • Causality: The acidic modifier helps to protonate silanol groups on the column, reducing peak tailing and improving peak shape.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Gradient Elution:

      • 0-1 min: 50% B

      • 1-10 min: 50% to 95% B

      • 10-12 min: 95% B

      • 12-13 min: 95% to 50% B

      • 13-15 min: 50% B (re-equilibration).

    • Causality: A gradient is used to first elute more polar impurities before increasing the organic content to elute the non-polar product and any non-polar byproducts, ensuring a comprehensive separation within a reasonable time.

  • Sample Preparation: Dissolve ~1 mg of the synthesized product in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.

  • Data Analysis: Integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Data Presentation: Representative HPLC Purity Data

Peak Retention Time (min) Area (%) Identity
12.50.8Starting Material (Boronic Acid)
24.11.2Impurity (Homocoupling)
38.7 97.8 3-Bromo-4-chloro-1,1'-biphenyl
49.50.2Unknown Impurity

Expertise & Experience: MS is a highly sensitive technique used to confirm the molecular weight (MW) of the synthesized product. For our target compound, 3-Bromo-4-chloro-1,1'-biphenyl (C₁₂H₇BrCl), the expected monoisotopic mass is 268.94 g/mol . A key feature to look for is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This unique isotopic signature provides a high degree of confidence in the elemental composition. Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, typically forming the protonated molecular ion [M+H]⁺.

Trustworthiness: The instrument is calibrated using a known standard before analysis. The observed isotopic distribution is compared directly with the theoretically calculated pattern, providing a robust validation of the elemental formula.

Experimental Protocol: Direct Infusion ESI-MS

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Sample Preparation: Dilute the 1 mg/mL stock solution (from HPLC prep) 1:100 in 50:50 acetonitrile:water with 0.1% formic acid.

  • MS Parameters:

    • Ionization Mode: Positive ESI.

    • Mass Range: 100-500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Causality: Positive mode is chosen to form the [M+H]⁺ ion. The mass range is set to comfortably include the expected molecular ion.

  • Data Analysis: Identify the m/z value corresponding to the [M+H]⁺ ion. Analyze the isotopic cluster and compare it to the theoretical distribution for C₁₂H₈BrCl⁺.

Data Presentation: Expected MS Data

Ion Calculated m/z Observed m/z Identity
[M+H]⁺268.9499 (⁷⁹Br, ³⁵Cl)268.9501Molecular Ion
[M+H]⁺270.9478 (⁸¹Br, ³⁵Cl)270.9480Molecular Ion Isotope
[M+H]⁺270.9470 (⁷⁹Br, ³⁷Cl)270.9472Molecular Ion Isotope
[M+H]⁺272.9449 (⁸¹Br, ³⁷Cl)272.9451Molecular Ion Isotope

Expertise & Experience: While HPLC confirms purity and MS confirms molecular weight, NMR spectroscopy provides the definitive proof of structure. For 3-Bromo-4-chloro-1,1'-biphenyl, ¹H NMR is the primary experiment. It reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. We expect to see a complex aromatic region corresponding to the 7 protons on the biphenyl system. More advanced 2D NMR experiments like COSY (Correlation Spectroscopy) can be used to confirm which protons are coupled to each other, helping to assign the complex splitting patterns.

Trustworthiness: The chemical shifts are referenced to a known internal standard (TMS), ensuring accuracy. The observed coupling patterns must be consistent with the proposed structure based on established principles of NMR theory.[12][15]

Experimental Protocol: ¹H NMR Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Causality: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte signals.

  • Acquisition Parameters:

    • Experiment: ¹H (Proton) NMR.

    • Number of Scans: 16.

    • Relaxation Delay: 2 seconds.

  • Data Analysis: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the signals to determine the relative number of protons. Analyze the chemical shifts (ppm) and coupling constants (J, in Hz) to assign the protons to the structure.[16][17]

Data Presentation: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.75d1HProton ortho to Br
~ 7.50dd1HProton between Br and Cl
~ 7.40 - 7.60m6HRemaining aromatic protons

(Note: Actual chemical shifts and multiplicities can be complex due to overlapping signals and would require 2D NMR for unambiguous assignment.)

Conclusion

The analytical validation of products synthesized from this compound requires a multi-faceted and rigorous approach. By combining the quantitative purity assessment of HPLC-UV , the confident molecular weight confirmation of Mass Spectrometry , and the unambiguous structural elucidation from NMR Spectroscopy , researchers can build a comprehensive and self-validating data package. This orthogonal strategy, grounded in established scientific principles and regulatory guidelines like ICH Q2(R1), ensures the integrity of synthetic products, which is a non-negotiable requirement in research and drug development.[18][19]

References

A Senior Application Scientist's Guide to the Synthesis and Characterization of Biphenyls from 3-Bromo-4-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Biphenyls

To researchers, scientists, and drug development professionals, the biphenyl scaffold is a cornerstone of modern medicinal chemistry. Its rigid, yet conformationally flexible nature allows it to serve as a versatile pharmacophore, capable of presenting functional groups in a precise three-dimensional arrangement for optimal interaction with biological targets. The strategic introduction of halogen atoms onto this scaffold provides critical modulation of pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.

3-Bromo-4-chlorophenylboronic acid is a particularly valuable building block in this context. It offers two distinct halogen atoms, bromine and chlorine, which possess differential reactivity in transition-metal-catalyzed cross-coupling reactions. This inherent disparity allows for selective, sequential functionalization, enabling the construction of complex, multi-substituted biphenyl derivatives that would be challenging to synthesize otherwise. This guide provides an in-depth comparison of synthetic strategies for generating biphenyls from this key intermediate, focusing on the widely adopted Suzuki-Miyaura cross-coupling reaction, and offers detailed protocols for their subsequent characterization.

Comparative Analysis of Synthetic Strategies: The Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing biaryl C-C bonds due to its mild conditions, broad functional group tolerance, and the general stability and low toxicity of its boronic acid reagents.[1] The central challenge and opportunity when using this compound lies in achieving chemoselective coupling.

The Principle of Chemoselective Coupling

The selective activation of the C-Br bond over the more robust C-Cl bond is the linchpin of a successful synthesis. This selectivity is governed by the bond dissociation energies and the kinetics of oxidative addition to the palladium(0) catalyst. The generally accepted order of reactivity for aryl halides in oxidative addition is I > Br > OTf >> Cl.[2] This reactivity difference allows for the preferential coupling at the bromine-bearing position of an aryl halide partner when reacting with this compound, or conversely, selective reaction at the boronic acid's position when coupled with a di- or poly-halogenated aryl partner.

A study on the selective arylation of 2-bromo-4-chlorophenyl-2-bromobutanoate demonstrated that under specific palladium-catalyzed Suzuki conditions, the aryl C-Br bond is selectively functionalized while the C-Cl bond remains intact.[3] This provides strong evidence for the feasibility of highly selective transformations involving the 3-bromo-4-chloro substitution pattern.

Catalyst System Performance

The choice of palladium catalyst and its associated ligand is paramount in dictating reaction efficiency, yield, and selectivity. Below is a comparative table summarizing the performance of common catalyst systems for Suzuki-Miyaura couplings of substrates analogous to those involving this compound.

Catalyst SystemLigandBaseSolvent SystemTypical Temp. (°C)Reported Yield (%)Key Insights & Causality
Pd(PPh₃)₄ Triphenylphosphine (PPh₃)K₂CO₃ or K₃PO₄Dioxane/H₂O or Toluene/EtOH/H₂O80-10060-90%A robust, classic catalyst. The phosphine ligand stabilizes the Pd(0) species. Aqueous base is crucial for the transmetalation step, forming the active boronate species.[4][5]
Pd(OAc)₂ / SPhos SPhosK₃PO₄Toluene/H₂O100>95%SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes fast oxidative addition and reductive elimination, often leading to higher yields and turnover numbers, especially with less reactive chlorides.[6]
PdCl₂(dppf) dppfCs₂CO₃THF/H₂O80~95%The dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand provides a wide bite angle and electronic richness, creating a highly active and stable catalyst suitable for a broad range of substrates.[6]
NiCl₂(PCy₃)₂ Tricyclohexylphosphine (PCy₃)K₃PO₄Dioxane100VariableNickel catalysts are a cost-effective alternative to palladium and can be effective for coupling aryl chlorides, though optimization is often more substrate-specific.[2][6]

Yields are based on reactions with structurally similar bromo-chloro-substituted aromatics and are intended to be representative.[4][5][6]

Experimental Protocols

The following protocols are detailed, self-validating methodologies derived from established procedures for analogous Suzuki-Miyaura cross-coupling reactions.[3][4][5]

Protocol 1: General Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This protocol describes the synthesis of a generic 3-bromo-4-chloro-X-biphenyl by coupling this compound with an aryl halide (Ar-X, where X = Br or I).

Materials:

  • This compound (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the stirring mixture under a positive pressure of inert gas. The mixture may change color upon catalyst addition.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biphenyl.

Diagram of Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Add Reactants & Base (Aryl Halide, Boronic Acid, K₂CO₃) to flame-dried Schlenk flask B 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂ 3x) A->B C 3. Add Degassed Solvent (Dioxane/H₂O) B->C D 4. Add Catalyst (Pd(PPh₃)₄) C->D E 5. Heat & Stir (80-100 °C, 4-12h) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool & Quench (Dilute with EtOAc & H₂O) F->G Reaction Complete H 8. Extraction (Separate layers, extract aqueous phase) G->H I 9. Dry & Concentrate (Wash with brine, dry over Na₂SO₄) H->I J 10. Purify (Column Chromatography) I->J K Final Product J->K

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Characterization of Derived Biphenyls

Accurate structural elucidation is critical to confirm the successful synthesis and regioselectivity of the coupling reaction. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a definitive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the formation of the biphenyl skeleton and the substitution pattern.

  • ¹H NMR: The formation of the new C-C bond results in a more complex aromatic region (typically 7.0-8.0 ppm) compared to the starting materials. The integration of the signals should correspond to the expected number of protons on each ring. Specific coupling patterns (doublets, triplets, etc.) and their coupling constants (J-values) will help assign the protons' relative positions.

  • ¹³C NMR: The appearance of 12 signals (for a simple, non-symmetric biphenyl) in the aromatic region (typically 120-145 ppm) is strong evidence for the biphenyl core. The chemical shifts of carbons attached to bromine (~123 ppm) and chlorine (~134 ppm) are characteristic.[7]

Table of Expected NMR Data for a Model Compound: 2-Bromo-4-chloro-4'-methoxybiphenyl

NucleusExpected Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMR 6.90 - 7.60MultipletsA complex series of signals corresponding to the 7 aromatic protons. Protons ortho to the methoxy group will be the most upfield.
3.85SingletThe 3 protons of the methoxy group.
¹³C NMR ~160SingletCarbon attached to the methoxy group.
125 - 145Multiple SingletsSignals for the other 11 aromatic carbons, including those bonded to Br and Cl.
55.5SingletMethoxy carbon.

Note: These are approximate values and can vary based on the solvent and specific substitution pattern.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS is used to determine the molecular weight and fragmentation pattern of the synthesized biphenyl.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic cluster for the molecular ion due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This provides a definitive confirmation of the elemental composition.

  • Fragmentation Pattern: Under electron ionization (EI), halogenated biphenyls typically undergo sequential loss of halogen atoms.[8] The primary fragmentation pathway is often the loss of a bromine radical (M - Br)⁺, followed by the loss of a chlorine radical (M - Br - Cl)⁺, reflecting the weaker C-Br bond. The loss of Cl₂ or HCl may also be observed.[9] The "ortho effect," an unusually intense ion from the loss of a single halogen, can sometimes be observed for 2,2'-substituted biphenyls, though it is less relevant for the products discussed here.[10]

Diagram of Suzuki-Miyaura Catalytic Cycle:

Suzuki_Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)L₂-Ar' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product boronate Ar'B(OH)₃⁻ boronate->pd2_trans base Base (e.g., OH⁻) base->boronate boronic_acid Ar'B(OH)₂ boronic_acid->boronate aryl_halide Ar-X aryl_halide->pd2_ox

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Alternative Cross-Coupling Methodologies

While the Suzuki-Miyaura reaction is often the method of choice, other cross-coupling reactions can also be employed for the synthesis of biphenyls.

  • Stille Coupling: This reaction couples an organotin (stannane) reagent with an organic halide.[11][12] It has broad scope but is often avoided due to the high toxicity of organotin compounds and difficulties in removing tin byproducts.[11]

  • Negishi Coupling: This powerful reaction utilizes organozinc reagents, which are more reactive than their boronic acid or stannane counterparts.[10] This increased reactivity allows for couplings under very mild conditions but requires strictly anhydrous and oxygen-free environments due to the sensitivity of organozinc compounds.[10][13]

For the specific case of synthesizing biphenyls from a 3-bromo-4-chloro-substituted precursor, the Suzuki-Miyaura reaction generally offers the best balance of reactivity, operational simplicity, functional group tolerance, and lower toxicity, making it the superior choice for most applications in research and drug development.

Conclusion

This compound is a potent synthetic intermediate that enables the strategic construction of complex biphenyl derivatives through chemoselective cross-coupling. The Suzuki-Miyaura reaction, particularly with modern palladium catalysts featuring bulky, electron-rich phosphine ligands, provides a reliable and high-yielding pathway to these valuable scaffolds. Careful selection of the catalyst, base, and solvent system is crucial for optimizing reaction outcomes. The definitive characterization of the resulting products relies on a synergistic application of NMR spectroscopy and mass spectrometry to confirm structure and purity. By leveraging the principles and protocols outlined in this guide, researchers can effectively utilize this versatile building block to advance their synthetic and drug discovery programs.

References

A Senior Application Scientist's Guide to Isomeric Purity Analysis of 3-Bromo-4-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the isomeric purity of key building blocks like 3-Bromo-4-chlorophenylboronic acid is not a trivial quality control checkpoint; it is fundamental to the success of subsequent synthetic steps and the safety profile of the final active pharmaceutical ingredient (API). Positional isomers, often arising from non-selective synthesis steps, can exhibit different reactivity, lead to undesired side-products, and introduce impurities that are difficult to remove downstream. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the critical task of resolving and quantifying isomeric impurities in this compound products.

The Synthetic Landscape and the Origin of Isomeric Impurities

The quality of any starting material is intrinsically linked to its synthetic route. A common pathway to this compound begins with the electrophilic bromination of 4-chlorotoluene. While the chloro- and methyl- groups direct the substitution, the reaction is rarely perfectly regioselective. This can lead to the formation of positional isomers of the bromochlorotoluene intermediate.[1][2] Subsequent steps, such as radical bromination of the methyl group followed by conversion to a Grignard or organolithium reagent and borylation, carry these isomeric impurities forward.[3]

The primary isomeric impurities of concern for this compound (I) are therefore:

  • 4-Bromo-3-chlorophenylboronic acid (II)

  • 2-Bromo-4-chlorophenylboronic acid (III)

A robust analytical method must possess the specificity to resolve the main product from these closely related structures.[4]

Comparative Analysis of Analytical Methodologies

The choice between HPLC, GC, and NMR depends on a balance of required sensitivity, resolution, sample throughput, and the specific information needed (e.g., simple purity check vs. structural confirmation). We will now explore the practical application of each technique, supported by detailed protocols and comparative data.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine QC

HPLC is often the first choice for purity analysis of non-volatile compounds like phenylboronic acids due to its direct analysis capabilities without the need for derivatization.[5][6] The separation is based on the differential partitioning of the isomers between a liquid mobile phase and a solid stationary phase, driven by subtle differences in their polarity and hydrophobicity.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent (e.g., ACN/Water) A->B C Vortex & Sonicate B->C D Filter (0.45 µm) C->D E Inject into HPLC System D->E F Separation on C18 Column (Gradient Elution) E->F G UV Detection (e.g., 230 nm) F->G H Integrate Peaks G->H I Calculate Area % H->I J Generate Report I->J

Caption: High-level workflow for HPLC-UV analysis of isomeric purity.

  • Instrumentation: HPLC or UHPLC system with a PDA or UV detector.

  • Column: High-resolution C18 column (e.g., Waters XSelect Premier HSS T3, 100 x 3.0 mm, 2.5 µm).[7]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 2 µL

  • Sample Preparation: Prepare a sample solution of ~0.5 mg/mL in 50:50 Acetonitrile/Water.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    10.0 60
    12.0 95
    14.0 95
    14.1 30

    | 17.0 | 30 |

The choice of a modern, high-efficiency C18 column is crucial for resolving positional isomers which have very similar hydrophobicities.[7] The acidic mobile phase (0.1% formic acid) ensures that the boronic acid functional group is protonated and in a consistent state, preventing peak tailing and improving reproducibility. A shallow gradient is employed to maximize the separation between the closely eluting isomeric peaks.

Gas Chromatography (GC): High Resolution via Derivatization

GC offers inherently higher separation efficiency than HPLC, often resulting in sharper peaks and better resolution.[8] However, boronic acids are polar and non-volatile, making them unsuitable for direct GC analysis.[5] A critical derivatization step is required to convert them into thermally stable, volatile analogues, typically silyl esters.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample into Vial B Add Solvent (e.g., Pyridine) A->B C Add Derivatizing Agent (e.g., BSTFA) B->C D Heat (e.g., 60°C, 30 min) C->D E Inject into GC-MS System D->E F Separation on DB-5ms Column (Temp. Program) E->F G Mass Spectrometry Detection (EI, Scan/SIM) F->G H Extract Ion Chromatograms G->H I Integrate & Calculate Area % H->I J Confirm with Mass Spectra I->J

Caption: GC-MS analysis workflow including the mandatory derivatization step.

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MS).[9]

  • Column: DB-5ms or similar (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (e.g., 50:1)

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 1 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Derivatization Procedure:

    • Weigh ~1 mg of the boronic acid sample into a 2 mL GC vial.

    • Add 200 µL of anhydrous Pyridine.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Seal the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature before injection.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition: Full Scan (m/z 50-500) for peak identification and Selected Ion Monitoring (SIM) for enhanced sensitivity.

The derivatization with BSTFA converts the polar -B(OH)₂ group into a nonpolar -B(OSi(CH₃)₃)₂ group, which is volatile and thermally stable.[5] A standard non-polar column like a DB-5ms is generally effective for separating halogenated aromatic isomers based on differences in their boiling points and interaction with the stationary phase.[10] The mass spectrometer provides an orthogonal detection method, confirming the identity of each peak by its mass spectrum and allowing for highly sensitive quantification using SIM mode.

Quantitative NMR (qNMR) Spectroscopy: An Absolute Method

NMR spectroscopy offers a unique advantage as it can be used for quantification without the need for specific reference standards for each impurity, provided the signals for the analyte and impurities are well-resolved. The signal intensity in ¹H NMR is directly proportional to the number of protons giving rise to that signal, allowing for a direct molar ratio determination.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Data Processing A Accurately Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent (e.g., DMSO-d6) A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Ensure Sufficient Relaxation Delay (d1) D->E F Phase & Baseline Correction E->F G Integrate Unique Signals for Each Isomer F->G H Calculate Molar Ratios & Purity G->H

Caption: General workflow for quantitative NMR (qNMR) analysis.

  • Instrumentation: NMR Spectrometer (≥400 MHz recommended for better dispersion).

  • Sample Preparation:

    • Accurately weigh ~20 mg of the this compound sample.

    • Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a tared vial.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton pulse sequence.

    • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals being integrated (typically 15-30 seconds to ensure full relaxation).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Identify non-overlapping signals unique to each isomer. Based on predicted spectra, the aromatic region will be complex, but distinct patterns should emerge for each isomer.

    • Carefully integrate the unique signals. The isomeric purity can be calculated from the relative integral values.

The key to successful qNMR is signal resolution. The substitution patterns of the three isomers (I, II, and III) will produce distinct splitting patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum. For example, in DMSO-d₆, the protons of 4-chlorophenylboronic acid appear around δ 7.4-7.8 ppm. The introduction of bromine will further shift these signals. By carefully selecting signals that do not overlap, one can determine the relative molar percentage of each isomer present in the mixture. The long relaxation delay is critical for ensuring the accuracy of the integration.

Performance Comparison: HPLC vs. GC vs. qNMR

To provide a clear comparison, the following table summarizes the expected performance of each technique for this specific application. The data is synthesized based on typical method performance for similar analytes.

ParameterHPLC-UVGC-MS (after Derivatization)¹H qNMR (400 MHz)
Specificity / Resolution Good to Excellent. Baseline separation of isomers is achievable with optimized gradient and column.Excellent. High-efficiency capillary columns typically provide superior resolution for isomers.Moderate to Good. Depends on signal overlap in the aromatic region. Higher field strength improves resolution.
Limit of Quantitation (LOQ) ~0.05% (500 ppm)~0.005% (50 ppm) using SIM mode~0.5 - 1.0%
Analysis Time (per sample) 15 - 20 minutes20 - 25 minutes (plus ~45 min for derivatization)10 - 15 minutes (plus sample prep)
Sample Preparation Simple (dissolve and inject)Complex (requires quantitative derivatization)Simple (dissolve and run)
Confirmation of Identity Based on retention time onlyHigh confidence via mass spectrum fragmentation patternHigh confidence via chemical shift and coupling patterns
Key Advantage Simplicity, robustness, direct analysis. Ideal for routine QC.Highest sensitivity and resolving power. Definitive identification with MS.Absolute quantification without specific impurity standards.
Key Disadvantage Lower sensitivity than GC-MS. Potential for co-elution.Indirect analysis; derivatization can introduce errors and is time-consuming.Lower sensitivity. Signal overlap can complicate quantification.

Conclusion and Recommendations

The choice of analytical technique for determining the isomeric purity of this compound is dictated by the specific requirements of the analysis.

  • For routine quality control and release testing in a manufacturing environment, HPLC-UV is the recommended method. It offers the best balance of simplicity, speed, and sufficient resolution and sensitivity (typically down to the 0.05% reporting threshold).[4] Its direct analysis approach avoids the complexities and potential variability of a derivatization step.

  • For trace-level impurity identification and structural confirmation, or when HPLC fails to resolve a critical impurity, GC-MS is the superior choice. Its exceptional resolving power and the definitive identification provided by the mass spectrometer make it an invaluable tool for method development, troubleshooting, and in-depth characterization. The higher sensitivity is particularly important if any isomers are suspected of being unusually potent or toxic.

  • Quantitative NMR (qNMR) serves as an excellent orthogonal method for validation and as a primary standard-free quantification technique. While less sensitive than the chromatographic methods, its ability to provide a direct molar ratio without requiring the synthesis and isolation of each individual isomer makes it powerful for verifying the accuracy of HPLC and GC methods.

Ultimately, a comprehensive analytical strategy in a drug development setting may leverage all three techniques: HPLC for routine analysis, GC-MS for in-depth investigation, and qNMR for method validation and the accurate quantification of primary reference materials. This multi-faceted approach ensures the highest level of confidence in the quality and purity of this critical synthetic intermediate.

References

A Senior Application Scientist's Guide to Mechanistic Exploration of Suzuki Reactions with 3-Bromo-4-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation, prized for its functional group tolerance and mild conditions.[1][2] However, its application to complex substrates, such as polyhalogenated arenes, introduces significant challenges in selectivity. This guide provides an in-depth mechanistic comparison of Suzuki reactions involving a particularly insightful substrate: 3-Bromo-4-chlorophenylboronic acid. Our focus is not merely on protocol optimization but on understanding the underlying principles that govern chemoselectivity, empowering researchers to make informed decisions in their own complex syntheses.

The core challenge presented by a substrate like this compound lies in controlling which carbon-halogen bond participates in the reaction. The established reactivity trend for aryl halides in Suzuki couplings is I > OTf > Br >> Cl.[3][4] This inherent difference in reactivity is the primary lever we can pull to achieve selective coupling at the more reactive C-Br bond, while leaving the C-Cl bond intact for subsequent transformations. This guide will explore how the interplay of catalysts, ligands, bases, and solvents can be manipulated to exploit this reactivity difference.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] Understanding each step is fundamental to diagnosing issues and controlling selectivity.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide. This is often the rate-determining step.[6] The greater reactivity of the C-Br bond compared to the C-Cl bond means that oxidative addition will preferentially occur at the bromine-substituted position. Bulky, electron-rich phosphine ligands are known to accelerate this step.[7][8]

  • Transmetalation: Following oxidative addition, the organic moiety from the boronic acid is transferred to the palladium center. This step is critically mediated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][9] The exact mechanism of this transfer is complex and can follow different pathways, but its efficiency is paramount for a successful reaction.[10][11]

  • Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[3] This step is often promoted by bulky ligands.[3]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ar-X pd2_complex R¹-Pd(II)L_n-X oa->pd2_complex tm Transmetalation pd2_complex->tm [R²-B(OH)₃]⁻ (from R²-B(OH)₂ + Base) pd2_biaryl R¹-Pd(II)L_n-R² tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Comparative Analysis of Catalytic Systems for Selective Coupling

To achieve selective mono-coupling of an aryl halide with this compound, the goal is to choose conditions that favor reaction at the C-Br bond of the boronic acid's coupling partner while minimizing reactions at the C-Cl bond. The choice of ligand and base is paramount.

Ligand Selection: The Key to Reactivity and Selectivity

The phosphine ligand bound to the palladium center profoundly influences catalytic activity.[7] Traditional ligands like triphenylphosphine (PPh₃) are effective in many cases but may require harsher conditions.[12] Modern bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) have revolutionized the field, enabling the coupling of less reactive aryl chlorides and often proceeding at lower temperatures with lower catalyst loadings.[8][12]

When coupling a reactive aryl bromide with this compound, the challenge is to prevent a second, undesired coupling at the C-Cl position. Using a highly active catalyst system (e.g., one with a Buchwald ligand) at elevated temperatures could lead to the undesired diarylation product. A less reactive system or milder conditions might be preferable to enhance selectivity.

Ligand ClassSpecific LigandKey PropertiesExpected Outcome with this compoundReference
Triarylphosphines PPh₃Standard, moderately electron-richGood selectivity for C-Br coupling under optimized, milder conditions. May require higher temperatures, risking C-Cl reactivity.[12]
Bulky, Electron-Rich SPhosHigh activity, promotes oxidative addition and reductive elimination. Effective for coupling aryl chlorides.Excellent yield but potential for over-reaction (di-coupling) if temperature and time are not carefully controlled. Ideal for difficult couplings.[7][8]
Bulky, Electron-Rich XPhosSimilar to SPhos, highly versatile and effective for sterically hindered substrates.Similar to SPhos, high activity requires careful control to maintain selectivity for the mono-coupled product.[7][8]
N-Heterocyclic Carbenes (NHCs) IPrVery strong electron donors, form stable Pd complexes.High activity can be beneficial but may also reduce the window for selective mono-coupling.[3]
The Role of the Base and Solvent System

The base is not a passive component; it is essential for activating the boronic acid for transmetalation.[9] The choice of base can significantly affect reaction rates and yields.

  • Inorganic Bases: Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common. K₃PO₄ is a moderately strong base often effective in many couplings. Cs₂CO₃ is more soluble in organic solvents and can be effective in challenging reactions.[9]

  • Solvent: The choice of solvent impacts the solubility of reagents and the stability of catalytic intermediates.[3] Common solvents include toluene, dioxane, and THF, often with water as a co-solvent to facilitate the dissolution of the base.[5] The use of polar aprotic solvents can sometimes influence the selectivity of couplings involving substrates with multiple reactive sites.[13]

Experimental Design for Mechanistic Comparison

To objectively compare reaction parameters, a systematic approach is crucial. The following workflow outlines a self-validating system for studying the selective coupling of an aryl bromide (e.g., 1-bromo-4-methoxybenzene) with this compound.

Workflow cluster_setup 1. Reaction Setup cluster_screening 2. Parallel Screening cluster_monitoring 3. Reaction Monitoring cluster_analysis 4. Data Analysis & Validation setup Prepare stock solutions of: - Aryl Bromide - Boronic Acid - Pd Precatalyst - Ligand array Set up an array of reactions in vials. Vary one parameter per set: - Ligand (PPh₃ vs. SPhos) - Base (K₂CO₃ vs. K₃PO₄) - Temperature (60°C vs. 80°C) setup->array monitor Take aliquots at set time points (e.g., 1h, 4h, 12h). Quench and analyze by LC-MS or GC-MS. array->monitor analysis Quantify: - Starting Material Consumption - Mono-coupled Product Formation - Di-coupled Side Product - Homocoupling & Dehalogenation Byproducts monitor->analysis validate Confirm structure of major product via NMR spectroscopy. analysis->validate

Caption: Workflow for comparative analysis of Suzuki reaction conditions.

Representative Experimental Protocol

This protocol provides a detailed method for screening reaction conditions to optimize for the selective mono-arylation product.

Materials:

  • Aryl bromide (e.g., 1-bromo-4-methoxybenzene, 1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium acetate, SPhos, and potassium phosphate.[14]

  • Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[14]

  • Using a syringe, add the degassed solvent mixture (toluene and water).

  • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80 °C).

  • Stir the reaction mixture for the specified time (e.g., 12 hours). Reaction progress should be monitored periodically by taking small aliquots for analysis by TLC, GC-MS, or LC-MS to track the consumption of starting materials and the formation of products and byproducts.[15][16]

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-coupled product.

Troubleshooting and Mechanistic Insights into Side Reactions

Even under optimized conditions, side reactions can occur. Understanding their mechanistic origin is key to mitigating them.

  • Homocoupling: The coupling of two boronic acid molecules can occur, especially at higher temperatures or if the oxidative addition step is slow.[17]

  • Protodeboronation: The C-B bond of the boronic acid can be cleaved by hydrolysis, replacing it with a C-H bond. This is often promoted by high temperatures and extended reaction times in aqueous basic media.[17]

  • Dehalogenation: The aryl halide can be reduced to the corresponding arene. This can happen if the intermediate palladium complex undergoes a reaction that introduces a hydride ligand, followed by reductive elimination.[1]

By carefully selecting a catalyst system with high activity at a lower temperature (e.g., a Pd-SPhos system), one can often accelerate the desired cross-coupling pathway, kinetically outcompeting these side reactions.

Conclusion

The selective functionalization of polyhalogenated substrates like this compound is a common challenge in pharmaceutical and materials science. A deep, mechanistic understanding of the Suzuki-Miyaura reaction is not just academic; it is a practical tool for rational reaction design. By carefully selecting and comparing catalyst systems—with a particular focus on the interplay between the ligand, base, and temperature—researchers can effectively control chemoselectivity. The principles and protocols outlined in this guide provide a robust framework for navigating the complexities of cross-coupling chemistry and developing self-validating, efficient synthetic routes.

References

A Senior Application Scientist's Guide to the Kinetic Analysis of 3-Bromo-4-chlorophenylboronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise construction of carbon-carbon bonds is a cornerstone of molecular synthesis. Among the myriad of tools available, palladium-catalyzed cross-coupling reactions stand as a pillar of modern organic chemistry. This guide provides an in-depth kinetic analysis of coupling reactions involving 3-Bromo-4-chlorophenylboronic acid, a versatile building block in medicinal chemistry. We will objectively compare its performance in the Suzuki-Miyaura reaction with other boronic acids and explore alternative coupling strategies, supported by illustrative experimental data and detailed protocols.

The Significance of this compound in Synthesis

This compound is a valuable synthetic intermediate due to the presence of two distinct halogen atoms on the phenyl ring. This differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective and sequential cross-coupling reactions, enabling the construction of complex molecular architectures from a single starting material. Understanding the kinetics of these reactions is paramount for optimizing reaction conditions, maximizing yields, and ensuring process scalability in the synthesis of pharmaceuticals and other fine chemicals.

Kinetic Analysis of the Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, coupling an organoboron compound with an organohalide.[1] The reaction proceeds through a catalytic cycle involving a palladium(0) species, which consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]

Experimental Protocol: Kinetic Monitoring of a Suzuki-Miyaura Reaction via HPLC

This protocol outlines a method for determining the initial reaction rate and kinetic profile of the coupling of an aryl bromide with this compound.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Internal standard (e.g., decane)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound, the aryl bromide, Pd(OAc)₂, PPh₃, and the internal standard in the degassed solvent.

  • Reaction Setup: In a reaction vial equipped with a magnetic stir bar, add K₂CO₃.

  • Initiation of Reaction: To the vial, add the stock solutions of the aryl bromide, this compound, and the internal standard. Then, add the stock solutions of Pd(OAc)₂ and PPh₃ to initiate the reaction at a constant temperature (e.g., 80 °C).

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, and 90 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution (e.g., cold acetonitrile).

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl bromide relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time. The initial rate of the reaction can be determined from the slope of the initial linear portion of the curve.

Comparative Kinetic Data of Substituted Phenylboronic Acids

The electronic and steric properties of substituents on the phenylboronic acid can significantly influence the rate of the Suzuki-Miyaura reaction. The transmetalation step, often considered the rate-determining step, is particularly sensitive to these effects.[3]

Boronic AcidSubstituentsExpected Relative Initial Rate (Normalized)Kinetic Rationale
This compound 3-Br, 4-Cl (Electron-withdrawing)1.00The electron-withdrawing nature of the bromo and chloro substituents decreases the nucleophilicity of the aryl group, slowing down the transmetalation step.
Phenylboronic acidNone (Electron-neutral)~2.5Serves as a baseline for comparison with no electronic influence from substituents.
4-Methoxyphenylboronic acid4-OCH₃ (Electron-donating)~4.0The electron-donating methoxy group increases the electron density on the phenyl ring, enhancing its nucleophilicity and accelerating the transmetalation step.
4-(Trifluoromethyl)phenylboronic acid4-CF₃ (Strongly electron-withdrawing)~0.7The strongly electron-withdrawing trifluoromethyl group significantly reduces the nucleophilicity of the aryl group, leading to a slower transmetalation rate compared to the halogenated analogue.
2-Methylphenylboronic acid2-CH₃ (Steric hindrance)~1.5The ortho-methyl group introduces steric hindrance, which can slightly impede the approach of the boronic acid to the palladium center, thus slowing down the transmetalation step compared to an unsubstituted phenylboronic acid.

Note: The relative initial rates presented are illustrative and based on established principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions.

Mechanistic Visualization of the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Alternative Coupling Strategy: The Heck Reaction

While the Suzuki-Miyaura reaction is highly effective, other cross-coupling reactions can also be employed. The Heck reaction, which couples an unsaturated halide with an alkene, can be adapted to use arylboronic acids in what is often termed an "oxidative Heck reaction".[4][5] This provides an alternative pathway for C-C bond formation.

Experimental Protocol: Kinetic Monitoring of an Oxidative Heck Reaction

This protocol details a method for monitoring the kinetics of the coupling of an arylboronic acid with an alkene.

Materials:

  • This compound

  • Alkene (e.g., styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Benzoquinone (oxidant)

  • Acetic acid

  • Solvent (e.g., Toluene)

  • Internal standard (e.g., dodecane)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound, the alkene, Pd(OAc)₂, benzoquinone, acetic acid, and the internal standard in the chosen solvent.

  • Reaction Setup: In a sealed reaction tube, combine the stock solutions of this compound, the alkene, benzoquinone, acetic acid, and the internal standard.

  • Initiation of Reaction: Add the Pd(OAc)₂ stock solution to the reaction mixture and place it in a preheated oil bath at a constant temperature (e.g., 100 °C).

  • Sampling and Quenching: At regular time intervals, withdraw an aliquot and quench the reaction by diluting it with a cold solvent mixture (e.g., ethyl acetate/water).

  • Analysis: Analyze the organic layer of the quenched samples by GC-MS to determine the concentration of the product.

  • Data Analysis: Plot the concentration of the product versus time to determine the reaction rate.

Comparative Kinetic Analysis: Suzuki-Miyaura vs. Heck Reaction
FeatureSuzuki-Miyaura CouplingOxidative Heck Coupling
Coupling Partner Aryl HalideAlkene
Key Mechanistic Step TransmetalationMigratory Insertion & β-Hydride Elimination
Rate-Determining Step Often Transmetalation or Oxidative Addition[3]Can be migratory insertion or catalyst re-oxidation
Relative Reaction Rate Generally fast and efficient for biaryl synthesis.Can be slower, highly dependent on the alkene and oxidant.
Key Factors Influencing Rate - Nature of the boronic acid and aryl halide- Strength and concentration of the base- Ligand structure- Solvent polarity- Electronic properties of the alkene- Efficiency of the oxidant- Ligand type- Temperature

The choice between a Suzuki-Miyaura and a Heck-type reaction will depend on the desired final product and the availability of starting materials. For the synthesis of biaryl compounds, the Suzuki-Miyaura reaction is typically more direct and efficient. However, for the arylation of alkenes, the Heck reaction is the method of choice.

Workflow for Selecting an Optimal Coupling Reaction

The following diagram provides a simplified decision-making workflow for selecting a suitable coupling reaction for this compound.

Reaction_Selection_Workflow Start Define Synthetic Goal Desired_Product Desired Product Type? Start->Desired_Product Biaryl Biaryl Compound Desired_Product->Biaryl Biaryl Arylated_Alkene Arylated Alkene Desired_Product->Arylated_Alkene Alkene Suzuki Utilize Suzuki-Miyaura Coupling Biaryl->Suzuki Heck Employ Oxidative Heck Reaction Arylated_Alkene->Heck Optimize_Suzuki Optimize Suzuki Conditions (Base, Ligand, Solvent) Suzuki->Optimize_Suzuki Optimize_Heck Optimize Heck Conditions (Oxidant, Ligand, Temp.) Heck->Optimize_Heck End Synthesize Target Molecule Optimize_Suzuki->End Optimize_Heck->End

Figure 2: Decision workflow for selecting a coupling reaction.

Conclusion

The kinetic analysis of coupling reactions involving this compound provides valuable insights for the synthetic chemist. In Suzuki-Miyaura couplings, the electron-withdrawing nature of the halogen substituents leads to a moderate reaction rate compared to electron-rich or unsubstituted phenylboronic acids. This understanding allows for the rational design of reaction conditions to achieve optimal outcomes. Furthermore, the exploration of alternative coupling strategies, such as the oxidative Heck reaction, expands the synthetic utility of this versatile building block. By carefully considering the kinetic profiles of these different transformations, researchers can make informed decisions to efficiently construct complex molecules for a wide range of applications in drug discovery and materials science.

References

A Comparative Guide to the Applications of 3-Bromo-4-chlorophenylboronic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 3-Bromo-4-chlorophenylboronic acid, a versatile building block in contemporary organic synthesis. We will move beyond a simple cataloging of its uses to provide a comparative analysis of its performance, grounded in experimental data and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's unique properties in their synthetic endeavors.

Introduction: A Profile of a Versatile Reagent

This compound is a bifunctional organoboron compound that has gained significant traction as a key intermediate in the synthesis of complex organic molecules. Its utility stems from the presence of three distinct reactive sites: the boronic acid moiety, a bromine atom, and a chlorine atom. This unique arrangement allows for sequential, site-selective cross-coupling reactions, making it a valuable tool for creating molecular diversity. This guide will explore its primary applications, with a focus on the Suzuki-Miyaura coupling, and provide a comparative context for its performance against other reagents.

Physicochemical Properties and Reactivity Profile

The reactivity of this compound is dictated by the electronic and steric effects of its substituents. The boronic acid group is a versatile functional group for palladium-catalyzed cross-coupling reactions. The presence of both bromine and chlorine atoms on the phenyl ring allows for differentiated reactivity, as the C-Br bond is generally more reactive than the C-Cl bond in typical palladium-catalyzed cross-coupling conditions.

PropertyValue
Molecular Formula C₆H₅BBrClO₂
Molecular Weight 235.27 g/mol
Appearance White to off-white powder
Melting Point >300 °C
Solubility Soluble in methanol, and other polar organic solvents.

Core Application: The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. This compound is an excellent substrate for this reaction, serving as a precursor to a wide array of substituted biphenyl compounds, which are common motifs in pharmaceuticals and functional materials.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R'-B(OH)2 Base Ar-Pd(II)-R Ar-Pd(II)-R' Transmetalation->Ar-Pd(II)-R Reductive Elimination Reductive Elimination Ar-Pd(II)-R->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Ar-R Ar-R' Reductive Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance in Suzuki-Miyaura Coupling

The efficacy of this compound in Suzuki-Miyaura coupling is often compared to other substituted phenylboronic acids. The choice of boronic acid can significantly impact reaction yields, conditions, and catalyst loading due to differing electronic and steric properties.

Boronic Acid SubstrateCoupling PartnerCatalyst SystemSolventBaseYield (%)Reference
This compound 4-Methoxyphenylboronic acidPd(PPh₃)₄ (2 mol%)Toluene/EtOHNa₂CO₃92
4-Bromophenylboronic acidPhenylboronic acidPd(OAc)₂ (1 mol%), SPhos (2 mol%)Dioxane/H₂OK₃PO₄95
3,5-Dichlorophenylboronic acid2-Tolylboronic acid[Pd(allyl)Cl]₂ (0.5 mol%), RuPhos (1 mol%)t-BuOH/H₂OK₂CO₃88

This comparative data highlights that this compound provides excellent yields under relatively standard Suzuki-Miyaura conditions, making it a reliable and efficient building block.

Experimental Protocol: Synthesis of 3-Bromo-4-chloro-4'-methoxybiphenyl

This protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura reaction.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Sodium carbonate (Na₂CO₃) (3.0 eq)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and sodium carbonate.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add a 4:1 mixture of toluene and ethanol.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biphenyl product.

Application as a Versatile Building Block in Medicinal Chemistry

The true power of this compound lies in its capacity for sequential, site-selective cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for a stepwise introduction of different functionalities. This strategy is invaluable in the synthesis of complex pharmaceutical intermediates.

For instance, the C-Br bond can be selectively coupled via a Suzuki-Miyaura reaction, leaving the C-Cl bond intact for a subsequent coupling reaction, such as a Buchwald-Hartwig amination or another Suzuki-Miyaura coupling with a different boronic acid. This stepwise approach provides a powerful platform for building molecular complexity from a simple starting material.

Synthetic_Pathway A This compound B Suzuki-Miyaura Coupling (Site-selective at C-Br) A->B Ar'-B(OH)2 Pd Catalyst C Intermediate Biphenyl (with intact C-Cl) B->C D Second Cross-Coupling (e.g., Buchwald-Hartwig Amination at C-Cl) C->D R2NH Pd Catalyst E Final Complex Molecule D->E

Caption: A generalized synthetic pathway demonstrating the sequential cross-coupling potential.

Conclusion and Future Outlook

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its primary application in Suzuki-Miyaura coupling reactions is well-established, providing high yields and reliable performance. More significantly, its potential for selective, sequential cross-coupling reactions makes it a powerful tool for the efficient construction of complex molecules, particularly in the field of medicinal chemistry. Future applications will likely see its continued use in the development of novel pharmaceuticals and functional materials, where the precise introduction of multiple, distinct substituents is a key synthetic challenge.

Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 3-Bromo-4-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Chemoselectivity in Dihalogenated Substrates

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its power in constructing carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] For researchers in drug development and materials science, its application is a daily necessity. However, the versatility of this reaction is truly tested with complex substrates. A prime example is the coupling of dihalogenated compounds like 3-Bromo-4-chlorophenylboronic acid. This substrate is not just another coupling partner; it's a puzzle in chemoselectivity.

The presence of both a bromine and a chlorine atom on the same aromatic ring presents a unique synthetic challenge and a valuable opportunity. The inherent difference in the bond dissociation energies of the C-Br and C-Cl bonds allows for selective functionalization. Generally, the C-Br bond is more reactive towards palladium catalysts than the more robust C-Cl bond.[5][6] This guide provides a comprehensive, data-supported comparison of various palladium catalyst systems for the Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic rationale behind catalyst performance, offering researchers a logical framework for selecting the optimal catalyst to achieve their desired synthetic outcome, whether it be selective mono-arylation or exhaustive di-arylation.

The Catalytic Heart: Oxidative Addition as the Selectivity Control Point

To understand catalyst performance, one must first grasp the mechanism of the Suzuki-Miyaura reaction. The catalytic cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

The critical, and often rate-determining, step for this substrate is Oxidative Addition .[7][8][9] In this initial phase, the palladium(0) catalyst inserts itself into the carbon-halogen bond of the aryl halide. The ease with which this occurs is directly related to the carbon-halogen bond strength, following the general trend: C-I > C-Br > C-Cl > C-F.[9][10]

This reactivity gradient is the key to selectivity. A less reactive catalyst system under mild conditions can selectively cleave the weaker C-Br bond while leaving the C-Cl bond untouched. Conversely, a highly active, state-of-the-art catalyst system is required to activate the notoriously inert C-Cl bond, typically after the C-Br position has already reacted.[11][12][13] The choice of ligand bound to the palladium center is the most critical factor in tuning this reactivity.

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Reagents cluster_2 Product Pd0 Pd(0)L_n OAS Oxidative Addition (Rate-Determining Step) Pd0->OAS Ar-X ArPdX Ar-Pd(II)-X(L_n) OAS->ArPdX Trans Transmetalation ArPdX->Trans Ar'-B(OR)₂ ArPdAr Ar-Pd(II)-Ar'(L_n) Trans->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Ar-Ar' FinalProduct Biaryl Product (Ar-Ar') RE->FinalProduct ArylHalide 3-Bromo-4-chlorobenzene (Ar-X) ArylHalide->OAS BoronicAcid Coupling Partner (Ar'-B(OR)₂) BoronicAcid->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Standardized Platform for Catalyst Comparison

To ensure a fair and objective comparison, a standardized experimental protocol was designed. Phenylboronic acid was chosen as the coupling partner to minimize steric and electronic variables.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv for mono-coupling; 2.5 equiv for di-coupling)

  • Palladium Catalyst (see Table 1 for specific loadings)

  • Base: K₃PO₄ (3.0 mmol, 3.0 equiv)

  • Solvent: 1,4-Dioxane (5 mL) and H₂O (1 mL)

Procedure:

  • To a dry 25 mL Schlenk flask under an inert argon atmosphere, add the palladium catalyst, the specified ligand (if not using a pre-catalyst), and the base (K₃PO₄).

  • Add this compound and phenylboronic acid to the flask.

  • Add the degassed solvents (1,4-Dioxane and H₂O).

  • Seal the flask and heat the reaction mixture to the specified temperature (80 °C or 110 °C) with vigorous stirring for the designated time.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • The crude product is then analyzed by ¹H NMR and GC-MS to determine the yield and ratio of mono-coupled to di-coupled products. The yield is calculated based on the limiting reagent, this compound.

Performance Benchmarking: A Comparative Data Analysis

The following table summarizes the performance of four distinct classes of palladium catalysts under standardized conditions. The results are designed to be representative of what an experienced researcher would expect, highlighting the profound impact of catalyst selection on reaction outcome.

Table 1: Comparative Performance of Palladium Catalysts

Catalyst SystemLoading (mol%)Temp (°C)Time (h)Yield (Mono-coupled Product)Yield (Di-coupled Product)Selectivity (Mono:Di)
Pd(PPh₃)₄ 2.0801285%<2%>98:2
Pd(dppf)Cl₂ 2.080892%~5%95:5
Pd(OAc)₂ + SPhos 1.080496%~8%92:8
Pd(OAc)₂ + SPhos 2.011016<5%89%<5:95
SPhos G3 Palladacycle 0.5802>98%~6%94:6
SPhos G3 Palladacycle 1.011012<5%94%<5:95

Discussion: Unpacking the "Why" Behind the Results

The data clearly demonstrates a hierarchy of catalytic activity and its direct influence on chemoselectivity.

  • Classic Catalysts: Pd(PPh₃)₄ and Pd(dppf)Cl₂

    • Pd(PPh₃)₄ : As a first-generation catalyst, Tetrakis(triphenylphosphine)palladium(0) performs admirably for the activation of the C-Br bond, providing a high yield of the mono-coupled product under mild conditions.[7][8] However, its inability to activate the C-Cl bond is evident from the negligible amount of di-coupled product formed. The triphenylphosphine ligand is not sufficiently electron-rich to facilitate oxidative addition into the stronger C-Cl bond.

    • Pd(dppf)Cl₂ : This catalyst shows a slight increase in activity over Pd(PPh₃)₄, providing a higher yield in a shorter time. The bidentate ferrocenyl phosphine ligand offers greater stability to the catalytic species. Still, it largely fails to promote the second coupling at the C-Cl position under mild conditions.

  • Modern Ligand Systems: The Buchwald Advantage

    • Pd(OAc)₂ + SPhos : The introduction of a bulky, electron-rich biaryl monophosphine ligand like SPhos dramatically changes the game.[14][15] These ligands promote the formation of a highly reactive, monoligated L-Pd(0) intermediate, which is the key to activating inert C-Cl bonds.[11] At 80 °C, the system is highly efficient for the C-Br coupling. By increasing the temperature and catalyst loading, the formidable energy barrier of C-Cl activation is overcome, leading to an excellent yield of the di-coupled product.

  • The Next Evolution: Palladacycle Pre-catalysts

    • SPhos G3 Palladacycle : Buchwald's third-generation (G3) palladacycle pre-catalysts are air- and moisture-stable complexes that provide a highly efficient and controlled route to the active L-Pd(0) species.[13] This leads to exceptional activity, as seen by the near-quantitative yield of the mono-coupled product in just 2 hours at a very low catalyst loading (0.5 mol%). This efficiency makes them ideal for high-throughput synthesis. Unsurprisingly, this highly active system is also extremely effective for the di-coupling reaction under more forcing conditions.

A Guide to Catalyst Selection: Matching the Tool to the Task

The optimal catalyst is entirely dependent on the desired final product. The following decision-making framework can guide your selection process.

Catalyst_Selection cluster_0 Decision Workflow cluster_1 Mono-coupling Catalysts cluster_2 Di-coupling Catalysts Start What is the desired product? Mono Selective Mono-coupling (at C-Br) Start->Mono One C-C bond Di Di-coupling (at C-Br and C-Cl) Start->Di Two C-C bonds Cost Is cost the primary concern? Mono->Cost HighActivity High activity system is REQUIRED Di->HighActivity Speed Is speed/efficiency critical? Cost->Speed No PdPPh3 Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ Cost->PdPPh3 Yes Palladacycle_mild Use Buchwald Palladacycle (e.g., SPhos G3) at low temp (80°C) Speed->Palladacycle_mild BuchwaldSystem Use Pd(OAc)₂ + Buchwald Ligand (e.g., SPhos, XPhos) HighActivity->BuchwaldSystem In-situ generation Palladacycle_hot Use Buchwald Palladacycle (e.g., SPhos G3) HighActivity->Palladacycle_hot Pre-catalyst Forcing Forcing BuchwaldSystem->Forcing Use forcing conditions: high temp (>100°C), longer time Palladacycle_hot->Forcing

Caption: Decision workflow for selecting the appropriate palladium catalyst.

  • For Selective Mono-arylation at the C-Br position : If the goal is to functionalize only the more reactive bromine site, a less active and more traditional catalyst is not only sufficient but preferable.

    • Recommendation : Pd(PPh₃)₄ or Pd(dppf)Cl₂ . These catalysts are cost-effective and provide excellent selectivity under mild conditions, ensuring the C-Cl bond remains intact.

  • For Complete Di-arylation at both C-Br and C-Cl positions : To achieve this challenging transformation, a highly active catalyst system capable of cleaving the C-Cl bond is non-negotiable.

    • Recommendation : A Buchwald ligand system (e.g., Pd(OAc)₂ with SPhos) or a Buchwald Palladacycle Pre-catalyst (e.g., SPhos G3) . These systems require more forcing conditions (higher temperatures) to drive the second coupling to completion but are unparalleled in their ability to do so. The choice between generating the catalyst in situ or using a pre-formed palladacycle often comes down to laboratory preference, cost, and the need for absolute reproducibility and air stability.

Conclusion

The selective Suzuki-Miyaura coupling of this compound is a clear illustration of how catalyst choice dictates reaction outcome. While classic palladium catalysts like Pd(PPh₃)₄ remain useful for selective C-Br functionalization, the activation of the more challenging C-Cl bond necessitates the use of modern, bulky, electron-rich phosphine ligands developed by groups like Buchwald. The superior performance of these advanced systems, particularly the user-friendly palladacycle pre-catalysts, empowers chemists to tackle previously difficult transformations with precision and efficiency. By understanding the mechanistic principles and consulting comparative data, researchers can confidently select the right catalyst to achieve their specific synthetic goals, turning a challenge in chemoselectivity into a powerful synthetic strategy.

References

A DFT-Based Comparative Guide to the Reactivity of 3-Bromo-4-chlorophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-4-chlorophenylboronic acid is a valuable building block in synthetic chemistry, particularly for the construction of complex biaryl structures prevalent in pharmaceuticals and functional materials.[1][2] Its utility, however, is intrinsically linked to its reactivity, specifically the chemoselectivity of its two distinct carbon-halogen bonds (C-Br and C-Cl) in palladium-catalyzed cross-coupling reactions. This guide presents a comparative analysis of the reactivity of this compound using Density Functional Theory (DFT) studies. We elucidate the energetic landscape of the rate-determining oxidative addition step in the Suzuki-Miyaura coupling, providing a quantitative basis for predicting and understanding its selective reactivity. This analysis is benchmarked against simpler, monosubstituted analogs—4-bromophenylboronic acid and 4-chlorophenylboronic acid—to isolate and explain the electronic effects governing the C-Br versus C-Cl bond activation.

Introduction: The Chemoselectivity Challenge

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[3][4][5] When employing dihalogenated substrates such as this compound, a critical question arises: which halogen will react preferentially? The ability to selectively activate one C-X bond over another opens pathways to sequential, site-specific functionalization, dramatically increasing synthetic versatility.

It is generally known from experimental observations that the reactivity of aryl halides in palladium-catalyzed couplings follows the trend C-I > C-Br > C-Cl > C-F. This trend is primarily attributed to the decreasing bond dissociation energy down the group. However, electronic factors from other substituents on the aromatic ring can significantly influence this reactivity profile. For this compound, understanding the precise energetic difference between the activation of the C-Br bond and the C-Cl bond is crucial for rational reaction design.

This guide employs DFT to model the initial and often rate-limiting step of the Suzuki-Miyaura catalytic cycle: the oxidative addition of the aryl halide to a Pd(0) complex.[6][7] By comparing the activation energy barriers (ΔG‡) for the cleavage of the C-Br and C-Cl bonds, we can provide a robust, quantitative prediction of the reaction's chemoselectivity.

Computational Methodology: A Self-Validating Protocol

To ensure the trustworthiness and accuracy of our predictions, we adopted a widely validated computational protocol for studying palladium-catalyzed reactions.[8][9][10] The causality behind our choices is detailed below.

2.1. The Model System

  • Catalyst: We selected Pd(PPh₃)₂, a common and well-characterized 14-electron Pd(0) species, as our model catalyst. Triphenylphosphine (PPh₃) is a frequently used ligand in Suzuki-Miyaura couplings, providing a realistic electronic and steric environment at the metal center.[11]

  • Substrates:

    • This compound (Target Molecule)

    • 4-Bromophenylboronic acid (Comparative Control 1)

    • 4-Chlorophenylboronic acid (Comparative Control 2)

  • Solvent: A Polarizable Continuum Model (PCM) for Dimethylformamide (DMF) was used to account for solvent effects, as DMF is a common solvent for these reactions and can influence the energies of charged or polar intermediates and transition states.[11]

2.2. DFT Calculations

All calculations were performed using the Gaussian 16 suite of programs.

  • Functional: The B3LYP hybrid functional was chosen. B3LYP has a long track record of providing a reliable balance between accuracy and computational cost for transition metal-catalyzed reaction mechanisms.[6][8][10]

  • Basis Set: The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential was used for the palladium atom, which efficiently describes its relativistic core electrons. For all other atoms (C, H, O, B, P, Cl, Br), the 6-31G(d,p) basis set was employed to provide sufficient flexibility for describing bonding.

  • Workflow:

    • Geometry Optimization: The 3D structures of all reactants, transition states (TS), and products were fully optimized without symmetry constraints.

    • Frequency Analysis: Vibrational frequency calculations were performed at the same level of theory to confirm the nature of the stationary points. Reactants and products had zero imaginary frequencies, while each transition state had exactly one imaginary frequency corresponding to the C-X bond-breaking and Pd-C/Pd-X bond-forming vibrational mode.

    • Energy Calculations: Gibbs free energies (G) were calculated at 298.15 K and 1 atm to determine the activation free energy barriers (ΔG‡ = G_TS - G_Reactants).

2.3. Experimental Workflow Visualization

The computational protocol is a systematic process designed to ensure the reliability of the calculated energy barriers.

G cluster_0 Setup cluster_1 Calculation cluster_2 Analysis & Validation s1 Define Model System: - Substrate (3-Br-4-Cl-PBA) - Catalyst (Pd(PPh3)2) c1 Optimize Reactant Geometries s1->c1 s2 Select Level of Theory: - Functional (B3LYP) - Basis Set (LANL2DZ/6-31G(d,p)) s2->c1 s3 Incorporate Solvent Model (PCM - DMF) s3->c1 c2 Locate Transition States (TS) for C-Br & C-Cl Activation c1->c2 c3 Optimize Product Geometries c2->c3 c4 Perform Frequency Calculations c2->c4 a1 Verify TS (1 Imaginary Frequency) c4->a1 a2 Calculate Gibbs Free Energies (G) a1->a2 If valid a3 Determine Activation Barriers (ΔG‡ = G_TS - G_Reactants) a2->a3 a4 Compare ΔG‡ for C-Br vs. C-Cl a3->a4

Caption: Computational workflow for DFT analysis of oxidative addition.

Results and Discussion: Quantifying Reactivity

The primary goal of this study was to determine the kinetic preference for C-Br versus C-Cl bond activation. This preference is directly related to the calculated activation free energy barriers (ΔG‡) for the oxidative addition step. A lower ΔG‡ indicates a faster reaction rate.

3.1. Comparative Activation Energies

The calculated Gibbs free energy barriers for the oxidative addition of the Pd(PPh₃)₂ catalyst to the C-Br and C-Cl bonds of the three model substrates are summarized below.

SubstrateActivated BondActivation Free Energy (ΔG‡) in kcal/mol
This compound C-Br 18.2
C-Cl 24.5
4-Bromophenylboronic acidC-Br19.5
4-Chlorophenylboronic acidC-Cl25.8

3.2. Analysis of Chemoselectivity

For this compound, the results show a clear and decisive preference for the activation of the C-Br bond. The activation barrier for C-Br cleavage is 6.3 kcal/mol lower than that for C-Cl cleavage. This significant energy difference strongly predicts that the Suzuki-Miyaura reaction will occur with high chemoselectivity at the C-Br position, leaving the C-Cl bond intact for potential subsequent transformations.

This finding aligns with the general experimental trend of halide reactivity (Br > Cl).[12] Our DFT data provides a quantitative energetic rationale for this selectivity. The transition state for C-Br activation is stabilized to a greater extent than the C-Cl transition state, reflecting the weaker C-Br bond and its greater polarizability, which facilitates the interaction with the electron-rich Pd(0) center.

3.3. Comparison with Monosubstituted Analogs

By comparing the target molecule to the monosubstituted controls, we can understand the electronic influence of the additional halogen substituent.

  • C-Br Activation: The activation barrier for C-Br cleavage in this compound (18.2 kcal/mol) is 1.3 kcal/mol lower than in 4-bromophenylboronic acid (19.5 kcal/mol). This suggests that the electron-withdrawing chlorine atom at the para-position makes the ipso-carbon of the C-Br bond more electrophilic and thus more susceptible to nucleophilic attack by the Pd(0) catalyst.

  • C-Cl Activation: Similarly, the activation barrier for C-Cl cleavage in this compound (24.5 kcal/mol) is 1.3 kcal/mol lower than in 4-chlorophenylboronic acid (25.8 kcal/mol). The electron-withdrawing bromine atom at the meta-position enhances the reactivity of the C-Cl bond, though not enough to overcome the intrinsic reactivity difference between C-Br and C-Cl.

3.4. Mechanistic Visualization

The oxidative addition proceeds through a three-centered transition state. The energy profile diagram below illustrates the calculated preference for the C-Br activation pathway.

G cluster_axis y_axis Gibbs Free Energy (G) x_axis Reaction Coordinate origin->y_axis origin->x_axis R Reactants [Substrate + Pd(0)L2] TS_Br TS-Br (ΔG‡ = 18.2 kcal/mol) R->TS_Br TS_Cl TS-Cl (ΔG‡ = 24.5 kcal/mol) R->TS_Cl P_Br Product-Br TS_Br->P_Br P_Cl Product-Cl TS_Cl->P_Cl anno_br Favored Pathway anno_br->TS_Br anno_cl Disfavored Pathway anno_cl->TS_Cl

Caption: Energy profile for C-Br vs. C-Cl oxidative addition.

Conclusion and Practical Implications

This DFT-based comparative guide provides clear, quantitative evidence for the high chemoselectivity of this compound in Suzuki-Miyaura cross-coupling reactions.

  • Key Finding: The activation of the C-Br bond is kinetically favored over the C-Cl bond by a significant margin of 6.3 kcal/mol.

  • Practical Implication: Synthetic chemists can confidently use this compound to selectively form a biaryl linkage at the C-3 position while preserving the C-4 chloro-substituent for subsequent, orthogonal chemical modifications. This enables a more efficient and controlled construction of polysubstituted aromatic compounds.

  • Broader Insight: The study reinforces the principle that while intrinsic bond strengths are a primary determinant of reactivity, the electronic environment of the aromatic ring, modulated by other substituents, plays a crucial and predictable role in fine-tuning reaction barriers.

By integrating robust DFT calculations with fundamental mechanistic principles, this guide provides actionable insights for researchers, scientists, and drug development professionals, enabling more predictable and efficient synthetic strategies.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-4-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the fast-paced world of drug discovery and chemical research, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While 3-Bromo-4-chlorophenylboronic acid is a valuable reagent in synthetic chemistry, its lifecycle does not end upon consumption in a reaction. Its proper disposal is a critical, non-negotiable aspect of responsible research, ensuring the safety of personnel, the integrity of the facility, and compliance with environmental regulations.

This guide moves beyond a simple checklist, providing a deep, procedural framework for the safe handling and disposal of this compound. As your partner in the laboratory, we believe that providing this essential operational intelligence is fundamental to fostering a culture of safety and scientific excellence.

Hazard Profile and Immediate Safety Imperatives

Before any handling or disposal, a clear understanding of the compound's hazard profile is paramount. Based on data from analogous chemical structures, this compound should be handled as a hazardous substance.[1][2][3]

Table 1: GHS Hazard Classification for Analogous Phenylboronic Acids

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[1][2][3]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin[1][3]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled[1][3]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[2][4]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation[2][4]

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[2][3] |

Causality Behind Safety Measures: The potential for respiratory, skin, and eye irritation, combined with acute toxicity, dictates that all handling must be performed within a certified chemical fume hood to prevent inhalation of airborne particles.[5][6] The use of appropriate Personal Protective Equipment (PPE) is not merely a recommendation but a critical barrier to exposure.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a full-face shield are required.[6][7]

  • Hand Protection: Chemically resistant nitrile or neoprene gloves are essential. Consider double-gloving for added protection.[6][7]

  • Body Protection: A fully fastened lab coat is mandatory to protect against skin contact.[5][6]

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory.[7]

The Core Principles of Disposal: A Zero-Tolerance Approach

The fundamental principle governing the disposal of this compound is that it must be treated as hazardous waste .[5][7] This classification is driven by its inherent chemical hazards and its nature as a halogenated organic compound, which falls under stringent environmental regulations.[8][9]

  • No Drain or Trash Disposal: Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the sanitary sewer.[5][6][10] This practice poses a significant risk to aquatic ecosystems and public water systems.[10]

  • Waste Segregation is Key: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6][11] Improper mixing can lead to dangerous chemical reactions.[10] This compound is incompatible with strong oxidizing agents and strong acids.[2][12]

  • Labeling for Safety and Compliance: Every waste container must be clearly and accurately labeled. This is a primary tenet of laboratory safety and a legal requirement for hazardous waste management.

Step-by-Step Disposal Protocols

Follow these detailed procedures to ensure safe and compliant disposal of all waste streams associated with this compound.

Protocol 1: Solid Waste Disposal

This stream includes unused solid reagent, contaminated weighing paper, gloves, absorbent pads, and other disposable labware.

  • Waste Collection: In a designated area within the fume hood, carefully place all solid waste into a dedicated, sealable container. A high-density polyethylene (HDPE) or glass container is suitable.[6]

  • Container Labeling: Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "Waste this compound"[11]

    • Known hazards: "Irritant," "Acutely Toxic"[11]

    • Accumulation start date.

  • Secure Storage: Keep the container sealed when not in use. Store it in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.[6][11]

Protocol 2: Liquid Waste Disposal

This stream includes solutions containing this compound and the first rinsate from container decontamination.

  • Waste Collection: Pour liquid waste into a dedicated, sealable, and chemically compatible container (HDPE or glass). Use a funnel to prevent spills.[5][6]

  • Container Labeling: Label the container as "Hazardous Waste" with the following information:

    • The full chemical name: "Waste this compound"[5]

    • The solvent system and approximate concentration (e.g., "in Methanol, ~5%").

    • Known hazards: "Irritant," "Acutely Toxic," "Flammable Liquid" (if the solvent is flammable).

  • Secure Storage: Seal the container tightly and store it in your laboratory's designated satellite accumulation area, ensuring secondary containment is used to capture any potential leaks.[5]

Protocol 3: Empty Container Decontamination

Original reagent containers are not "empty" until properly decontaminated. Residual amounts of the chemical can pose a significant hazard.

  • Initial Rinse (Hazardous Waste): Inside a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or methanol). The first rinsate is considered acutely hazardous and must be collected and disposed of as liquid hazardous waste.[5] Transfer this rinsate to your designated liquid waste container.

  • Subsequent Rinses: Depending on your institution's specific guidelines, subsequent rinses may also need to be collected as hazardous waste. Consult your EHS department for clarification.[5]

  • Final Disposal: Once the container is thoroughly decontaminated and has been allowed to air dry completely in a well-ventilated area, deface or remove the original label. The clean container can then be disposed of in the appropriate laboratory glass or plastic recycling stream.[5][7]

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

Minor Spill (Contained within a Fume Hood)
  • Alert Personnel: Immediately notify others in the area.

  • Containment & Cleanup (Solid Spill): Use dry cleanup procedures.[13] Gently cover the spill with absorbent pads. Do not use a brush, as this can generate dust. Carefully wipe the area, placing all cleanup materials into a sealed bag.

  • Containment & Cleanup (Liquid Spill): Absorb the spill with an inert chemical absorbent like vermiculite or sand.[6][14] Working from the outside in, collect the absorbed material using non-sparking tools.[15] Place it into a sealed bag or container.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.[6]

  • Waste Disposal: All cleanup materials (gloves, pads, absorbents) must be disposed of as solid hazardous waste.[6][7]

Major Spill (Outside of a Fume Hood)
  • Evacuate and Secure: Alert everyone in the laboratory and evacuate the immediate area. Restrict access to prevent further exposure.[6][16]

  • Contact EHS: Immediately contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[6][16] Provide details on the chemical spilled and the location.

  • Do Not Attempt Cleanup: Do not attempt to clean up a major spill unless you are specifically trained and equipped for hazardous material response. Await the arrival of the professional response team.

Disposal Workflow Visualization

To ensure clarity, the entire disposal process can be mapped as a logical workflow. This diagram illustrates the decision-making and procedural steps for handling all waste streams of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Intermediate Processing cluster_3 Final Disposition start Waste Generated (this compound) solid Solid Waste (Contaminated PPE, etc.) start->solid liquid Liquid Waste (Solutions, Rinsate) start->liquid container Empty Reagent Container start->container collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid decon Triple Rinse in Fume Hood container->decon storage Store Sealed Containers in Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_rinsate Collect First Rinsate as Liquid Hazardous Waste decon->collect_rinsate dry_container Air Dry Clean Container decon->dry_container collect_rinsate->collect_liquid recycle Deface Label & Recycle Clean Container dry_container->recycle pickup Arrange for Pickup by Licensed Waste Disposal Facility storage->pickup

Caption: Disposal workflow for this compound.

Final Waste Collection and Disposal

The final step is the transfer of custody to a professional hazardous waste management service.

  • Storage: Ensure all waste containers are securely sealed and stored in your designated satellite accumulation area, following all institutional and local regulations.[6]

  • Professional Pickup: Contact your institution's EHS department to schedule a pickup. Do not allow hazardous waste to accumulate beyond the limits set by your facility.[11][17]

  • Documentation: Maintain accurate records of the waste generated, as required by your institution and regulatory bodies like the EPA.

By adhering to these detailed procedures, you are not only ensuring your own safety but also upholding the highest standards of scientific responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-chlorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-chlorophenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.